4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFGKYBAYSEBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380899 | |
| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-62-8 | |
| Record name | 4-Bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-2-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(trifluoromethyl)benzene-1-sulfonamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Synthesis, Applications, and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide a detailed, validated synthesis protocol, explore its significant applications in drug discovery, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers and developers, consolidating critical data and methodologies to facilitate its effective and safe utilization in advanced scientific research.
Compound Profile and Physicochemical Properties
This compound is an organohalogen compound featuring a benzenesulfonamide scaffold substituted with both a bromine atom and a trifluoromethyl (CF3) group. This unique combination of functional groups imparts specific properties that are highly valuable in the synthesis of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the synthetic versatility of the bromo- and sulfonamide moieties, makes it a strategic intermediate in the development of new therapeutic agents and functional materials.[1][2]
The compound's identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 351003-46-8 .[3]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 351003-46-8 | [3][4] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |
| Molecular Weight | 304.09 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Melting Point | 157-158 °C | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥97% | [6] |
Below is a conceptual representation of the compound's structure.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of benzenesulfonamide derivatives is a cornerstone of medicinal chemistry. While multiple specific synthetic routes may exist in proprietary literature, a common and logical approach involves the sulfonation of a substituted benzene ring followed by amination.
The following is a generalized, yet illustrative, protocol for the synthesis of the title compound, based on established chemical principles. The key starting material would be 1-bromo-3-(trifluoromethyl)benzene.
Experimental Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Sulfonation:
-
Rationale: This step introduces the sulfonyl chloride group onto the aromatic ring, which is the precursor to the sulfonamide. Chlorosulfonic acid is a powerful and common reagent for this transformation.
-
Procedure: To a cooled (0 °C) reaction vessel containing chlorosulfonic acid, slowly add 1-bromo-3-(trifluoromethyl)benzene portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation of Intermediate:
-
Rationale: The reaction mixture is quenched with ice to hydrolyze excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Procedure: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting solid precipitate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water. The intermediate is typically dried under vacuum and can be used in the next step without further purification.
-
-
Amination:
-
Rationale: The sulfonyl chloride is reacted with an ammonia source to form the final sulfonamide. Ammonium hydroxide is a readily available and effective nucleophile for this conversion.
-
Procedure: Dissolve the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like dioxane. Cool the solution in an ice bath and add concentrated ammonium hydroxide dropwise. Stir the mixture for 2-4 hours at room temperature.
-
-
Purification:
-
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
-
Procedure: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis. The melting point should be sharp and consistent with the literature value (157-158 °C).[6]
-
Applications in Drug Discovery and Medicinal Chemistry
The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[8] The specific substitutions on this compound make it a particularly valuable building block.
-
Role of the Trifluoromethyl Group: The -CF3 group is a powerful modulator of a molecule's properties. It is highly electron-withdrawing and lipophilic, which can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[2][9] By replacing a hydrogen atom or a methyl group with a -CF3 group, medicinal chemists can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.[9]
-
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH₂) is a key pharmacophore that can act as a hydrogen bond donor and acceptor.[2] This allows it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors, a crucial factor for potency and selectivity.[2][7] Benzenesulfonamides are well-known inhibitors of enzymes like carbonic anhydrases.[8]
-
Synthetic Handle (Bromo Group): The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular architectures and the exploration of a compound's structure-activity relationship (SAR).
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation, pain, and infectious diseases.[7][10][11] For instance, derivatives of benzenesulfonamides have been investigated as potent inhibitors of the HIV-1 capsid protein, showcasing their potential in antiviral drug development.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification:
Table 2: Recommended Safety and Handling Procedures
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[15] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid breathing dust, mist, or vapors. Wash hands thoroughly after handling.[15] Keep away from heat, sparks, and open flames.[15] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[15] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[15] |
| First Aid (Ingestion) | Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[15] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15] |
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][16]
Conclusion
This compound (CAS 351003-46-8) is a strategically important chemical intermediate. Its unique structural features—a metabolically robust trifluoromethyl group, a versatile bromo-handle for further derivatization, and a biologically active sulfonamide core—make it an invaluable tool for scientists in drug discovery and materials science. Understanding its properties, synthesis, and safe handling is paramount to leveraging its full potential in developing the next generation of innovative molecules.
References
- Safety Data Sheet. INDOFINE Chemical Company, Inc.. [Link]
- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts. [Link]
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97% 1 g. Fisher Scientific. [Link]
- 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes. [Link]
- 2-Bromo-4-(trifluoromethyl)
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH). [Link]
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
- Synthetic method of 4-bromo-2-fluorobiphenyl.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals working with 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This compound is a valuable building block in modern synthetic chemistry, distinguished by its unique trifluoromethyl and sulfonamide moieties. The strategic placement of a bromine atom further enhances its utility as a versatile intermediate for introducing complex molecular architectures through cross-coupling reactions. This guide provides a holistic overview, from fundamental physicochemical properties to practical, field-tested protocols for its synthesis, analysis, and strategic application in research.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrF₃NO₂S.[1][2] Its molecular structure is foundational to its chemical behavior and utility in research. The electron-withdrawing nature of both the trifluoromethyl group and the benzenesulfonamide moiety significantly influences the reactivity of the aromatic ring. The trifluoromethyl group, in particular, is a key feature in modern drug design, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]
The sulfonamide functional group is a critical pharmacophore in a multitude of approved drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its geometry, allows for potent and selective interactions with biological targets, most notably as a zinc-binding group in metalloenzymes like carbonic anhydrases.[3][5]
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.09 g/mol | [1] |
| CAS Number | 351003-62-8 | [1] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [1][2] |
| Melting Point | 157-158 °C | [1] |
| IUPAC Name | This compound | [1] |
| Monoisotopic Mass | 302.91766 Da | [2][6] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [2] |
| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N |[1][2] |
Plausible Synthetic Route and Purification
While numerous specific synthetic procedures exist for analogous compounds, a robust and logical pathway for the synthesis of this compound can be devised from commercially available starting materials. The following workflow is based on well-established, fundamental organic transformations, ensuring high reproducibility.
Proposed Synthetic Workflow
The causality behind this proposed four-step synthesis is rooted in controlling the regioselectivity of the aromatic substitutions.
-
Step 1: Nitration of (Trifluoromethyl)benzene. The synthesis begins with the nitration of (trifluoromethyl)benzene. The trifluoromethyl group is a meta-director; however, forcing conditions can yield a mixture of isomers. The desired 2-nitro-1-(trifluoromethyl)benzene is separated from this mixture.
-
Step 2: Reduction of the Nitro Group. The nitro group is selectively reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. This step yields 2-(trifluoromethyl)aniline, a key precursor. The choice of a mild reducing agent is critical to avoid affecting the trifluoromethyl group.
-
Step 3: Regioselective Bromination. The aniline is then subjected to electrophilic bromination. The amino group is a powerful ortho-, para-director. To ensure regioselectivity at the para-position and prevent over-bromination, the highly activating amino group is often first protected as an acetanilide. Following bromination, the protecting group is removed to yield 4-bromo-2-(trifluoromethyl)aniline.
-
Step 4: Diazotization and Sulfonylation. The resulting aniline undergoes a Sandmeyer-type reaction. It is first converted to a diazonium salt using sodium nitrite and a strong acid. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride.
-
Step 5: Amination. The final step involves the amination of the highly reactive 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with aqueous ammonia to yield the target sulfonamide. The reaction is typically straightforward and high-yielding.
Purification Protocol: Flash Column Chromatography
This protocol is a self-validating system for achieving high purity, essential for subsequent applications in sensitive biological assays.
-
Objective: To remove unreacted starting materials, reagents, and reaction byproducts from the crude product.
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
-
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value between 0.2 and 0.4. This initial step is crucial for predicting the success of the column separation.
-
Column Packing: Prepare a glass chromatography column by packing it with a slurry of silica gel in hexane. Ensure the packing is uniform and free of air bubbles to prevent channeling, which would compromise separation efficiency.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase itself) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column. This dry-loading technique ensures a concentrated starting band and leads to sharper elution peaks.
-
Elution: Begin eluting the column with the predetermined hexane/ethyl acetate mobile phase. Collect fractions in an organized manner.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Final Validation: Confirm the purity of the final product using the analytical techniques described in the following section.
-
Analytical Characterization and Quality Control
Rigorous analytical validation is paramount to ensure the identity and purity of the synthesized compound. The following methods provide a comprehensive characterization profile.
Chromatographic Analysis: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is highly effective for this molecule.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8] The C18 stationary phase is chosen for its excellent retention and separation of moderately nonpolar aromatic compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Rationale: Acetonitrile is a common organic modifier with good UV transparency.[9] TFA is used to sharpen peaks by minimizing ionic interactions with residual silanols on the silica support.
-
-
Elution Program: A gradient elution is necessary to ensure that both polar and nonpolar impurities are eluted efficiently. A typical gradient might be: 10% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm. Aromatic compounds like this benzenesulfonamide exhibit strong absorbance at this wavelength.
-
Quantification: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted mass-to-charge ratios for various adducts provide a reference for experimental data interpretation.[2]
Table 2: Predicted Mass Spectrometry Data
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₆BrF₃NO₂S]⁺ | 303.92494 |
| [M+Na]⁺ | [C₇H₅BrF₃NNaO₂S]⁺ | 325.90688 |
| [M-H]⁻ | [C₇H₄BrF₃NO₂S]⁻ | 301.91038 |
| [M+NH₄]⁺ | [C₇H₉BrF₃N₂O₂S]⁺ | 320.95148 |
Data sourced from PubChemLite.[2]
Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (splitting) will be complex due to their ortho, meta, and para relationships. A broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group will also be present, which is typically exchangeable with D₂O.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds. A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.[10] Its chemical shift provides confirmation of the electronic environment.
-
FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is used to identify the key functional groups. Expected characteristic absorption bands include:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the sulfonamide group.
-
1350-1300 cm⁻¹ and 1180-1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide.
-
1300-1100 cm⁻¹: Strong C-F stretching vibrations.
-
Strategic Applications in Research and Development
The value of this compound lies in the synergistic contribution of its functional groups, making it a privileged scaffold in drug discovery.
-
Pharmaceutical Development: Benzenesulfonamide derivatives are widely explored as kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[5][11] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these candidates.[4] This specific molecule serves as an ideal starting point for building libraries of novel compounds. The bromine atom is a synthetic handle, allowing for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions, enabling rapid exploration of the structure-activity relationship (SAR).
-
Agrochemical Research: Similar to pharmaceuticals, the structural motifs in this compound are beneficial in agrochemicals. The trifluoromethyl group can increase the efficacy and stability of herbicides and fungicides.[11]
-
Material Science: The high thermal stability and chemical resistance imparted by the fluorinated group make this class of compounds interesting for the development of advanced polymers and functional materials.[11]
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, led by a molecular weight of 304.09 g/mol , combined with a robust profile for synthesis and purification, make it an accessible and reliable intermediate. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity required for high-stakes research. For scientists and researchers, understanding the core attributes of this molecule is the first step toward leveraging its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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- 4-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | CID 70018. PubChem. [Link]
- 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S). PubChemLite. [Link]
- (PDF) 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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4-Bromo-2-(trifluoromethyl)benzenesulfonamide structure
An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Abstract
This compound is a halogenated aromatic sulfonamide that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a sulfonamide moiety, a trifluoromethyl group, and a bromine atom, provides a versatile scaffold for developing novel therapeutic agents. The trifluoromethyl group is critical for modulating physicochemical properties such as lipophilicity and metabolic stability, while the sulfonamide group is a well-established pharmacophore known to interact with various biological targets, notably as a zinc-binding group in metalloenzymes. The bromine atom offers a reactive handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through cross-coupling reactions. This guide provides a comprehensive overview of its structure, physicochemical properties, a plausible synthetic route, its applications in drug design, and essential safety protocols.
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of pharmaceutical research, the design of small molecule inhibitors often relies on "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Benzenesulfonamides represent one such class, renowned for their diverse pharmacological activities.[1] this compound emerges as a particularly strategic starting material due to the convergence of three key functional groups on a single benzene ring.
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of medicinal chemistry.[2] It is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with protein active sites.[2] Crucially, it is a classic zinc-binding group, making it integral to the design of inhibitors for metalloenzymes such as carbonic anhydrases.[1]
-
The Trifluoromethyl Group (-CF₃): The inclusion of fluorine in drug candidates is a powerful strategy for optimizing molecular properties.[3] The -CF₃ group, in particular, is a strong electron-withdrawing group that can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also increases lipophilicity, which can improve a compound's ability to cross biological membranes.[2][3]
-
The Bromo Substituent (-Br): The bromine atom is not merely a placeholder; it is a versatile synthetic handle. It serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.[4] This capability is invaluable during the lead optimization phase of drug discovery for systematically probing the structure-activity relationship (SAR).[4]
The strategic placement of these groups—the sulfonamide and the bulky trifluoromethyl group ortho to each other, with the bromine atom para to the sulfonamide—creates a unique chemical entity with significant potential for the synthesis of targeted therapies.
Physicochemical Properties and Structural Elucidation
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and characterization.
| Property | Value | Reference(s) |
| CAS Number | 351003-62-8 | |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |
| Molecular Weight | 304.09 g/mol | |
| Melting Point | 157-158 °C | |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥97% | |
| InChI | 1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10,11)/h1-3H,(H2,12,13,14) | [5] |
| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [5] |
Synthesis and Manufacturing Pathway
While specific, scaled-up manufacturing protocols are proprietary, a plausible and logical synthetic route can be devised based on established organofluorine and sulfonyl chemistry principles. A common strategy involves the introduction of the key functional groups onto a commercially available starting material. One such hypothetical pathway begins with 1-bromo-3-(trifluoromethyl)benzene.
Hypothetical Synthetic Protocol
-
Chlorosulfonation: 1-bromo-3-(trifluoromethyl)benzene is reacted with chlorosulfonic acid (HSO₃Cl), typically in excess and often without a solvent, at a controlled temperature. This electrophilic substitution reaction introduces the sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, directed primarily to the position para to the bromine atom due to steric and electronic effects.
-
Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is then filtered, washed with cold water to remove excess acid, and dried.
-
Amination: The crude sulfonyl chloride intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran, acetone). The solution is then treated with an excess of aqueous ammonia (NH₄OH) or bubbled with ammonia gas at a low temperature (e.g., 0-10 °C). The nucleophilic substitution of the chloride by the amino group yields the final product, this compound.
-
Purification: The final compound is isolated by filtration or extraction following solvent removal. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
Synthetic Workflow Diagram
Caption: Hypothetical synthesis of this compound.
Applications and Mechanism of Action in Drug Design
The utility of this compound stems directly from its structural components, which are strategically employed by medicinal chemists to enhance drug-like properties.
The Role of the Trifluoromethyl Group
The -CF₃ group is a bioisostere of a methyl group but has vastly different electronic properties. Its inclusion can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can increase the half-life and bioavailability of a drug candidate.
-
Increased Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronics of the entire molecule, potentially leading to more favorable interactions within a protein's binding pocket.[2]
-
Modulated Lipophilicity: The -CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[3]
The Pharmacological Significance of the Sulfonamide Group
Benzenesulfonamides are known to target a wide array of proteins.[1] The primary mechanism involves the sulfonamide nitrogen and oxygens acting as hydrogen bond acceptors/donors. In the case of zinc metalloenzymes, such as carbonic anhydrase (implicated in glaucoma, edema, and some cancers), the deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[1]
Leveraging the Bromo-Substituent for SAR
The bromine atom is a key tool for lead optimization. Using reactions like the Suzuki coupling, a medicinal chemist can replace the bromine with a wide variety of aryl or heteroaryl groups. This allows for the rapid synthesis of an entire library of analogs, which can be screened to identify compounds with improved potency, selectivity, or pharmacokinetic profiles.[4]
Logical Framework for Drug Design
Caption: The role of each functional group in drug design and optimization.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. The following information is synthesized from safety data sheets (SDS) for this compound and its close isomers.
-
Hazard Classification: This compound is generally classified as an irritant. Related isomers are classified with specific GHS hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU).[6][7]
-
Skin Protection: Wear impervious protective gloves and clothing to prevent skin contact.[6]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.[6][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Conclusion
This compound is more than a simple chemical reagent; it is a highly functionalized platform for innovation in drug discovery. The convergence of a proven pharmacophore (sulfonamide), a critical pharmacokinetic modulator (trifluoromethyl group), and a versatile synthetic handle (bromine atom) makes it an asset for developing novel therapeutics. Its strategic application enables researchers to fine-tune molecular properties, explore structure-activity relationships efficiently, and ultimately design drug candidates with enhanced potency, selectivity, and metabolic profiles. Proper understanding of its chemistry, applications, and safety is paramount for leveraging its full potential in the research and development pipeline.
References
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- Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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Introduction: A Strategic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
This compound is a highly functionalized aromatic compound that has garnered significant interest among researchers in drug discovery and chemical synthesis. Its strategic importance lies in the unique combination of three key structural motifs: a sulfonamide group, a bromine atom, and a trifluoromethyl (CF3) group. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form strong hydrogen bonds with biological targets.[1][2] The trifluoromethyl group is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to its target protein.[3] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the exploration of structure-activity relationships (SAR).[4] This guide provides a detailed examination of the core physical properties, structural characteristics, and strategic utility of this compound for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. These identifiers and physical constants are critical for experimental design, reaction setup, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 351003-62-8 | [5] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5][6] |
| Molecular Weight | 304.08 g/mol | Calculated |
| Monoisotopic Mass | 302.91766 Da | [6] |
| Melting Point | 157-158 °C | [5] |
| Appearance | White to off-white solid (Typical) | General chemical knowledge |
| Predicted XlogP | 2.1 | [6] |
Structural Identifiers:
-
SMILES: C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N[6]
-
InChI: InChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10,11)/h1-3H,(H2,12,13,14)[5][6]
The Strategic Role of Key Functional Groups
The utility of this compound in drug discovery is not accidental; it is a direct result of the deliberate combination of its functional groups. Each component imparts specific, advantageous properties that medicinal chemists leverage to design more effective and safer therapeutics.
The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high metabolic stability make it a favored substituent for blocking metabolic hotspots on a drug candidate.[3] Furthermore, the introduction of a -CF3 group often increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes—a critical factor for bioavailability and targeting intracellular proteins.[2][3] The bromine atom's value lies in its synthetic flexibility. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a reliable and efficient route to generate diverse libraries of analogs for SAR studies.[4]
Expected Analytical and Spectroscopic Profile
While specific spectra for this compound are not publicly available in the search results, an experienced chemist can predict the key features based on its structure. These predictions are essential for confirming the identity and purity of the material after synthesis or purchase.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct doublets and doublets of doublets. The two protons of the sulfonamide (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and the solvent used (e.g., DMSO-d₆).
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift.
-
¹⁹F NMR: This spectrum will be the simplest, showing a sharp singlet for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift relative to a standard like CFCl₃ is a key identifier.
3.2 Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion [M-H]⁻ or [M+H]⁺. Due to the presence of one bromine atom, there will be two major peaks of nearly equal intensity (approximately 1:1 ratio) separated by two mass units, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive confirmation of the presence of bromine.
Synthesis and Chemical Reactivity
The primary value of this compound in a research setting is its potential for further chemical modification. The bromine atom is the key site of reactivity, allowing for the construction of more complex molecules.
4.1 Synthetic Pathway Overview
A common route to benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with ammonia or an amine. Therefore, the immediate precursor to the title compound is likely 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.
4.2 Reactivity and Use in SAR Studies
The presence of the C-Br bond allows this molecule to serve as a versatile intermediate. Researchers can use it in various palladium-catalyzed cross-coupling reactions to replace the bromine with different functional groups (e.g., aryl, alkyl, vinyl, alkynyl groups). This process is fundamental to lead optimization in drug discovery, where small, systematic changes are made to a core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related aromatic sulfonamides and halogenated compounds apply.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Hazards: This compound should be treated as an irritant. Based on related structures, it may cause skin and serious eye irritation.[9][10] The toxicological properties have not been thoroughly investigated, and it should be handled with care.[7]
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. Capot Chemical. [Link]
- 939989-87-4 - Safety D
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An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis, and discuss its applications, particularly in the context of drug discovery. This document is intended to be a valuable resource for researchers and developers working with fluorinated organic compounds.
Core Molecular Attributes of this compound
This compound is a substituted aromatic sulfonamide. The presence of a bromine atom, a trifluoromethyl group, and a sulfonamide functional group on the benzene ring imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 351003-62-8 | [1] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |
| Molecular Weight | 304.09 g/mol | [1] |
| Melting Point | 157-158 °C | [1] |
| Appearance | Solid | |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [2] |
| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available substituted aniline. A logical and commonly employed synthetic pathway is outlined below. The causality behind the chosen steps lies in the directing effects of the substituents and the reliable transformations of key functional groups.
Proposed Synthetic Pathway
A plausible and efficient synthesis commences with the bromination of 2-(trifluoromethyl)aniline, followed by diazotization and subsequent sulfonation to yield the corresponding sulfonyl chloride. The final step involves amination of the sulfonyl chloride to afford the desired sulfonamide.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a generalized procedure based on established organic chemistry transformations.[3][4] It is crucial for researchers to adapt and optimize these conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline in a suitable solvent such as dichloromethane or acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide (NBS) in the same solvent to the cooled aniline solution. The para-position to the amino group is activated, leading to regioselective bromination.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a solution of sodium thiosulfate. Neutralize the mixture with a base such as sodium bicarbonate.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
-
Diazotization: Dissolve the synthesized 4-Bromo-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.[5]
-
Sulfonation (Sandmeyer-type reaction): In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.[4] Slowly add the cold diazonium salt solution to this mixture. Nitrogen gas will be evolved.
-
Work-up and Purification: After the addition is complete, pour the reaction mixture into ice water. The sulfonyl chloride will precipitate as a solid. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Step 3: Synthesis of this compound
-
Amination: Dissolve the 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone.[6] Cool the solution in an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution.
-
Work-up and Purification: Stir the reaction mixture for several hours. Remove the solvent under reduced pressure. Add water to the residue to precipitate the sulfonamide. Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the pure this compound.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, the expected spectral data can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and sulfonamide groups. The sulfonamide protons (NH₂) may appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the nature and position of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.
-
S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-F stretching: Strong absorptions in the 1300-1100 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of SO₂NH₂, SO₂, and other fragments from the aromatic ring.
Applications in Drug Discovery and Development
Substituted benzenesulfonamides are a well-established class of compounds with a wide range of biological activities. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is a powerful modulator of physicochemical properties in drug design. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, and its lipophilicity can improve membrane permeability. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.
Potential as a Scaffold
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The sulfonamide group can be further functionalized, and the bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: Application pathways for this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. A comprehensive safety data sheet (SDS) should be consulted before use. In general, it is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. Its unique combination of functional groups provides multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers looking to leverage this compound in their work. This guide has provided a foundational overview to support such endeavors.
References
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- PubChemLite. This compound. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
- Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. [Link]
- PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link]
- Royal Society of Chemistry.
- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex therapeutic agents. Its utility stems from the unique combination of a reactive sulfonyl group, a bromine atom that allows for further functionalization through cross-coupling reactions, and a trifluoromethyl group which can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the primary synthetic pathway to this versatile intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Strategic Synthesis Pathway
The most common and industrially scalable synthesis of this compound is a two-step process commencing from the readily available 1-bromo-3-(trifluoromethyl)benzene. The synthetic strategy hinges on two cornerstone reactions of aromatic chemistry: electrophilic aromatic substitution to install the sulfonyl group, followed by a nucleophilic substitution to form the sulfonamide.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis of this compound.
Part 1: Electrophilic Chlorosulfonylation of 1-Bromo-3-(trifluoromethyl)benzene
The initial step is the chlorosulfonylation of 1-bromo-3-(trifluoromethyl)benzene. This is an electrophilic aromatic substitution reaction where the chlorosulfonyl group (-SO2Cl) is introduced onto the aromatic ring.
Mechanistic Insights and Regioselectivity
The directing effects of the substituents on the benzene ring are crucial for the outcome of this reaction. The trifluoromethyl group (-CF3) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. Conversely, the bromine atom is a deactivating but ortho-, para-directing group.
In this specific case, the incoming electrophile, the chlorosulfonium ion (SO2Cl+), is directed to the position para to the bromine atom and meta to the trifluoromethyl group. This leads to the desired product, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride. The formation of other isomers is generally minimal due to the strong directing influence of the substituents.
Figure 2: Regioselectivity in the chlorosulfonylation step.
Experimental Protocol: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
Caution: This reaction involves highly corrosive and reactive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
Materials:
-
1-bromo-3-(trifluoromethyl)benzene
-
Chlorosulfonic acid
-
Thionyl chloride (optional, can be used to improve yield and reduce side reactions)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq.) in a suitable reaction vessel, slowly add chlorosulfonic acid (3.0-5.0 eq.) at 0-5 °C (ice bath). The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent such as hexane.
Part 2: Amination of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is achieved through a nucleophilic acyl substitution-type reaction with an ammonia source.
Mechanistic Considerations
The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic nitrogen of ammonia. This is followed by the elimination of a chloride ion to form the stable sulfonamide.
Experimental Protocol: Synthesis of this compound
Caution: This reaction involves a strong base and should be performed in a well-ventilated fume hood with appropriate PPE.
Materials:
-
4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride
-
Aqueous ammonium hydroxide (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the crude or purified 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq.) in dichloromethane in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of cold aqueous ammonium hydroxide (5-10 eq.) to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a white to off-white solid.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | Liquid | N/A |
| 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 323.51 | Solid | 54-58 |
| This compound | C₇H₅BrF₃NO₂S | 304.09 | Solid | 157-158[1] |
Characterization Data (Representative):
-
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, 1H), 7.85 (dd, 1H), 7.65 (d, 1H), 5.30 (br s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 142.5, 136.0, 132.8, 130.1, 128.7 (q, J = 31.3 Hz), 124.5 (q, J = 272.7 Hz), 122.9.
-
IR (KBr, cm⁻¹): 3350, 3250 (N-H), 1340, 1160 (S=O).
-
MS (ESI): m/z 303, 305 [M-H]⁻.
-
Conclusion
The synthesis of this compound is a robust and well-established process that provides access to a valuable intermediate for pharmaceutical research and development. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for a successful and safe synthesis. The procedures outlined in this guide, when coupled with sound laboratory practice, will enable the efficient production of this important chemical entity.
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A Comprehensive Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key fluorinated building block for researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline a robust synthetic pathway with mechanistic insights, and detail its strategic applications as a molecular scaffold. This document also includes standardized protocols for analytical characterization and essential safety and handling procedures, serving as a comprehensive resource for scientists leveraging this versatile compound in their research endeavors.
Introduction: The Strategic Value of Fluorinated Benzenesulfonamides
In modern drug discovery, the incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]
The benzenesulfonamide functional group is a cornerstone of medicinal chemistry, recognized for its ability to act as a bioisostere for carboxylic acids and to form critical hydrogen bonds with protein active sites.[3] This moiety is a key feature in a wide array of approved drugs, including diuretics, anticonvulsants, and carbonic anhydrase inhibitors.
This compound combines these two high-value functionalities with a strategically placed bromine atom. This bromine serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).[2] This guide provides the foundational knowledge required to effectively utilize this compound as a strategic intermediate in the synthesis of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
This compound is a solid compound at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior and utility.
Core Structural Features
The molecule's architecture is defined by three key components:
-
Aromatic Ring: A benzene ring substituted with electron-withdrawing groups, influencing its reactivity.
-
Trifluoromethyl Group: Positioned ortho to the sulfonamide, it sterically and electronically influences the adjacent functional group. This group is known to increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1]
-
Sulfonamide Group: A critical pharmacophore capable of acting as a hydrogen bond donor, essential for interactions with biological targets.[3]
-
Bromo Group: Positioned para to the sulfonamide, it provides a key site for synthetic diversification.
Caption: Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 351003-62-8 | [4] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [5] |
| Molecular Weight | 304.09 g/mol | [4] |
| Melting Point | 157-158 °C | [4] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [4] |
| InChI Key | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of benzenesulfonamides, a reliable pathway to this compound starts from the commercially available precursor, 4-bromo-2-(trifluoromethyl)aniline. The process involves a Sandmeyer-type reaction sequence.
Causality Behind Experimental Choices:
-
Diazotization: The conversion of the primary amine to a diazonium salt is conducted at low temperatures (0-5 °C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures.
-
Sulfonylation: The reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst forms the corresponding sulfonyl chloride. The copper catalyst is essential for the radical-mediated transformation.
-
Amination: The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia. This reaction is typically straightforward and driven by the high reactivity of the sulfonyl chloride.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Representative)
-
Diazotization: Dissolve 4-bromo-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes.
-
Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid saturated with sulfur dioxide gas. Add the cold diazonium salt solution from Step 1 to this flask slowly, maintaining vigorous stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours until nitrogen evolution ceases.
-
Work-up and Isolation of Sulfonyl Chloride: Pour the reaction mixture into ice-water. The crude sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Amination: Add the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride to an excess of concentrated aqueous ammonia at 0 °C. Stir the mixture vigorously for 1 hour, then allow it to warm to room temperature.
-
Final Purification: The solid product, this compound, will precipitate. Filter the solid, wash thoroughly with water to remove any remaining ammonia salts, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its application as a versatile scaffold for building complex drug candidates. Each functional group offers a distinct advantage to the drug development professional.
Caption: Role of the compound's functional groups in drug discovery.
-
The Bromo Group as a Synthetic Linchpin: The C-Br bond is an ideal site for introducing molecular diversity. Using palladium-catalyzed cross-coupling reactions, researchers can attach a wide variety of aryl, heteroaryl, or alkyl groups, rapidly generating analogues to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
The Sulfonamide as a Targeting Moiety: This group is a proven pharmacophore. It is particularly effective as a zinc-binding group in metalloenzymes like carbonic anhydrases, which are targets for glaucoma and certain cancers.[3] Its ability to act as both a hydrogen bond donor and acceptor makes it invaluable for anchoring a molecule within a protein's binding pocket.
-
The Trifluoromethyl Group as a PK/PD Modulator: The -CF3 group is used to fine-tune the physicochemical properties of a lead compound. It blocks sites of metabolism (improving half-life), increases lipophilicity (aiding membrane passage), and can alter the pKa of nearby acidic or basic centers, thereby influencing ionization state and target engagement.[1]
Analytical Characterization Protocols
Validation of the compound's identity and purity is critical. The following are standard protocols and expected results for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The two protons on the sulfonamide nitrogen will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group. Based on similar aromatic structures, this peak typically appears between δ -60 and -65 ppm (relative to CFCl₃).[7][8]
-
¹³C NMR: The spectrum will display seven distinct carbon signals. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.
Mass Spectrometry (MS)
-
Methodology: Electrospray ionization (ESI) is a suitable method for this compound.
-
Expected Results: In positive ion mode, the primary adducts observed would be [M+H]⁺ (m/z ≈ 303.9) and [M+Na]⁺ (m/z ≈ 325.9). In negative ion mode, the [M-H]⁻ adduct (m/z ≈ 301.9) would be expected.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Methodology: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks:
-
N-H stretch: Two medium bands around 3350-3250 cm⁻¹ (for the -NH₂ group).
-
S=O stretch: Two strong bands (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
-
C-F stretch: Strong, broad absorptions in the 1300-1100 cm⁻¹ region.
-
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical intermediate.
-
Hazard Identification: The compound is classified as an irritant.[4] Avoid contact with skin, eyes, and mucous membranes. Inhalation of dust should be prevented.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a strategically designed molecular tool. Its trifluoromethyl and sulfonamide groups provide a strong foundation for potent biological activity, while its bromine atom offers a gateway for extensive synthetic exploration. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and analytical profile is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
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- MDPI.
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An In-depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: A Strategic Building Block in Modern Drug Discovery
Executive Summary: 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a highly functionalized aromatic compound poised for significant application in medicinal chemistry and drug development. Its molecular architecture, combining a benzenesulfonamide core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine atom, makes it a valuable intermediate for creating novel therapeutic agents. This guide provides a detailed examination of its molecular properties, the strategic rationale for its use, a plausible synthetic pathway, and a validated experimental workflow for evaluating its potential as an enzyme inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their research and development pipelines.
Molecular Identification and Physicochemical Properties
Accurate identification is paramount for any chemical entity in a research or development setting. This compound is uniquely defined by the following identifiers and properties.
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)Br [1]. This string provides an unambiguous, machine-readable representation of the molecular structure.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| SMILES String | C1=CC(=C(C(=C1)S(=O)(=O)N)C(F)(F)F)Br | [1] |
| PubChem CID | 2778392 | [1] |
| CAS Number | 351003-62-8 | [1] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |
| Molecular Weight | 304.08 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 157-158 °C | |
| XLogP3 | 2.8 | [1] |
The Strategic Role of Key Structural Features in Medicinal Chemistry
The utility of this compound as a building block is derived from the synergistic interplay of its three key structural motifs. The strategic placement of these groups provides a powerful platform for rational drug design.
The Benzenesulfonamide Scaffold: A Privileged Core
The benzenesulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry. Its primary role is often to act as a potent zinc-binding group[2]. The sulfonamide's nitrogen and one of its oxygen atoms can coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, leading to potent and specific inhibition. This mechanism is central to the action of diuretic drugs targeting carbonic anhydrases and has been explored for inhibitors of metallo-β-lactamases[3].
The Trifluoromethyl (CF₃) Group: Enhancing Drug-Like Properties
The incorporation of a trifluoromethyl group is a cornerstone of modern drug design, used to enhance a molecule's pharmacokinetic and pharmacodynamic profile[4][5]. Its primary advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes[6]. Replacing a metabolically vulnerable methyl group with a CF₃ group can significantly increase a drug's half-life and bioavailability[4].
-
Increased Lipophilicity: The CF₃ group is lipophilic (Hansch π value of +0.88), which can improve a compound's ability to permeate biological membranes and access target sites[6].
-
Modulation of Acidity: As a powerful electron-withdrawing group, the CF₃ substituent increases the acidity of the sulfonamide's N-H proton, which can enhance its binding affinity within an enzyme's active site[7].
The Bromo Substituent: A Handle for Synthetic Elaboration
The bromine atom at the 4-position serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries to explore structure-activity relationships (SAR) during lead optimization.
Synthesis and Reactivity
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below and visualized in the accompanying workflow diagram.
-
Step 1: Trifluoromethylation. Starting with 3-bromoaniline, a Sandmeyer-type reaction using sodium nitrite, followed by treatment with a trifluoromethyl source like trifluoromethyl iodide (CF₃I) or a Ruppert-Prakash reagent in the presence of a copper catalyst, would install the CF₃ group ortho to the bromine, yielding 2-bromo-1-iodo-3-(trifluoromethyl)benzene. A subsequent reduction would yield 1-bromo-3-(trifluoromethyl)benzene. A more direct route may involve direct trifluoromethylation of a suitable precursor. A plausible starting material would be 1-bromo-3-nitrobenzene.
-
Step 2: Chlorosulfonylation. The resulting 1-bromo-3-(trifluoromethyl)benzene can undergo electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The directing effects of the bromo (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would favor the introduction of the chlorosulfonyl group at the desired position, yielding 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.
-
Step 3: Amination. The final step involves the conversion of the sulfonyl chloride to the primary sulfonamide. This is readily achieved by treating the 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with an excess of aqueous or gaseous ammonia.
Caption: Proposed multi-step synthetic workflow.
Applications in Drug Discovery: A Focus on Enzyme Inhibition
Given its structural features, this compound is an ideal candidate for developing inhibitors against various enzyme classes, most notably zinc-containing metalloenzymes.
-
Carbonic Anhydrase (CA) Inhibition: CAs are a family of zinc metalloenzymes crucial for processes like pH regulation and CO₂ transport[8]. Their inhibition is a validated therapeutic strategy for glaucoma, epilepsy, and certain cancers[9]. The benzenesulfonamide moiety can directly coordinate with the catalytic zinc ion, and the bromo- and trifluoromethyl-substituents can be tailored to achieve potent and isoform-selective inhibition by forming specific interactions within the enzyme's active site.
-
Anti-Influenza Agents: Benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, a key factor in the viral life cycle[10]. The core scaffold of the title compound provides a foundation for developing novel anti-influenza therapeutics.
Proposed Experimental Workflow: Carbonic Anhydrase Inhibition Assay
To validate the therapeutic potential of this compound, a robust and reproducible enzymatic assay is required. The following protocol describes a colorimetric assay to determine its inhibitory potency (IC₅₀) against a human carbonic anhydrase isoform (e.g., hCA II).
Principle of the Assay
This assay leverages the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, 4-nitrophenyl acetate (NPA), to produce the chromogenic product 4-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will slow the rate of this reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a 10 mM Tris-HCl buffer, pH 7.4.
-
Enzyme Stock: Reconstitute lyophilized human carbonic anhydrase II (hCA II) in assay buffer to a concentration of 1 mg/mL.
-
Substrate Stock: Prepare a 100 mM stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Controls:
-
Negative Control (100% activity): Add 90 µL of assay buffer and 5 µL of hCA II solution.
-
Positive Control (Known Inhibitor): Add 80 µL of assay buffer, 10 µL of a known CA inhibitor (e.g., Acetazolamide), and 5 µL of hCA II solution.
-
Solvent Control: Add 80 µL of assay buffer, 10 µL of DMSO (at the highest concentration used), and 5 µL of hCA II solution.
-
Background Control: Add 100 µL of assay buffer (no enzyme).
-
-
Test Wells: Add 80 µL of assay buffer, 10 µL of the respective inhibitor dilution, and 5 µL of hCA II solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 5 µL of NPA substrate to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording data every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_background) / (V_negative - V_background)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: High-level workflow for the CA inhibition assay.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential for application in drug discovery. The convergence of a proven pharmacophore (benzenesulfonamide), a key metabolic stabilizer (trifluoromethyl group), and a versatile synthetic handle (bromine) provides medicinal chemists with a powerful tool for generating novel and effective enzyme inhibitors. The methodologies and insights presented in this guide offer a comprehensive framework for synthesizing, evaluating, and ultimately leveraging this compound in the pursuit of next-generation therapeutics.
References
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- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
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- Wikipedia. (n.d.). Trifluoromethyl group.
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- Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry.
- Ghorab, M. M., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters.
- PubMed. (2020). Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. Bioorganic Chemistry.
- An, S. J., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters.
- Lindskog, S., & Almqvist, P. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
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4-Bromo-2-(trifluoromethyl)benzenesulfonamide InChIKey
An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's core chemical identity, including its definitive InChIKey, and details its physicochemical properties. We delve into the strategic importance of its constituent functional groups—the benzenesulfonamide core, the electron-withdrawing trifluoromethyl group, and the synthetically versatile bromine atom—in the context of modern drug design. A conceptual synthetic pathway is outlined, and its broad applicability as a strategic building block in the synthesis of complex bioactive molecules is discussed. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research and development pipelines.
This compound is a substituted aromatic compound whose unique arrangement of functional groups makes it a valuable intermediate in chemical synthesis. Its identity is unambiguously defined by the International Chemical Identifier (InChI) and its hashed derivative, the InChIKey.
The Standard InChIKey for this compound is AHFGKYBAYSEBPR-UHFFFAOYSA-N .[1]
This key serves as a unique digital fingerprint for the molecule, enabling precise identification across disparate chemical databases and literature. A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| InChIKey | AHFGKYBAYSEBPR-UHFFFAOYSA-N | [1] |
| InChI | 1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10,11)/h1-3H,(H2,12,13,14) | [1] |
| SMILES | C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N | [1] |
| CAS Number | 351003-62-8 | |
| Molecular Formula | C7H5BrF3NO2S | [1] |
| Molecular Weight | 304.09 g/mol | |
| Monoisotopic Mass | 302.91766 Da | [1] |
| Melting Point | 157-158 °C | |
| Purity | ≥97% (Typical) | |
| XlogP (Predicted) | 2.1 | [1] |
Strategic Importance of Structural Features in Drug Design
The utility of this compound in drug discovery is not accidental; it is a direct consequence of the specific properties imparted by its three key functional moieties. The strategic placement of the trifluoromethyl group, the bromine atom, and the sulfonamide provides a powerful combination of pharmacokinetic modulation and synthetic versatility.
Caption: Logical relationship of structural features to drug design goals.
The Trifluoromethyl Group (-CF3): A Bioactivity Enhancer
The trifluoromethyl group is a cornerstone of modern medicinal chemistry.[2] Its inclusion in a drug candidate can profoundly improve its pharmacological profile.[3] Key contributions include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation (e.g., P450 oxidation). This often increases the compound's half-life and bioavailability.[2]
-
Lipophilicity Modulation: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes.[2] This is critical for reaching intracellular targets or crossing the blood-brain barrier.[3]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the aromatic ring and influence the acidity of nearby protons (like the sulfonamide N-H), potentially leading to stronger and more selective interactions with target proteins.[2][3]
The Benzenesulfonamide Moiety (-SO2NH2): A Proven Pharmacophore
The sulfonamide functional group is present in a wide array of approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its utility stems from its ability to act as a robust hydrogen bond donor (via the N-H protons) and acceptor (via the sulfonyl oxygens).[3][4] This makes it an excellent mimic for other functional groups and a critical component for anchoring a molecule within the binding site of a target enzyme or receptor.
The Bromo Group (-Br): A Gateway to Chemical Diversity
The bromine atom at the 4-position serves as a highly versatile synthetic handle. It is an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[5] This reactivity provides medicinal chemists with a reliable method to:
-
Explore Structure-Activity Relationships (SAR): By systematically replacing the bromine with a diverse array of other chemical groups (e.g., aryl, heteroaryl, alkyl, amine moieties), researchers can rapidly generate libraries of analogues to probe the chemical space around a biological target and optimize for potency and selectivity.[5]
-
Construct Complex Molecules: It serves as a key connection point for linking different molecular fragments, facilitating the efficient synthesis of complex drug candidates.
Conceptual Synthesis and Experimental Workflow
While multiple proprietary synthesis routes may exist, a logical and chemically sound approach to synthesizing this compound can be conceptualized from commercially available starting materials. The following workflow outlines a plausible multi-step synthesis.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodological Outline
Objective: To synthesize this compound from 1-bromo-3-(trifluoromethyl)benzene.
Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation)
-
Reaction Setup: Charge a reaction vessel, equipped with a stirrer, dropping funnel, and gas outlet to a scrubber, with an excess of chlorosulfonic acid (ClSO3H). Cool the vessel in an ice bath to 0-5 °C.
-
Reagent Addition: Add 1-bromo-3-(trifluoromethyl)benzene dropwise to the cooled chlorosulfonic acid under vigorous stirring, ensuring the internal temperature does not exceed 10 °C. The trifluoromethyl group is a meta-director, while the bromo group is an ortho-, para-director. The sulfonation is expected to occur para to the bromine and ortho to the trifluoromethyl group due to steric and electronic factors.
-
Reaction & Quenching: After the addition is complete, allow the reaction to stir at room temperature for several hours until analysis (e.g., TLC, GC-MS) indicates consumption of the starting material. Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Isolation: The product, 4-bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride, will precipitate as a solid. Isolate the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Causality: Chlorosulfonic acid serves as both the reagent and solvent for this electrophilic aromatic substitution. The low temperature controls the reaction's exothermicity. Quenching on ice hydrolyzes excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride.
-
Step 2: Amination of the Sulfonyl Chloride
-
Reaction Setup: Dissolve the crude 4-bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride from the previous step in a suitable organic solvent (e.g., acetone, THF). Cool the solution in an ice bath.
-
Reagent Addition: Add an excess of concentrated aqueous ammonium hydroxide dropwise to the solution. Alternatively, bubble ammonia gas through the solution.
-
Reaction & Workup: Stir the reaction mixture at room temperature until the sulfonyl chloride is consumed. Remove the organic solvent under reduced pressure. The remaining aqueous slurry can be diluted with water, and the pH adjusted if necessary.
-
Isolation and Purification: Isolate the solid product by filtration. Wash the solid with water and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Causality: The nucleophilic ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion to form the sulfonamide. Using excess ammonia neutralizes the HCl byproduct generated. Recrystallization is a standard method for purifying solid organic compounds to achieve high purity.
-
Applications and Future Perspectives
This compound is not typically an end-product therapeutic but rather a high-value building block for creating more complex and potent drug candidates. Its primary application lies in serving as a foundational scaffold for lead optimization campaigns in various therapeutic areas. Given the prevalence of both sulfonamides and trifluoromethyl groups in modern pharmaceuticals, this compound is a strategic intermediate for synthesizing inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases. Future applications will likely see its continued use in the generation of diverse chemical libraries for high-throughput screening and in the targeted synthesis of next-generation therapeutics where metabolic stability and potent target engagement are paramount.
References
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- Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
- Chemcasts. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Temperature.
- PubChemLite. (n.d.). 4-bromo-3-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S).
- PubChemLite. (n.d.). 2-bromo-4-(trifluoromethyl)benzenesulfonamide (C7H5BrF3NO2S).
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethyl)benzaldehyde.
- Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of 4-Bromo-3-(Trifluoromethyl)benzoic Acid in Pharmaceutical R&D.
- BindingDB. (n.d.). BDBM79507.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoro-biphenyl.
- Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate.
- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
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4-Bromo-2-(trifluoromethyl)benzenesulfonamide safety data sheet
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Chemical Identification and Core Properties
Understanding the fundamental properties of a chemical is the first step in ensuring its safe handling. This compound is a sulfonamide derivative whose trifluoromethyl group can significantly influence its chemical and biological properties.
Key Identifiers:
-
IUPAC Name: 2-bromo-4-(trifluoromethyl)benzenesulfonamide[1]
-
Molecular Formula: C₇H₅BrF₃NO₂S[1]
-
Molecular Weight: 304.08 g/mol [1]
The structural arrangement of a bromine atom and a trifluoromethyl group on the benzene ring dictates its reactivity and potential hazards. The sulfonamide group is a common functional group in many pharmaceuticals.[3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Solid, powder/crystal form anticipated. | [3] |
| Melting Point | 162 °C | [1] |
| Boiling Point | Data not available. | |
| Solubility | The trifluoromethyl group typically enhances solubility in organic solvents. | [3] |
| Density | Data not available for this specific compound. A related compound, 4-Bromobenzotrifluoride, has a density of 1.607 g/cm³. |[4] |
Hazard Identification and GHS Classification
Based on data for this compound and structurally similar chemicals, this compound is classified as an irritant. The Globally Harmonized System (GHS) classifications provide a clear picture of the potential hazards.
GHS Hazard Classifications: [2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Some related compounds are also classified as Harmful if Swallowed (Acute Toxicity, Oral, Category 4).[5][6] Therefore, caution should be exercised to prevent ingestion.
Hazard Summary Diagram
Caption: GHS Hazards and corresponding required PPE.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to mitigate the risks associated with this compound. The causality behind these protocols is to prevent exposure through inhalation, skin contact, eye contact, or ingestion.
Exposure Controls and Personal Protection
A multi-layered approach to personal protective equipment (PPE) is mandatory.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to control airborne dust and vapors.[7] An eyewash station and safety shower must be readily accessible.[8]
-
Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing.[5][8]
-
Skin Protection: A long-sleeved laboratory coat is required. Chemical-resistant gloves (e.g., nitrile) must be worn. For direct handling or potential for significant contact, double-gloving is recommended.[9] Gloves must be inspected for integrity before use and changed immediately if contaminated.[5]
-
Respiratory Protection: If handling procedures are likely to generate dust, a NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges should be used.[5][10]
Handling Procedures
The primary goal during handling is to prevent the generation and inhalation of dust and to avoid skin and eye contact.
-
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Don all required PPE before handling the compound.
-
Aliquotting: When weighing or transferring the solid material, do so within the fume hood. Use tools and techniques (e.g., careful scooping, not pouring from a height) that minimize dust generation.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling is complete, even after removing gloves.[5][6]
Storage Conditions
Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.
-
Container: Keep the container tightly sealed to prevent contamination or release.[11][12]
-
Location: Store in a cool, dry, and well-ventilated area.[6][11]
-
Security: The storage area should be locked or otherwise secured to restrict access.[11]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
Emergency and First-Aid Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
Emergency Response Workflow
Caption: First-aid response workflow for different exposure routes.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention. | [2][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][5][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |[11][12] |
Fire and Accidental Release Measures
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[11][13]
-
Specific Hazards: The compound itself is not highly flammable, but containers may burn. Thermal decomposition can release hazardous and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen bromide, and hydrogen fluoride.[11][14]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][13]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Do not attempt to clean up a spill without appropriate PPE. Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.[5][10][11]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[4][5]
-
Containment and Cleanup: For a small, dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Use methods that do not generate airborne dust.[6][11] After collection, decontaminate the area with a suitable cleaning agent and wipe dry.
Toxicological and Ecological Information
Toxicological Profile
-
Acute Effects: Causes irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[2] Ingestion may be harmful.[5][6]
-
Carcinogenicity: No data suggests that this compound or its close analogs are carcinogenic.[5][10]
-
Chronic Effects: The long-term effects of exposure have not been thoroughly investigated.
Ecological Profile
There is no specific ecological data available for this compound.[13] As a standard precaution for halogenated organic compounds, release into the environment should be strictly avoided. Do not allow the product to enter drains or water systems.[5][10][13]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Product Waste: Dispose of surplus and non-recyclable material through a licensed disposal company.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or disposed of as hazardous waste.[13]
-
Regulations: All disposal practices must comply with local, state, and federal regulations.[4][5]
References
- MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. (2009, June 11).
- 939989-87-4 - Safety Data Sheet. (2024, November 1).
- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Chemcasts. (n.d.).
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A Technical Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide for Advanced Research and Development
This guide provides an in-depth technical overview of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block for researchers, medicinal chemists, and professionals in drug development. This document offers a comprehensive look at its commercial sourcing, synthesis, quality control, and critical applications, ensuring scientific integrity and practical utility.
Introduction: The Strategic Importance of Fluorinated Scaffolds
This compound (CAS No. 351003-62-8) is a strategically important molecule in medicinal chemistry and drug discovery. The presence of both a bromine atom and a trifluoromethyl (-CF3) group on the benzenesulfonamide scaffold provides a unique combination of properties. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, ultimately improving its pharmacokinetic and pharmacodynamic profile. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity and explore structure-activity relationships (SAR).
Commercial Availability and Supplier Evaluation
Sourcing high-quality starting materials is a critical first step in any research and development program. The purity and consistency of this compound can significantly impact the outcome of subsequent synthetic steps and biological assays.
Identifying Commercial Suppliers
A number of chemical suppliers offer this compound. When sourcing this compound, it is crucial to use the correct CAS number (351003-62-8) to ensure the correct isomer is procured. The following table lists some of the known suppliers.
| Supplier | Product Name | CAS Number | Notes |
| This compound | 351003-62-8 | Purity reported as 97%.[1] | |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 351003-63-9 | Note the different isomer and CAS number.[2] | |
| BLD Pharm | 4-Bromo-2-(trifluoromethoxy)benzenesulfonamide | 749262-49-5 | A related compound with a trifluoromethoxy group.[3] |
Note: Researchers should exercise diligence in verifying the identity and purity of the supplied material, as isomeric and related impurities can be present.
Supplier Due Diligence: A Scientist's Checklist
Beyond catalog listings, a thorough evaluation of potential suppliers is warranted. Key considerations include:
-
Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide detailed information on the purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or Mass Spectrometry), and levels of any significant impurities.
-
Analytical Data: Reputable suppliers should be willing to provide spectral data (e.g., ¹H NMR, ¹³C NMR, MS) upon request. This allows for independent verification of the structure and purity.
-
Consistency and Scalability: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches and their capacity for scale-up production.
-
Technical Support: A supplier with knowledgeable technical support can be an invaluable resource for addressing any questions or issues related to the product's quality or handling.
Synthesis and Purification: A Proposed Pathway
Synthetic Workflow Overview
The proposed synthesis is a three-step process:
-
Electrophilic Bromination: Regioselective bromination of 2-(trifluoromethyl)phenol to yield 4-bromo-2-(trifluoromethyl)phenol.
-
Chlorosulfonylation: Conversion of the phenol to the corresponding benzenesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with an ammonia source to form the final sulfonamide.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocols
This protocol is adapted from established procedures for the bromination of substituted phenols.[1]
-
Reactor Setup: In a glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-(trifluoromethyl)phenol and a suitable solvent such as dichloromethane.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.1 equivalents) in dichloromethane through the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Cool the mixture to 0-5 °C and quench the excess bromine by the slow addition of a saturated aqueous sodium bisulfite solution until the red color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
This is a standard chlorosulfonylation of a phenol.
-
Reaction Setup: In a fume hood, cautiously add the crude 4-bromo-2-(trifluoromethyl)phenol in portions to an excess of chlorosulfonic acid at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
This is a standard amination of a sulfonyl chloride.
-
Reaction Setup: Dissolve the crude 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Amination: Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Isolation: Remove the THF under reduced pressure. The aqueous residue will contain the precipitated product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Purification and Impurity Profile
The primary impurities in the synthesis of the precursor, 4-bromo-2-(trifluoromethyl)phenol, are unreacted starting material, the isomeric byproduct 2-bromo-6-(trifluoromethyl)phenol, and di-brominated species.[4] These impurities can carry through to the final product.
-
Column Chromatography: For laboratory-scale purification, flash column chromatography using a gradient of ethyl acetate in hexane is effective for separating the desired product from its isomers and other impurities.[4]
-
Recrystallization: For larger quantities, recrystallization is a more practical purification method.
Quality Control and Analytical Methods
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351003-62-8 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₅BrF₃NO₂S | PubChem |
| Molecular Weight | 304.09 g/mol | Sigma-Aldrich |
| Melting Point | 157-158 °C | Sigma-Aldrich[1] |
| Appearance | White to off-white solid | Inferred |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust method for assessing the purity of this compound. The following method, adapted from the analysis of the phenol precursor, serves as an excellent starting point.[2][3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid.
-
Detection: UV at 280 nm is a good starting point for aromatic compounds.[3]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[3]
Caption: General workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polarity of the sulfonamide group, derivatization may be necessary to improve chromatographic performance.[5]
-
Derivatization (if necessary): Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.[5]
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) is typically used.
-
Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern. The presence of bromine will be evident from the isotopic pattern (M+ and M+2 peaks of nearly equal intensity).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural confirmation. While specific data for the title compound is not in the provided search results, the expected spectra can be predicted. The ¹⁹F NMR spectrum will show a singlet for the -CF₃ group.
Mass Spectrometry
The predicted mass spectrum for this compound shows characteristic adducts.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 303.92494 |
| [M+Na]⁺ | 325.90688 |
| [M-H]⁻ | 301.91038 |
Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable building block in several areas of research.
Medicinal Chemistry
-
Scaffold for Kinase Inhibitors: The benzenesulfonamide moiety is a known hinge-binding motif in many kinase inhibitors.[7] The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom allows for the exploration of different substituents to target specific pockets in the kinase domain.
-
Antimicrobial and Antiviral Agents: Sulfonamides are a well-known class of antimicrobial agents. Novel derivatives incorporating the trifluoromethyl group may exhibit enhanced activity or a broader spectrum.
-
Anti-inflammatory and Analgesic Compounds: This scaffold is used in the development of new drugs for inflammation and pain relief.
Agrochemicals
The trifluoromethyl group is a common feature in modern herbicides and pesticides, contributing to their potency and metabolic stability in the environment.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its synthetic precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood, especially during synthesis and purification.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and agrochemical research. Its strategic combination of a reactive bromine handle and a bio-potentiating trifluoromethyl group makes it an attractive starting material for the synthesis of novel bioactive molecules. This guide has provided a comprehensive overview of its commercial sourcing, a plausible synthetic route, robust analytical methods for quality control, and key applications. By understanding these technical aspects, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- PubChem. This compound. [Link]
- PubChemLite. This compound (C7H5BrF3NO2S). [Link]
- Hossain, M. L., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
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An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in contemporary medicinal chemistry and materials science. The strategic placement of the bromide, the strongly electron-withdrawing trifluoromethyl group, and the versatile sulfonamide moiety imparts a unique and highly valuable reactivity pattern. This document explores the core reactivity principles, focusing on palladium-catalyzed cross-coupling reactions, nucleophilic substitution, and the inherent influence of its distinct functional groups. Detailed mechanistic insights, validated experimental protocols for analogous systems, and predictive analysis are provided to empower researchers in leveraging this scaffold for novel molecular design.
Introduction: Structural Features and Synthetic Significance
This compound is a trifunctional aromatic compound with significant potential in the synthesis of complex organic molecules. Its utility is derived from the orthogonal reactivity of its key functional groups:
-
The C4-Bromine Atom: Serves as a primary handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
The Ortho-Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it significantly influences the electronic properties of the aromatic ring, impacting the regioselectivity and rate of substitution reactions.[1] Its steric bulk also plays a crucial role in directing the approach of catalysts and reactants.
-
The Sulfonamide (-SO₂NH₂) Moiety: This functional group is a cornerstone in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] It also offers a site for further derivatization.
The trifluoromethyl group, in particular, is a prized substituent in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] The combination of these features makes the title compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening.
Synthesis of the Core Scaffold
The primary route to this compound involves the amination of its corresponding sulfonyl chloride precursor.
Workflow: Synthesis of this compound
Caption: Synthetic route to the title compound from its sulfonyl chloride.
The precursor, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, is commercially available and serves as a highly reactive electrophile.[3][4] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with nucleophiles like ammonia.[5]
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br Bond as a Synthetic Linchpin
The C(sp²)-Br bond is the most reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forging new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring, due to the -CF₃ and -SO₂NH₂ groups, generally enhances the rate of oxidative addition to the Pd(0) catalyst, a key step in these catalytic cycles.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent.[6][7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for structurally similar electron-deficient aryl bromides and serves as a robust starting point.[8][9]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand (e.g., SPhos, XPhos).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, in a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 8-16 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.0) | t-BuOH/H₂O | 80 | 12 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of arylamines, a prevalent motif in pharmaceuticals, by coupling the aryl bromide with a primary or secondary amine.[10][11]
Workflow: Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on well-established methods for the amination of electron-deficient aryl bromides.[12][13]
-
Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF).
-
Reaction: Heat the mixture with stirring to 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash chromatography or recrystallization.
Sonogashira and Heck Couplings: C-C Bond Formation with Alkynes and Alkenes
The reactivity of the C4-Br bond also extends to other important palladium-catalyzed reactions.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne, using a palladium catalyst and a copper(I) co-catalyst.[14][15] The reaction is typically performed under mild, basic conditions. The site-selectivity observed in the Sonogashira coupling of 1,4-dibromo-2-(trifluoromethyl)benzene strongly suggests that the reaction on the title compound will occur exclusively at the C4-position, as the C1-position is sterically hindered by the ortho-trifluoromethyl group.[16]
-
Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base.[17][18]
Reactivity of the Aromatic Ring and Sulfonamide Group
Nucleophilic Aromatic Substitution (SₙAr)
While the primary reactivity lies in palladium catalysis at the C-Br bond, the aromatic ring itself is highly electron-deficient. This is due to the strong inductive and resonance-withdrawing effects of both the ortho-trifluoromethyl and para-sulfonamide groups. This electron deficiency, however, is generally insufficient to activate the C-Br bond for direct nucleophilic aromatic substitution (SₙAr) under typical conditions.[19] SₙAr reactions usually require even stronger activating groups (like a nitro group) positioned ortho or para to the leaving group.[20][21] Therefore, SₙAr is not a predicted major reaction pathway for this molecule under standard nucleophilic conditions.
Sulfonamide Group Reactivity
The N-H protons of the sulfonamide are acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-arylation, although these reactions can be challenging and may require specific conditions to avoid competing reactions at the C-Br bond. More commonly, the sulfonamide group is installed last in a synthetic sequence via the reaction of the corresponding sulfonyl chloride with an amine, as described in Section 1.1.[5]
Predictive Reactivity Summary and Field Insights
The combined electronic and steric factors of the substituents on this compound create a highly predictable reactivity profile.
Table 2: Summary of Reactivity Profile
| Reaction Type | Reactive Site | Key Influencing Factors | Predicted Reactivity |
| Suzuki-Miyaura Coupling | C4-Br | Electron-deficient ring, accessible site | High |
| Buchwald-Hartwig Amination | C4-Br | Electron-deficient ring, accessible site | High |
| Sonogashira Coupling | C4-Br | Steric hindrance from ortho-CF₃ | High (at C4) |
| Heck Reaction | C4-Br | Electron-deficient ring | Moderate to High |
| Nucleophilic Aromatic Sub. | C4-Br | Insufficient ring activation | Low |
| N-Alkylation/Arylation | Sulfonamide N-H | Acidity of N-H protons | Moderate (with strong base) |
Expertise & Experience Insights:
-
Causality in Catalyst Choice: For Suzuki and Buchwald-Hartwig reactions on this electron-deficient system, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Hartwig ligand families) are paramount. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to furnish the product.
-
Self-Validating Protocols: In any cross-coupling protocol, the inclusion of control reactions is critical. Running the reaction without the palladium catalyst or without the ligand should yield no product, confirming that the transformation is indeed catalyzed as intended. Monitoring for de-bromination of the starting material is also crucial, as this can be a significant side reaction, often mitigated by careful choice of base and ligand.
Conclusion
This compound is a robust and versatile synthetic intermediate whose reactivity is dominated by palladium-catalyzed cross-coupling at the C4-bromo position. The ortho-trifluoromethyl group provides critical steric and electronic influence, directing reactivity and enhancing the rate of key catalytic steps. This guide provides the foundational knowledge and practical starting points for researchers to confidently employ this valuable building block in the design and synthesis of novel, high-value molecules for the pharmaceutical and materials science sectors.
References
- Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126–11146. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Heck reaction.
- Wikipedia. (2023). Nucleophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (2023). Sonogashira coupling.
- ChemRxiv. (2021).
- PubChem. (n.d.). 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride.
- Grushin, V. V., & Marshall, W. J. (2009). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 319(5862), 439-439. [Link]
- MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
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- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde. BenchChem Technical Support.
- Fan, T., Meng, W. D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein journal of organic chemistry, 13, 2610–2616. [Link]
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- National Institutes of Health. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Journal of the Chemical Society, Perkin Transactions 1. (1993). Reactions of trifluoromethyl bromide and related halides: part 10. Perfluoroalkylation of aromatic compounds induced by sulphur dioxide radical anion precursors. [Link]
- Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
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A Technical Guide to the Synthesis and Rationale of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth examination of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a highly functionalized building block pivotal to contemporary drug discovery and medicinal chemistry. We will deconstruct the strategic rationale behind its molecular architecture, detailing the synergistic contributions of the sulfonamide core, the trifluoromethyl group, and the bromine handle. The narrative follows a logical progression from synthetic design to practical application, offering field-proven insights into its synthesis. This document furnishes researchers, scientists, and drug development professionals with detailed, step-by-step experimental protocols for the synthesis of its key intermediate, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, and its subsequent conversion to the target sulfonamide. Comprehensive characterization data and a discussion of its potential applications are included to provide a holistic understanding of this valuable compound.
Introduction: The Strategic Importance of Substituted Benzenesulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, having been integral to pharmaceutical development since the discovery of Prontosil in the 1930s.[1][2] Compounds containing this moiety exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The enduring relevance of sulfonamides stems from their ability to act as versatile pharmacophores and their capacity for modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2]
The "discovery" of a molecule like this compound is not a singular event but rather the culmination of strategic design principles aimed at creating highly versatile and potent chemical scaffolds. This compound is a prime example of molecular engineering, where each substituent is deliberately chosen to impart specific, advantageous properties for drug development.
The Design Rationale: A Trifecta of Functionality
The utility of this compound arises from the unique interplay of its three key structural features.
The Sulfonamide Core: A Privileged Scaffold
The benzenesulfonamide group is a well-established pharmacophore. Its geometry allows it to participate in strong hydrogen bonding interactions with biological targets, often acting as a bioisostere for carboxylic acids or amides.[6] This mimicry enables sulfonamide-containing molecules to inhibit a wide range of enzymes, making them a frequent choice in inhibitor design.[4]
The Trifluoromethyl (CF₃) Effector: Enhancing Drug-Like Properties
The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a premier strategy in modern medicinal chemistry.[7] The CF₃ group offers a powerful combination of properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can significantly increase a drug's half-life.[8][9]
-
Increased Lipophilicity: The CF₃ group enhances a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cellular membranes and increase bioavailability.[7][8]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ group can alter the acidity of nearby protons and influence the binding affinity of the molecule to its target protein.[9][10]
Statistical analyses in medicinal chemistry have shown that while not universally beneficial, the substitution of a methyl group with a trifluoromethyl group can, in many cases, dramatically increase biological activity.[10][11]
The Bromo Handle: A Gateway to Diversification
The bromine atom at the 4-position is not merely a placeholder. It serves as a crucial "synthetic handle" for late-stage functionalization. Through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the bromine can be readily replaced with a wide array of other chemical groups. This allows for the rapid generation of a diverse library of analogues from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.
The Synthetic Pathway: From Precursor to Product
The synthesis of this compound is most efficiently achieved via a robust, two-step process. The overarching strategy involves the initial formation of a highly reactive sulfonyl chloride intermediate, which is then converted to the target primary sulfonamide.
Caption: Experimental workflow for the amination and purification steps.
Physicochemical Properties and Characterization Data
The identity and purity of the synthesized this compound must be rigorously confirmed through a self-validating system of analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | This compound | [12] |
| CAS Number | 351003-62-8 | |
| Molecular Formula | C₇H₅BrF₃NO₂S | [12] |
| Molecular Weight | 304.08 g/mol | [13] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 157-158 °C |
Expected Analytical Data:
-
¹H NMR: The spectrum should show three distinct signals in the aromatic region, corresponding to the three protons on the substituted benzene ring. A broad singlet corresponding to the two protons of the -SO₂NH₂ group will also be present.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Purity (HPLC): High-performance liquid chromatography analysis should indicate a purity of ≥97%.
Applications and Future Outlook
This compound is not typically an end-product but rather a high-value intermediate. Its primary application is as a versatile building block in:
-
Pharmaceutical Development: Used in the synthesis of novel therapeutic agents targeting a wide range of diseases. [14]* Agrochemical Research: Serves as a key intermediate for creating new herbicides and pesticides. [14]* Materials Science: Can be incorporated into advanced polymers and coatings to impart properties like thermal stability and chemical resistance. [14] The strategic placement of its functional groups allows for the systematic exploration of chemical space, making it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics with enhanced efficacy and improved safety profiles.
Conclusion
The discovery and development of this compound are emblematic of modern, rational drug design. Its synthesis, while reliant on established chemical principles, yields a molecule engineered for versatility. By understanding the causal relationship between its structure and function, and by employing robust, validated synthetic protocols, researchers can effectively leverage this compound to accelerate the discovery of novel chemical entities with significant therapeutic potential.
References
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Methodological & Application
Synthesis of Derivatives from 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols
Introduction: The Strategic Value of the 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Scaffold
The this compound scaffold is a cornerstone in modern medicinal chemistry and drug development. Its inherent structural features—a reactive bromine atom poised for cross-coupling, an electron-withdrawing trifluoromethyl group to enhance metabolic stability and binding affinity, and a sulfonamide moiety that is a critical pharmacophore in numerous approved drugs—make it an exceptionally versatile starting material.[1] The sulfonamide group, in particular, is a well-established zinc-binding group and a potent hydrogen bond donor/acceptor, crucial for targeting metalloenzymes like carbonic anhydrases, which are implicated in cancer and other diseases.[2][3]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for the synthesis of diverse derivatives. The methodologies detailed herein focus on palladium-catalyzed cross-coupling reactions, which represent the most efficient and modular strategies for elaborating this core structure.
Caption: Key synthetic pathways from the core scaffold.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming aryl-aryl or aryl-vinyl bonds, valued for its high functional group tolerance and the commercial availability of a vast array of boronic acid coupling partners.[4][5]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] The cycle begins with the oxidative addition of the aryl bromide into the Pd(0) center. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps, improving overall efficiency.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-2-(trifluoromethyl)benzenesulfonamide
This protocol is adapted from established procedures for structurally similar aryl bromides and provides a robust starting point for optimization.[6][7]
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Mmol | Eq. |
| This compound | 351003-51-5 | 306.11 | 306 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 mmol | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 8 mL | - | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of inert gas, add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(trifluoromethyl)benzenesulfonamide.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[8][9] This reaction has largely replaced harsher classical methods for C-N bond formation.
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[9] Key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to facilitate the deprotonation of the amine.[10]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 4-(Alkyl/Aryl-amino)-2-(trifluoromethyl)benzenesulfonamide
This is a general protocol adapted from well-established procedures for the amination of related aryl bromides.[10][11] Optimization may be required for specific amine coupling partners.
Materials:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (1 mmol scale) | Mmol | Eq. |
| This compound | 351003-51-5 | 306.11 | 306 mg | 1.0 | 1.0 |
| Amine (Primary or Secondary) | Varies | Varies | 1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 11.4 mg | 0.024 | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 10 mL | - | - |
Procedure:
-
Reaction Setup (Inert Atmosphere): All manipulations must be performed in a glovebox or using standard Schlenk techniques under an inert atmosphere (Argon).
-
Reagent Addition: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), XPhos (0.024 eq), and Sodium tert-butoxide (1.4 eq).
-
Add Substrates: Add the this compound (1.0 eq) to the tube.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL). If the amine is a liquid, add it (1.2 eq) via syringe. If it is a solid, add it along with the other solids in step 3.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Further C-C Bond Diversification: Sonogashira and Heck Couplings
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for introducing rigid, linear alkyne linkers into molecules.
-
Principle: The reaction is co-catalyzed by palladium and copper(I).[12] The catalytic cycle involves oxidative addition to palladium, followed by transmetalation with a copper-acetylide species, and subsequent reductive elimination.
-
Representative Conditions: A typical protocol involves PdCl₂(PPh₃)₂ (2-5 mol%), CuI (2-5 mol%), and an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) which also serves as the solvent, at temperatures ranging from room temperature to 80 °C.[14]
Heck Reaction for Alkenyl Derivatives
The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[15][16]
-
Principle: The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[17]
-
Representative Conditions: Common conditions include a palladium source like Pd(OAc)₂ (1-5 mol%), often with a phosphine ligand, and a base such as Et₃N, K₂CO₃, or NaOAc in a polar aprotic solvent like DMF or NMP at elevated temperatures (80-140 °C).[15]
Caption: General experimental workflow for cross-coupling reactions.
References
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- Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate.
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- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health.
- The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025, April 21). EASTFINE.
- Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (n.d.). Beilstein Journal of Organic Chemistry.
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- AN IMPROVED PROCESS FOR THE REMOVAL OF PALLADIUM FROM 4-AMINO-3-HALO-5-FLUORO-6-(ARYL) PYRIDINE-2-CARBOXYLATES AND 4-AMINO-3-HALO-6-(ARYL)PYRIDINE-2-CARBOXYLATES. (n.d.). Google Patents.
- Design, synthesis and biological evaluation of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2013, August). PubMed.
- Synthesis of novel 4-functionalized 1,5-diaryl-1,2,3-triazoles containing benzenesulfonamide moiety as carbonic anhydrase I, II, IV and IX inhibitors. (2018, April 25). PubMed.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). PubMed Central.
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The Strategic Utility of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide in Modern Synthesis
Introduction: In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The 4-Bromo-2-(trifluoromethyl)benzenesulfonamide building block emerges as a particularly valuable scaffold, offering a convergence of desirable chemical features. The trifluoromethyl group is well-established for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] Concurrently, the sulfonamide functional group provides a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The strategic placement of a bromine atom furnishes a reactive handle for a suite of powerful cross-coupling reactions, enabling the facile construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in cornerstone palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 351003-62-8 | [2][3][4][5][6] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [2][3][5][6] |
| Molecular Weight | 304.08 g/mol | [2][3][5][6] |
| Melting Point | 157-158 °C | [4] |
| Appearance | White to off-white solid |
Safety and Handling: While specific safety data for this compound is not extensively published, data for the closely related 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride provides a strong basis for handling precautions. It is classified as a substance that causes severe skin burns and eye damage.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the aromatic ring of this compound serves as a versatile linchpin for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed transformations in this context.
Suzuki-Miyaura Coupling: Forging Biaryl Sulfonamide Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.[8] The reaction of this compound with various arylboronic acids provides a direct route to a diverse library of biaryl sulfonamides.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar substrates.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and SPhos to the flask.
-
Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12-24 | N/A | [9] |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/charcoal (1.45) | - | K₂CO₃ (2) | EtOH/H₂O | 80 | 1 | 98 | [1] |
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines from aryl halides.[8] This reaction is particularly valuable for introducing diverse amine functionalities onto the this compound core, which is a key step in the synthesis of many pharmaceutical candidates.
Reaction Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl amine product and regenerate the Pd(0) catalyst.[8][10]
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Application Notes and Protocols: 4-Bromo-2-(trifluoromethyl)benzenesulfonamide as a Key Intermediate in Pharmaceutical Synthesis
An Application Guide for Drug Development Professionals
Introduction:
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing binding affinity and bioavailability.[1][2] 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is a trifunctional building block that capitalizes on these benefits. It offers a trifluoromethyl-substituted aromatic ring, a versatile bromine handle for cross-coupling reactions, and a sulfonamide moiety—a well-established pharmacophore known for its hydrogen bonding capabilities.[3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive profile of this compound, outlines its critical applications in constructing key pharmaceutical scaffolds, and presents detailed, field-proven protocols for its use in cornerstone synthetic transformations.
Section 1: Compound Profile and Physicochemical Properties
This compound is a stable, solid material at room temperature, making it a convenient and reliable reagent for a variety of synthetic applications. Its structure presents three distinct points of chemical interest: the aryl bromide, the electron-withdrawing trifluoromethyl group, and the nucleophilic sulfonamide.
| Property | Value | Reference(s) |
| CAS Number | 351003-63-9 | [4][5] |
| Molecular Formula | C₇H₅BrF₃NO₂S | [4] |
| Molecular Weight | 304.08 g/mol | [4] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 157-158 °C | [6] |
| IUPAC Name | This compound | [6] |
Section 2: Safety and Handling
Proper handling of all chemical reagents is paramount for laboratory safety. This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Recommended PPE:
-
Handling: Avoid formation of dust and aerosols. Use personal protective equipment as required.[7] In case of contact, rinse the affected area thoroughly with water.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
Section 3: Core Synthetic Applications in Pharmaceutical R&D
The bromine atom on the aromatic ring is the primary site for synthetic manipulation, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile tools for C-C and C-N bond formation in modern organic synthesis.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and aryl-heteroaryl linkages, which are ubiquitous skeletons in pharmaceutical agents. The reaction's tolerance of a wide range of functional groups and its generally mild conditions make it ideal for complex molecule synthesis.
Mechanistic Rationale: The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the cycle. A base is required to activate the boronic acid partner, facilitating the transmetalation step where the organic moiety is transferred to the palladium complex. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with phenylboronic acid. Conditions may require optimization for different boronic acid partners.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
C-N Bond Formation via Buchwald-Hartwig Amination
The synthesis of N-aryl amines is fundamental to drug discovery, and the Buchwald-Hartwig amination has become the gold standard for this transformation.[11] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other nitrogen nucleophiles, often under milder conditions than classical methods.[12]
Mechanistic Rationale: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The success of the reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination step.[13] A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is used to deprotonate the amine, forming a palladium-amido complex, which is the key intermediate prior to reductive elimination to furnish the C-N bond.[13][14]
Representative Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol describes a typical amination reaction. The choice of catalyst, ligand, and base is critical and may need to be screened for optimal results with different amines.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos or XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 eq) to the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (e.g., morpholine, 1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Reactions are often complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its trifunctional nature provides a robust platform for generating diverse and complex molecular architectures. By leveraging powerful and reliable palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can efficiently synthesize libraries of novel compounds containing sought-after biaryl and N-aryl amine scaffolds. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this key building block in the pursuit of new therapeutic agents.
References
- Title: Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Source: Chemcasts | URL:[Link]
- Title: 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Pressure - Chemcasts | Source: Chemcasts | URL:[Link]
- Title: 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide - MySkinRecipes | Source: MySkinRecipes | URL:[Link]
- Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Source: Journal of Biomedical Research & Environmental Sciences | URL:[Link]
- Title: Buchwald–Hartwig amination - Wikipedia | Source: Wikipedia | URL:[Link]
- Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination | Source: Organic Chemistry D
- Title: Buchwald-Hartwig Amination - Chemistry LibreTexts | Source: Chemistry LibreTexts | URL:[Link]
- Title: 4-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 18367613 - PubChem | Source: PubChem | URL:[Link]
- Title: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem | Source: PubChem | URL:[Link]
- Title: (PDF) 4-Bromo-N-(4-fluorophenyl)
- Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal | Source: Organic Chemistry Portal | URL:[Link]
- Title: Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents | Source: Google Patents | URL
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI | Source: MDPI | URL:[Link]
- Title: Suzuki Coupling - Organic Chemistry Portal | Source: Organic Chemistry Portal | URL:[Link]
- Title: Struggling with Suzuki Reaction : r/Chempros - Reddit | Source: Reddit | URL:[Link]
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Application Notes and Protocols for the N-arylation of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Introduction
The synthesis of N-arylated sulfonamides is of profound importance in the fields of medicinal chemistry and drug development. These structural motifs are integral to a wide array of therapeutic agents, owing to their ability to modulate biological activity, improve pharmacokinetic properties, and serve as bioisosteres for other functional groups.[1][2] The subject of this guide, 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, is a particularly valuable building block. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of the final N-arylated products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of this compound. We will delve into the mechanistic underpinnings of the primary catalytic systems, offer detailed, field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes. The protocols herein are designed to be self-validating, with explanations for key experimental choices, empowering the user to not only execute the reactions but also to troubleshoot and adapt them as needed.
Mechanistic Considerations: A Tale of Two Catalysts
The N-arylation of sulfonamides is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two catalytic systems is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions.
The Buchwald-Hartwig Amination: A Palladium-Powered Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its remarkable efficiency, broad substrate scope, and high functional group tolerance.[3] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine (in this case, the sulfonamide), and finally, reductive elimination to furnish the N-arylated product and regenerate the active Pd(0) catalyst.
Figure 2: Postulated Catalytic Cycle for the Ullmann Condensation.
The use of ligands, such as diamines or amino acids (e.g., L-proline), can accelerate the reaction and allow for milder conditions. The Ullmann condensation can be particularly effective for certain substrate combinations and offers a valuable alternative to palladium-catalyzed methods.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of this compound with a generic aryl halide. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is often the method of choice due to its generally milder reaction conditions and broader substrate scope. The selection of the ligand is crucial for achieving high yields.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or XPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Addition of Base: Add the base (2.0-3.0 mmol) to the flask.
-
Solvent Addition: Add the anhydrous solvent (5-10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-bromo-2-(trifluoromethyl)benzenesulfonamide.
Workflow for Palladium-Catalyzed N-Arylation:
Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-type Condensation)
This protocol provides a robust alternative to the palladium-catalyzed method and can be advantageous for specific substrates.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or a diamine)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).
-
Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the solvent (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 120-150 °C) with stirring for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Extraction and Purification: Follow steps 6-8 as outlined in the Buchwald-Hartwig protocol.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of reaction parameters is critical for the successful N-arylation of this compound. The following table summarizes typical conditions for both Buchwald-Hartwig and Ullmann-type reactions, providing a starting point for optimization.
| Parameter | Buchwald-Hartwig Amination | Ullmann-type Condensation |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O |
| Ligand | Xantphos, DavePhos, XPhos | L-proline, 1,10-phenanthroline |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | DMSO, DMF, NMP |
| Temperature | 80-120 °C | 120-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
Trustworthiness: A Self-Validating System
The protocols provided are designed to be robust and reproducible. However, variations in reagent purity, solvent quality, and reaction setup can influence the outcome. To ensure trustworthiness, we recommend the following self-validating checks:
-
Starting Material Purity: Confirm the purity of this compound and the aryl halide by NMR or LC-MS before commencing the reaction.
-
Inert Atmosphere: The use of a glovebox or proper Schlenk line techniques is crucial to exclude oxygen, which can deactivate the catalyst.
-
Anhydrous Conditions: Ensure all solvents are anhydrous, as water can interfere with the reaction.
-
Reaction Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and identify any potential side products.
Conclusion
The N-arylation of this compound is a versatile transformation that provides access to a wide range of novel sulfonamide derivatives with potential applications in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective and reliable methods for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently perform these important reactions.
References
- Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfitative N-Arylation of Sulfonamides and NH-sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. [Link]
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling of 4-Bromo-2-(trifluoromethyl)phenol. BenchChem.
- Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
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- BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem.
- BenchChem. (2025). Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol. BenchChem.
- ResearchGate. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469. [Link]
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- LibreTexts Chemistry. (2023).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: 4-Bromo-2-(trifluoromethyl)benzenesulfonamide in Medicinal Chemistry
Abstract
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic applications of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This versatile building block is uniquely positioned for modern drug discovery, featuring three critical pharmacophoric and reactive elements: a sulfonamide moiety, a metabolically robust trifluoromethyl (CF₃) group, and a synthetically tractable bromine atom. We will explore the causality behind its use, provide field-proven, step-by-step protocols for its derivatization, and present a logical framework for its incorporation into drug design scaffolds, particularly in the synthesis of kinase inhibitors.
Introduction: A Scaffold of Strategic Importance
The architecture of a successful therapeutic agent is often built upon a scaffold that provides both a precise three-dimensional arrangement for target engagement and handles for synthetic modification to optimize pharmacokinetic properties. This compound is a quintessential example of such a scaffold. Its value is derived from the synergistic interplay of its three key functional groups:
-
The Sulfonamide Moiety (-SO₂NH₂): A cornerstone in medicinal chemistry, the sulfonamide group is a versatile hydrogen bond donor and acceptor, capable of forming strong, specific interactions with protein active sites.[1][2][3] It is a well-established pharmacophore found in a wide array of FDA-approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[4][5][6] Furthermore, it often serves as a key zinc-binding group in metalloenzyme inhibitors like carbonic anhydrase inhibitors.[1][2]
-
The Trifluoromethyl Group (-CF₃): The strategic incorporation of a CF₃ group is a powerful tactic for enhancing drug-like properties.[7][8] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and enhance membrane permeability.[3][9][10] The CF₃ group is often used as a bioisostere for methyl or chloro groups to fine-tune a molecule's steric and electronic profile.[7][11]
-
The Bromo Group (-Br): Positioned at the 4-position, the bromine atom is a highly versatile synthetic handle. It is an ideal electrophilic partner for a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12][13] This allows for the straightforward introduction of a vast array of aryl and heteroaryl substituents, enabling rapid exploration of structure-activity relationships (SAR).
Collectively, these features make this compound a privileged starting material for building libraries of complex molecules aimed at a variety of biological targets, especially protein kinases.[14][15]
Physicochemical & Reactivity Profile
A foundational understanding of the compound's properties is critical for its effective use in synthesis and drug design.
| Property | Value | Significance in Drug Discovery & Synthesis |
| Molecular Formula | C₇H₅BrF₃NO₂S | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 304.08 g/mol | Relevant for stoichiometric calculations in reaction protocols. |
| Appearance | White to off-white solid | Physical state at standard conditions. |
| Reactivity Hubs | Aryl Bromide, Sulfonamide N-H | The primary sites for synthetic diversification (cross-coupling and N-alkylation/arylation). |
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers and inflammatory diseases.[14][16] The ATP-binding site of kinases presents a druggable pocket where inhibitors can compete with the endogenous ATP substrate. This compound is an excellent starting point for designing such inhibitors, allowing for a modular synthesis approach.
The general strategy involves a "build-and-couple" workflow. First, the sulfonamide nitrogen is functionalized, and subsequently, the aryl bromide is used in a cross-coupling reaction to install a group that targets the hinge-binding region of the kinase.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory environment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
Causality & Rationale: This protocol facilitates the formation of a C-C bond at the 4-position, which is crucial for installing moieties that can interact with the kinase hinge region. The palladium catalyst forms the active Pd(0) species, which undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination yields the biaryl product and regenerates the catalyst.[13][17] A water/dioxane solvent system is often used to dissolve both the organic substrate and the inorganic base.[13]
Materials:
-
N-substituted this compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
SPhos (0.04 eq, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-substituted this compound (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to make a ~0.1 M solution of the starting bromide.
-
Degassing: Bubble argon or nitrogen gas through the stirred solution for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 85-100 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final coupled product.
Protocol 2: N-Alkylation of the Sulfonamide
Causality & Rationale: This protocol introduces substituents on the sulfonamide nitrogen. This is a key diversification point for altering solubility, cell permeability, and for probing interactions within the deeper parts of a kinase binding pocket. A base is required to deprotonate the weakly acidic sulfonamide N-H, generating a nucleophilic anion that attacks the alkylating agent.[18][19][20] DMF is a common polar aprotic solvent for this type of reaction.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 - 1.3 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stir bar, inert gas supply
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed as monitored by TLC or LC-MS (typically 2-12 hours).
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by column chromatography or recrystallization.
Protocol 3: Quality Control and Characterization
Causality & Rationale: Rigorous analytical validation is the cornerstone of trustworthy and reproducible research. Each synthesized compound must be characterized to confirm its identity, purity, and structure before it is submitted for biological screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the product's molecular weight and an initial assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Unambiguously determines the chemical structure of the final compound. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
High-Performance Liquid Chromatography (HPLC): Quantifies the purity of the final compound. For screening purposes, a purity of >95% is typically required.
Structure-Activity Relationship (SAR) Insights
The modular nature of the synthesis allows for systematic exploration of the chemical space around the core scaffold.
-
R¹ Position (N-Substitution): Small alkyl groups (e.g., methyl) are often used initially. More complex groups, such as those containing morpholine or piperazine rings, can be introduced to improve aqueous solubility and pharmacokinetic properties.[21]
-
R² Position (Aryl Substitution): This position is critical for achieving potency and selectivity. Groups like aminopyrimidines, indazoles, or pyrazoles are commonly installed here as they contain nitrogen atoms that can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[15][21]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its trifluoromethyl group offers metabolic robustness, the sulfonamide provides a powerful anchor for protein binding, and the bromo group serves as a gateway for synthetic diversification. The protocols and insights provided herein offer a robust framework for leveraging this compound's full potential in the discovery and development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
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- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PubMed.
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- PubMed Central.
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- ACS Publications. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- ACS Publications. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters.
- Royal Society of Chemistry. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry.
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- BenchChem.
- BenchChem. 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3. BenchChem.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Royal Society of Chemistry.
- MDPI.
- BenchChem. Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-3-nitrotoluene. BenchChem.
- MySkinRecipes. 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide. MySkinRecipes.
- National Institutes of Health. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. NIH.
- Chem-Impex. 4-(Trifluoromethyl)benzenesulfonamide. Chem-Impex.
- BLD Pharm. 4-Bromo-N-methyl-2-(trifluoromethoxy)benzenesulfonamide. BLD Pharm.
- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
- PubMed.
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- ResearchGate. 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Request PDF.
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Application Notes & Protocols: Leveraging 4-Bromo-2-(trifluoromethyl)benzenesulfonamide in the Synthesis of Novel Kinase Inhibitors
Introduction: Strategic Value of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance pharmacological properties. The 4-Bromo-2-(trifluoromethyl)benzenesulfonamide scaffold is a prime exemplar of a building block designed for this purpose. The interplay of its structural features—the reactive bromine handle for cross-coupling, the electron-withdrawing trifluoromethyl group, and the sulfonamide moiety—makes it an exceptionally valuable starting material for the synthesis of novel kinase inhibitors.
The trifluoromethyl (-CF3) group can significantly improve metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable interactions with protein active sites. Concurrently, the sulfonamide group is a classic pharmacophore known to act as a hydrogen bond donor and acceptor, crucial for anchoring ligands within the ATP-binding pockets of various kinases. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing core structures for targeted therapies, particularly in the realm of oncology.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable reaction site for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental to elaborating the core scaffold into diverse and complex inhibitor structures. We will focus on two of the most robust and versatile of these transformations: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura reaction is the method of choice for creating biaryl and heteroaryl-aryl linkages, a common motif in many kinase inhibitors, including the BRAF inhibitor Vemurafenib.[1] This reaction's tolerance for a wide range of functional groups and its generally high yields make it indispensable in drug discovery campaigns.[2]
Causality of Component Selection:
-
Palladium Catalyst: The choice of the palladium source and its associated ligand is critical. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently employed. The ligand's role is to stabilize the palladium(0) active species and to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Bulky, electron-rich phosphine ligands can often improve reaction rates and yields.
-
Base: A base is required to activate the boronic acid partner for transmetalation to the palladium center.[3] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. The base's strength and solubility can influence the reaction's success, with cesium carbonate often being effective for more challenging couplings.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[4] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Experimental Protocol: Synthesis of a 4-Aryl-2-(trifluoromethyl)benzenesulfonamide Derivative
This protocol is a representative procedure adapted from established methods for similar substrates.[5]
-
Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 0.03 eq.).
-
Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Efficient for a broad range of aryl bromides and boronic acids. |
| Base | K₂CO₃ | Moderately strong, effective base for boronic acid activation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvent for reactants; water aids in dissolving the base.[4] |
| Temperature | 90 °C | Provides sufficient thermal energy for catalysis without promoting degradation. |
| Atmosphere | Inert (Argon) | Prevents oxidative degradation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: Introducing Key Nitrogen Linkages
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[6] This is particularly relevant in kinase inhibitor synthesis, where an amine linker often connects the core scaffold to other recognition elements of the pharmacophore. The reaction has largely replaced harsher classical methods for N-arylation.[7]
Causality of Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the ligand. Sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or bidentate ligands like BINAP are often required to promote the reductive elimination step and prevent catalyst decomposition.[6][8] The choice of pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ is common.[8]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine coupling partner without competing as a nucleophile.[9] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially when base-sensitive functional groups are present.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of a 4-(Alkylamino)-2-(trifluoromethyl)benzenesulfonamide
This protocol is a representative procedure based on general methods for Buchwald-Hartwig amination.[10]
-
Reagent Preparation: In a glovebox or under a stream of argon, add to an oven-dried vial: this compound (1.0 mmol, 1.0 eq.), the desired primary or secondary amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 0.015 eq.), and a phosphine ligand (e.g., XPhos, 0.03 mmol, 0.03 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired N-aryl sulfonamide.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | A common and highly effective system for C-N coupling of aryl bromides. |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation.[9] |
| Solvent | Toluene (Anhydrous) | Aprotic solvent compatible with the strong base and catalytic cycle. |
| Temperature | 100-110 °C | Necessary to drive the reaction, particularly the reductive elimination step. |
| Atmosphere | Inert (Glovebox/Argon) | Protects the catalyst and strong base from air and moisture. |
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The true utility of this compound is realized in its application as a key intermediate for potent and selective kinase inhibitors. For instance, the core structure of Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, features a benzenesulfonamide moiety attached to a pyrrolopyridine core.[1] While Vemurafenib itself is synthesized via a different route, analogs can be readily conceptualized and synthesized using the protocols described herein.
A synthetic campaign could involve a Suzuki-Miyaura coupling of this compound with a suitable heteroaryl boronic acid (e.g., a protected pyrrolopyridine boronic ester) to rapidly assemble the core biaryl structure of a potential BRAF inhibitor. Subsequent functionalization would lead to the final drug candidate.[11][12]
Conclusion and Future Outlook
This compound stands out as a highly functionalized and versatile building block for modern drug discovery. Its strategic combination of a reactive handle for palladium-catalyzed cross-coupling and key pharmacophoric elements makes it an ideal starting point for the synthesis of novel kinase inhibitors. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided in this guide offer researchers robust and reliable methods to explore new chemical space. By understanding the causality behind reagent and condition selection, scientists can effectively troubleshoot and adapt these methods to construct complex molecules aimed at treating diseases driven by aberrant kinase activity.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Guerra, F. S., et al. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Preprints.org.
- Koolen, S. L., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry.
- NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate.
- U.S. Patent No. 9,314,464. (2016). Compounds and compositions as protein kinase inhibitors. Google Patents.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Zhang, W., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
4-Bromo-2-(trifluoromethyl)benzenesulfonamide reaction with primary amines
Application Note & Protocol Guide
Topic: 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Reaction with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Synthesis of N-Aryl-2-(trifluoromethyl)benzenesulfonamides
The synthesis of N-substituted aryl sulfonamides is a cornerstone of modern medicinal chemistry. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, prized for its ability to act as a versatile hydrogen bond donor and acceptor, thereby enabling strong and specific interactions with biological targets.[1] The target scaffold, derived from the reaction of this compound with primary amines, is of particular interest. This starting material strategically combines a reactive site (the C-Br bond) with a potent electron-withdrawing group (the trifluoromethyl group, -CF₃) positioned ortho to the sulfonamide. This electronic arrangement significantly influences the reactivity of the aryl ring, opening two primary, highly effective synthetic pathways for C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
This guide provides a detailed examination of both methodologies, explaining the underlying chemical principles, offering field-tested experimental protocols, and presenting a comparative analysis to aid researchers in selecting the optimal strategy for their specific synthetic goals.
Part 1: Mechanistic Underpinnings of C-N Bond Formation
Understanding the reaction mechanism is critical for troubleshooting and optimization. The two primary pathways proceed via fundamentally different intermediates and catalytic cycles.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a transition-metal-free method that relies on the intrinsic electronic properties of the substrate. The reaction proceeds via a two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: The primary amine attacks the carbon atom bearing the bromine atom. This is possible because the potent electron-withdrawing effects of the ortho-trifluoromethyl and para-sulfonamide groups render this carbon electrophilic.
-
Formation of a Meisenheimer Complex: This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized onto the electron-withdrawing trifluoromethyl and sulfonamide groups.
-
Elimination and Re-aromatization: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final N-arylated sulfonamide product.
This reaction is typically promoted by a base in a polar aprotic solvent at elevated temperatures.[3][4]
Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.
Part 2: Experimental Protocols
The following protocols provide detailed, step-by-step procedures for each synthetic strategy. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is advantageous for its simplicity and lack of transition-metal catalysts, though it may require higher temperatures.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0 - 3.0 eq) [5]* Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vial or round-bottom flask with a stir bar
-
Septum and needle for inert gas (if amine is sensitive)
-
Heating mantle or oil bath with temperature control
-
Ethyl acetate, water, brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 322 mg) and potassium carbonate (e.g., 2.0 mmol, 276 mg).
-
Reagent Addition: Add anhydrous DMSO (e.g., 4 mL). To this suspension, add the primary amine (e.g., 1.2 mmol).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 120-140 °C. [3][5]Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. Look for the consumption of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method offers milder conditions and a broader substrate scope but requires careful handling to exclude oxygen.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.4 - 2.0 eq) [6][7]* Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or oven-dried vial with a stir bar and septum
-
Inert gas supply (Argon or Nitrogen)
-
Ethyl acetate, water, brine, Celite®
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 mmol) and the primary amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously. [6]6. Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity via NMR and mass spectrometry.
Part 3: Comparative Analysis and Workflow
Choosing between SNAr and Buchwald-Hartwig amination depends on the specific amine, available equipment, and cost considerations.
Data Presentation: Method Comparison
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reaction Type | Addition-Elimination | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | Strong base (K₂CO₃, CsF) | Pd catalyst, Phosphine ligand, Base (NaOtBu, K₃PO₄) |
| Catalyst | None (Transition-metal-free) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Solvents | Polar Aprotic (DMSO, NMP) | Aprotic (Toluene, Dioxane) |
| Temperature | High (120-140 °C) | Moderate (80-110 °C) |
| Pros | - Inexpensive reagents- No heavy metal contamination- Simple setup | - Milder conditions- Broader amine scope- High functional group tolerance |
| Cons | - Harsher conditions- Limited to electron-deficient systems- Potential for side reactions at high temp. | - Expensive catalyst & ligands- Requires strict inert atmosphere- Potential for heavy metal traces in product |
Experimental Workflow Visualization
The general laboratory process for both methods follows a similar overarching workflow.
Caption: A typical experimental workflow for synthesis.
References
- Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. (n.d.). pubs.acs.org.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Institutes of Health (NIH).
- Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. (2023, August 3). pubs.acs.org.
- Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024, July 12). pubs.acs.org.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. (2024, July 17). eScholarship, University of California.
- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. (n.d.). National Institutes of Health (NIH).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- SNAr (Cl) - Aliphatic Amines (primary). (n.d.). Common Organic Chemistry.
- SNAr (Cl) - Common Conditions. (n.d.). Common Organic Chemistry.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). pubs.acs.org.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). National Institutes of Health (NIH).
- 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025, October 16). ResearchGate.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). National Institutes of Health (NIH).
- Nucleophilic Aromatic Substitution. (n.d.). ResearchGate.
- 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide. (n.d.). PubChem.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNAr (Cl) - Aliphatic Amines (primary) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-bromo-2-(trifluoromethyl)benzenesulfonamide scaffold is a privileged architectural element in modern medicinal chemistry. Its unique combination of a reactive bromine handle for synthetic diversification, a metabolically robust trifluoromethyl group, and a versatile sulfonamide moiety for engaging with biological targets makes it an invaluable starting point for the development of novel therapeutics.[1][2][3][4] This document provides a comprehensive guide for researchers on the strategic application of this scaffold, detailing its physicochemical advantages, protocols for chemical elaboration, and methodologies for biological evaluation. We will explore its utility in the design of targeted inhibitors, with a particular focus on kinase drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The design of small molecule drugs is a multifactorial challenge, requiring the simultaneous optimization of potency, selectivity, and pharmacokinetic properties. The selection of a suitable core scaffold is therefore a critical decision in any drug discovery campaign. The this compound scaffold offers a compelling triad of functionalities that address key aspects of drug design.
-
The Sulfonamide Moiety: This functional group is a cornerstone in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, thereby forming strong interactions with protein active sites.[2] It is a key pharmacophore in a wide array of approved drugs, including antibacterial, and anticancer agents.[5]
-
The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism.[3][4] Its strong electron-withdrawing nature can also modulate the pKa of adjacent functional groups and improve binding affinity to target proteins.[4] Furthermore, the lipophilicity of the -CF3 group can enhance membrane permeability and bioavailability.[3]
-
The Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a broad range of cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). The most notable of these are the Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which facilitate the introduction of diverse aryl, heteroaryl, and amino substituents.
This unique combination of features makes this compound an ideal starting point for generating libraries of diverse compounds with favorable drug-like properties.
Application in Kinase Inhibitor Design: A Case Study
Protein kinases are a major class of drug targets, particularly in oncology.[6] The design of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding site across the kinome. The this compound scaffold can be effectively utilized to develop potent and selective kinase inhibitors.
The general strategy involves using the sulfonamide moiety to interact with the hinge region of the kinase, a critical anchoring point for many inhibitors. The trifluoromethyl group can be positioned to occupy a hydrophobic pocket, while the bromine atom allows for the introduction of various substituents that can target more variable regions of the active site, thereby conferring selectivity.
Synthetic Protocols for Scaffold Elaboration
The true power of the this compound scaffold lies in its synthetic tractability. The following protocols provide detailed, step-by-step methodologies for the two most critical diversification reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the aryl bromide scaffold and a wide range of boronic acids or esters. This allows for the introduction of various aryl and heteroaryl moieties, which can significantly impact the biological activity of the resulting compounds.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K3PO4) (2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-(trifluoromethyl)benzenesulfonamide derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of electron-deficient aryl bromides.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.
-
Solvent System: The use of a dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium catalyst.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the scaffold, providing access to a diverse set of derivatives with potential for improved biological activity.
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of Aryl Sulfonamides
The 4-Bromo-2-(trifluoromethyl)benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl and sulfonamide groups make it a privileged starting material for the synthesis of a diverse array of bioactive molecules. The sulfonamide moiety is a key pharmacophore in numerous FDA-approved drugs, while the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the late-stage functionalization of this scaffold, enabling the rapid generation of compound libraries for drug discovery and development.
This comprehensive guide offers detailed protocols and expert insights into the two most prevalent and impactful cross-coupling methodologies for this compound: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The protocols are designed to be robust and adaptable, providing a strong foundation for researchers to build upon.
Safety Precautions: Handling of this compound and Reagents
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. The target substrate, this compound, and its precursors, such as 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride, warrant careful handling due to their potential hazards.
Hazard Profile:
-
This compound and Analogs: Based on data for similar compounds, this substance should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1]
-
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: This precursor is classified as a corrosive substance that causes severe skin burns and eye damage.[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Dispensing: Handle the solid compound with care to avoid generating dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[3][4][5][6] For our substrate, the electron-deficient nature of the aromatic ring, due to the CF₃ and SO₂NH₂ groups, renders the C-Br bond highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent candidate for this transformation.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the initial oxidative addition and the final reductive elimination steps. The base plays a crucial role in activating the boronic acid for the transmetalation step.[3][4]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a generic arylboronic acid.
| Reagent/Parameter | Recommended Value/Condition | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 1-5 mol% |
| Ligand | (if not using a pre-formed complex) | 2-10 mol% |
| Base | Cs₂CO₃ or K₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water | Anhydrous, degassed |
| Temperature | 80-100 °C | Monitor by TLC/LC-MS |
| Reaction Time | 4-24 hours | Substrate dependent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7][8][9][10][11] This transformation is particularly valuable for the synthesis of N-aryl sulfonamides, a common motif in pharmaceuticals. The electron-deficient nature of this compound makes it an excellent substrate for this reaction.
Mechanistic Rationale
The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is paramount for the success of this reaction, as it promotes the crucial reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
| Reagent/Parameter | Recommended Value/Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | Xantphos or RuPhos | 2-4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5-2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed |
| Temperature | 80-110 °C | Monitor by TLC/LC-MS |
| Reaction Time | 2-18 hours | Substrate dependent |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the base (e.g., NaOtBu, 1.5 eq.). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., Xantphos, 0.02 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and place it in a preheated oil bath outside the glovebox. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Experimental Workflow Overview
Caption: General experimental workflow from starting material to final product.
Conclusion
The protocols detailed in this guide provide a robust starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. The electron-deficient nature of this substrate generally leads to high reactivity, making it an ideal candidate for these powerful transformations. Researchers are encouraged to adapt and optimize these conditions based on the specific coupling partners employed. The versatility of these methods will undoubtedly continue to fuel innovation in drug discovery and materials science.
References
- Capot Chemical Co., Ltd. (2019). SAFETY DATA SHEET: 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzenesulfonamide.
- Aaron Chemicals LLC. (2024).
- BLD Pharmatech. (n.d.). SAFETY DATA SHEET: 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide.
- Wikipedia. (2024).
- Chemistry LibreTexts. (2023).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene.
- N. Miyaura, A. Suzuki. (1979). Stereoselective synthesis of arylated (E)
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
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- ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- ChemRxiv. (2019).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Wikipedia. (2024). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
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- PubMed. (2019).
- ChemRxiv. (n.d.).
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- National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Bromo-α,α,α-trifluorotoluene.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.
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Application Notes and Protocols for the Synthesis of Carbonic Anhydrase Inhibitors Utilizing 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Introduction: The Strategic Importance of the Sulfonamide Moiety and Trifluoromethyl Group in Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1][2] The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in the design of CA inhibitors, as it coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[1][4]
The incorporation of a trifluoromethyl (-CF₃) group into drug candidates is a widely used strategy in medicinal chemistry to enhance their therapeutic profile.[5] This group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to the target protein.[5] The starting material, 4-bromo-2-(trifluoromethyl)benzenesulfonamide, is therefore a highly valuable building block, combining the essential sulfonamide pharmacophore with the beneficial properties of a trifluoromethyl group, and a versatile bromine handle for further molecular elaboration.
This guide provides a comprehensive overview and detailed protocols for the synthesis of potent carbonic anhydrase inhibitors based on a diarylpyrazole scaffold, starting from this compound. The synthetic strategy is inspired by the structure of celecoxib, a known dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase.[5]
The Diarylpyrazole Scaffold: A Privileged Structure for CA Inhibition
Celecoxib, a selective COX-2 inhibitor, has been shown to exhibit significant carbonic anhydrase inhibitory activity, particularly against tumor-associated isoforms like CA IX.[5] This dual activity is attributed to its 1,5-diarylpyrazole core structure bearing a benzenesulfonamide moiety. This scaffold provides a rigid framework for the optimal orientation of the sulfonamide group for binding to the CA active site, while the aryl groups can be modified to fine-tune selectivity and pharmacokinetic properties.
The following sections will detail a synthetic approach to novel diarylpyrazole-based carbonic anhydrase inhibitors, leveraging the reactivity of this compound.
Synthetic Strategy: A Multi-step Approach to Diarylpyrazole-based CA Inhibitors
The proposed synthetic pathway involves a key palladium-catalyzed cross-coupling reaction to construct the diaryl framework, followed by the formation of the pyrazole ring. This strategy offers modularity, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to diarylpyrazole carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide
This protocol describes the conversion of the starting material to the key hydrazine intermediate. The Buchwald-Hartwig amination is a powerful method for this transformation, offering high yields and broad substrate scope.[6][7][8]
Materials:
-
This compound
-
Hydrazine monohydrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add hydrazine monohydrate (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-hydrazinyl-2-(trifluoromethyl)benzenesulfonamide as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a Diarylpyrazole Carbonic Anhydrase Inhibitor (Celecoxib Analogue)
This protocol details the condensation of the hydrazine intermediate with a β-diketone to form the final diarylpyrazole product.[9]
Materials:
-
4-Hydrazinyl-2-(trifluoromethyl)benzenesulfonamide (from Protocol 1)
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Dissolve 4-hydrazinyl-2-(trifluoromethyl)benzenesulfonamide (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the desired diarylpyrazole carbonic anhydrase inhibitor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.
Data Presentation: Structure-Activity Relationship of Diarylpyrazole CA Inhibitors
The inhibitory potency of benzenesulfonamide-based CA inhibitors is highly dependent on the substitution pattern on the aromatic rings. The following table summarizes the inhibitory activities of celecoxib and related analogues against key carbonic anhydrase isoforms.
| Compound | R¹ | R² | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Celecoxib | 4-Me | H | >10000 | 230 | 45 | 4.7 | [5] |
| Analogue 1 | H | H | 8700 | 150 | 38 | 5.2 | [3] |
| Analogue 2 | 4-Cl | H | 6500 | 120 | 25 | 4.1 | [3] |
| Analogue 3 | 4-F | H | 7200 | 180 | 30 | 4.5 | [3] |
Kᵢ values represent the inhibition constant. Lower values indicate higher potency.
Mechanism of Action: Inhibition of Carbonic Anhydrase
The synthesized diarylpyrazole benzenesulfonamides are expected to inhibit carbonic anhydrase through a well-established mechanism.
Diagram of Carbonic Anhydrase Inhibition
Caption: The sulfonamide group of the inhibitor displaces the zinc-bound hydroxide, blocking catalysis.
Conclusion and Future Perspectives
The synthetic protocols outlined in this application note provide a robust and versatile platform for the development of novel carbonic anhydrase inhibitors based on a diarylpyrazole scaffold, utilizing the readily available starting material, this compound. The strategic incorporation of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties to the final compounds. Further exploration of diverse substituents on the aryl rings can lead to the discovery of highly potent and isoform-selective carbonic anhydrase inhibitors with significant therapeutic potential.
References
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
- Chandna, N., Kumar, S., Kaushik, P., Kaushik, D., Roy, S. K., Gupta, G. K., Jachak, S. M., Kapoor, J. K., & Sharma, P. K. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4589–4599. [Link]
- Kaur, J., Knaus, E. E., & Wiebe, L. I. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5247–5255. [Link]
- Zarghi, A., Zebardast, T., Ramezani, F., & Daraie, B. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(23), 7336–7341. [Link]
- Reddy, P. R., Kumar, A. V., & Reddy, G. O. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
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- Angeli, A., Maresca, A., Carta, F., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828–833. [Link]
- Eglė, M., & Daiva, R. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2951. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Magano, J., & Dunetz, J. R. (2012). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Organic Process Research & Development, 16(6), 1156–1184. [Link]
- La-Venia, A., Mata, E. G., & Cernak, T. (2018). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 3(5), 669–674. [Link]
- Angeli, A., Pinteala, M., Maier, S. S., Tambutté, S., Al-Balushi, M. S., Al-Omaimi, S., ... & Supuran, C. T. (2018). 4-Arylbenzenesulfonamides as Human Carbonic Anhydrase Inhibitors (hCAIs): Synthesis by Pd Nanocatalyst-Mediated Suzuki–Miyaura Reaction, Enzyme Inhibition, and X-ray Crystallographic Studies. Journal of Medicinal Chemistry, 61(15), 6823–6833. [Link]
- Balsevičius, D., Baziulytė, G., Čapkauskaitė, E., & Matulis, D. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]
- Ghorab, M. M., Alsaid, M. S., Nissan, Y. M., & El-Gazzar, M. G. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 568–573. [Link]
- De Simone, G., & Supuran, C. T. (2007). Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. Current Pharmaceutical Design, 13(8), 831–837. [Link]
- El-Sayed, M. A. A., Abdel-Aziz, M., El-Azab, A. S., & Al-Obaid, A. M. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6069. [Link]
- Ponticello, G. S., Engelhardt, E. L., & Baldwin, J. J. (1988). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 31(10), 1974–1977. [Link]
- El-Gazzar, M. G., El-Gamil, D. S., Al-Ghorbani, M., & El-Sayed, M. A. A. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]
- Al-Salahi, R., Abuelizz, H. A., Al-Anazi, M. R., Al-Dhfyan, A., & Marzouk, M. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136152. [Link]
- El-Sayed, M. A. A., El-Azab, A. S., Al-Obaid, A. M., El-Gazzar, M. G., & Al-Ghorbani, M. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195655. [Link]
- Mincione, G., Scozzafava, A., & Supuran, C. T. (1997). Carbonic Anhydrase Inhibitors. Part 461 Inhibition of Carbonic Anhydrase Isozymes I, II and IV With Trifluoromethylsulfonamide Derivatives and Their Zinc(II) and Copper(II) Complexes. Metal-Based Drugs, 4(4), 203–212. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Biological Activity Screening of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale and Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a cornerstone, recognized for its versatile role as a pharmacophore in a multitude of therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[1][4] The core of this activity often lies in the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets, most notably as a zinc-binding group in metalloenzymes.[2]
The subject of this guide, the 4-Bromo-2-(trifluoromethyl)benzenesulfonamide scaffold, is of particular interest for rational drug design. The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability and modulate its electronic properties.[2] Its strong electron-withdrawing nature can influence the acidity of the sulfonamide proton, potentially altering binding affinities and target selectivity.[2] The bromine atom at the para-position offers a site for further synthetic modification, allowing for the creation of diverse chemical libraries.
This document serves as a comprehensive, field-proven guide for researchers embarking on the biological evaluation of novel derivatives synthesized from this promising scaffold. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus will be on three primary areas of screening that are highly relevant to sulfonamide-based compounds: Anticancer Cytotoxicity , Antimicrobial Efficacy , and Enzyme Inhibition .
Part 1: The Initial Screening Cascade - A Strategic Workflow
A successful screening campaign begins with a logical, tiered approach to efficiently identify promising lead compounds. The initial phase should focus on broad, high-throughput assays to determine general activity, followed by more specific, mechanism-of-action studies for active "hits."
Caption: A strategic workflow for screening novel sulfonamide derivatives.
Part 2: Anticancer Activity Screening Protocol
Scientific Rationale
Sulfonamide derivatives have emerged as a significant class of anticancer agents.[5][6] Their mechanisms often involve the inhibition of crucial enzymes involved in tumor progression, such as carbonic anhydrases (CAs) or protein kinases.[6][7] Therefore, the initial and most critical step is to assess the general cytotoxicity of the novel derivatives against relevant cancer cell lines. We will utilize tetrazolium reduction assays (MTT or XTT), which are robust, colorimetric methods for evaluating cell metabolic activity—a reliable indicator of cell viability.[8][9][10]
Core Protocol: Cell Viability Assessment via XTT Assay
The XTT assay is often preferred over the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thus simplifying the protocol and reducing potential errors.[8]
Principle of the Assay: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Caption: Step-by-step workflow for the XTT cell viability assay.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[6] and a normal fibroblast cell line (e.g., WI-38) for selectivity assessment.[6]
-
Appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), and Penicillin-Streptomycin.
-
96-well clear, flat-bottom tissue culture plates.
-
This compound derivatives dissolved in sterile DMSO (stock solution).
-
XTT assay kit (containing XTT reagent and an electron-coupling reagent).
-
Positive control (e.g., Doxorubicin).[6]
-
Multi-channel pipette and a microplate reader.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "untreated cells" (vehicle control).[10]
-
Causality: Seeding an optimal cell number is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.
-
-
Incubation for Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator. This allows the cells to adhere to the plate surface and resume normal growth.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives and the positive control (Doxorubicin) in complete culture medium from the DMSO stock.
-
Causality: It is crucial to maintain a final DMSO concentration below 0.1% in all wells to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same final DMSO concentration) is mandatory to validate that the solvent has no effect on cell viability.
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
XTT Reagent Addition and Measurement:
-
At the end of the treatment period, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
Add 50 µL of the freshly prepared XTT mixture to each well.[11]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light, allowing the color to develop.
-
Measure the absorbance of each well at a wavelength of 450-490 nm using a microplate reader.[11]
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the potency of the compounds.
Calculation of Percent Viability:
-
First, subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percent Viability (%) = [ (Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells) ] x 100
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits 50% of cell viability. It is determined by plotting the Percent Viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC₅₀ value indicates higher potency.[6]
Data Summary Table:
| Compound ID | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Normal Cell Line (e.g., WI-38) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | 5.2 ± 0.4 | > 100 | > 19.2 |
| Derivative 2 | 15.8 ± 1.1 | > 100 | > 6.3 |
| Doxorubicin | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.88 |
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.
Part 3: Antimicrobial Activity Screening Protocol
Scientific Rationale
Sulfonamides were the first class of synthetic antibiotics and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[12] Given this historical and mechanistic precedent, screening new this compound derivatives for antimicrobial activity is a logical and promising endeavor. The standard method for quantifying antimicrobial efficacy is the determination of the Minimum Inhibitory Concentration (MIC).[13][14]
Core Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11][13][15] It is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[12]
Principle of the Assay: A standardized inoculum of bacteria is introduced into wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration where no turbidity is observed.[11][15]
Caption: Workflow for the broth microdilution MIC assay.
Materials:
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli).[12]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
96-well sterile microtiter plates.
-
Test derivatives and a positive control antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical concentration range to screen is 256 µg/mL down to 0.5 µg/mL.
-
Self-Validation: Include a positive control (antibiotic with known MIC), a negative/growth control (broth + bacteria, no compound), and a sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15][16]
-
Causality: A standardized inoculum is absolutely critical for reproducibility. An inoculum that is too high can overwhelm the antimicrobial agent, leading to falsely high MICs.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100-200 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours.[13]
-
-
MIC Determination:
-
After incubation, place the plate on a dark background and visually inspect for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth, as evidenced by the absence of turbidity.[11][13] The growth control well should be turbid, and the sterility control well should be clear.
-
Data Presentation
MIC values are reported directly in µg/mL or µM.
Data Summary Table:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 16 | 64 |
| Derivative 2 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 4: Enzyme Inhibition Screening Protocol
Scientific Rationale
As previously noted, sulfonamides are classic inhibitors of metalloenzymes, particularly zinc-containing enzymes like Carbonic Anhydrases (CAs).[2][17] CAs catalyze the reversible hydration of CO₂ and are important drug targets for conditions like glaucoma and certain cancers.[18][19] Therefore, screening for CA inhibition is a highly relevant assay for this class of compounds.
Core Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay utilizes the esterase activity of CAs. The enzyme hydrolyzes a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance over time.[19] An inhibitor will slow this reaction rate.
Principle of the Assay: Active CA enzyme + p-Nitrophenyl Acetate (colorless) → p-Nitrophenol (yellow) + Acetate The rate of increase in absorbance at 405 nm is proportional to the enzyme's activity. Inhibitors decrease this rate.[18]
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA I or hCA II).
-
Assay Buffer (e.g., Tris-HCl).
-
Substrate: p-nitrophenyl acetate (pNPA).
-
Test derivatives and a known CA inhibitor (e.g., Acetazolamide) as a positive control.[18]
-
96-well clear, flat-bottom plate.
-
Microplate reader with kinetic measurement capabilities.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare working solutions of the CA enzyme in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Acetazolamide).
-
Causality: The final concentrations of enzyme and substrate should be optimized in preliminary experiments to ensure the reaction proceeds in the linear range.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the test compounds (or vehicle for the enzyme control, or positive control inhibitor).
-
Add the CA enzyme solution to all wells except the background control.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Self-Validation: Controls are essential:
-
Enzyme Control (100% activity): Enzyme + Substrate + Vehicle (DMSO).
-
Inhibitor Control: Enzyme + Substrate + Acetazolamide.
-
Background Control: Substrate + Buffer (no enzyme).
-
-
-
Initiation and Measurement:
Data Presentation and Analysis
The potency of the inhibitors is determined by calculating the rate of the reaction (slope of absorbance vs. time) at each inhibitor concentration.
Calculation of Percent Inhibition:
-
Calculate the reaction rate (V) for each well (ΔAbsorbance / Δtime).
-
Percent Inhibition (%) = [ 1 - (V_inhibitor / V_enzyme_control) ] x 100
IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Summary Table:
| Compound ID | hCA II Inhibition IC₅₀ (nM) |
| Derivative 1 | 85.3 ± 7.2 |
| Derivative 2 | 250.6 ± 15.1 |
| Acetazolamide | 12.1 ± 1.5 |
References
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
- Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC).
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Kim, J., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7745–7763.
- Ghorbani-Vaghei, R., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(3), 933–939.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-10.
- El-Gamal, M. I., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31891–31911.
- Pompilio, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 988221.
- Patel, R. V., et al. (2019). Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents. Synthetic Communications, 49(18), 2349-2360.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Munir, Y., et al. (2023). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 13(47), 33033–33051.
- BMG LABTECH. (2020). Kinase assays.
- Eller, K., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820.
- protocols.io. (2019). Carbonic Anhydrase Activity Assay.
- Rodríguez-García, A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(19), 6821.
- Qureshi, F., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 11, e15705.
- Khan, A., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7175.
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
- Zhang, H., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(15), 19350–19366.
- Horian, S., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 27(22), 7799.
- Munir, Y., et al. (2023). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 13, 33033-33051.
- Taha, M., et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 7(44), 40306–40321.
- Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 14(5), 1-10.
- Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634.
Sources
- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. assaygenie.com [assaygenie.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yield and purity.
The synthesis of this compound is a multi-step process pivotal for creating various pharmaceutical intermediates. Success hinges on precise control over each reaction stage, from the initial diazotization and sulfonyl chloride formation to the final amination. This guide is structured to address the specific challenges you may encounter at each of these critical junctures.
Overall Synthesis Workflow
The most common and reliable route begins with 4-Bromo-2-(trifluoromethyl)aniline. This starting material undergoes a diazotization reaction, followed by a copper-catalyzed reaction with sulfur dioxide to form the key intermediate, 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Part 1: Diazotization & Sulfonyl Chloride Formation
Question 1: My yield of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride is consistently low. What are the likely causes?
Answer: Low yield of the sulfonyl chloride intermediate is one of the most frequent challenges. The root cause often lies in one of three areas: incomplete diazotization, decomposition of the diazonium salt, or inefficient sulfonyl chloride formation.
-
Incomplete Diazotization: The reaction of the aniline with sodium nitrite in acid must be carefully controlled. The temperature must be maintained strictly between 0-5 °C.[1] If the temperature rises, the nitrous acid (formed in situ) can decompose, leading to an incomplete reaction. Furthermore, ensure the sodium nitrite solution is added slowly and subsurface to the vigorously stirred aniline solution to maintain a localized excess of the aniline and prevent side reactions.
-
Diazonium Salt Decomposition: The diazonium salt intermediate is thermally unstable. After its formation is complete (typically confirmed by a negative starch-iodide paper test for nitrous acid), it should be used immediately in the next step. Any delay, especially if the temperature is not maintained below 5 °C, will lead to decomposition and a significant drop in yield.
-
Inefficient SO₂/CuCl Reaction: The conversion of the diazonium salt to the sulfonyl chloride is a variation of the Sandmeyer reaction.[2] Key factors for success include:
-
SO₂ Saturation: The acetic acid solvent must be fully saturated with sulfur dioxide gas before the diazonium salt solution is added.[2] An insufficient amount of SO₂ is a common reason for low yields.
-
Catalyst Activity: Use a high-purity source of Copper(I) chloride (CuCl). The catalyst should be added to the SO₂-saturated solution, which often results in a color change to blue-green, indicating the formation of the active catalytic species.[2]
-
Controlled Addition: The cold diazonium salt solution must be added slowly to the SO₂/CuCl mixture. A rapid addition can cause the temperature to rise and lead to uncontrolled decomposition and the formation of tarry byproducts.
-
Question 2: I'm observing a significant amount of a dark, tarry byproduct after the sulfonyl chloride formation step. How can I prevent this?
Answer: Tarry byproducts are typically the result of diazonium salt decomposition and side reactions. The primary cause is poor temperature control. If the temperature during diazotization or the subsequent Sandmeyer-type reaction exceeds 5-10 °C, the diazonium salt will decompose, leading to phenols and other coupling products that polymerize into tar.
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your thermometer is calibrated and accurately reflects the internal reaction temperature.
-
Efficient Cooling: Use a robust ice/salt bath and ensure vigorous stirring to maintain a homogenous, low temperature throughout the reaction vessel.
-
Slow Reagent Addition: Add the sodium nitrite and the diazonium salt solutions dropwise to manage the exothermic nature of the reactions.
Part 2: Amination of the Sulfonyl Chloride
Question 3: The final amination step is giving me a mixture of products, and the yield of the desired sulfonamide is poor. What's going wrong?
Answer: The reaction of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride with an ammonia source is generally efficient, but several factors can lead to poor outcomes.
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride is highly reactive and susceptible to hydrolysis, which converts it back to the corresponding sulfonic acid.[3][4][5] This is a major competing side reaction. To minimize hydrolysis:
-
Use Anhydrous Conditions (if possible): While aqueous ammonia is often used for convenience, ensure the sulfonyl chloride starting material is dry.
-
Low Temperature: Add the sulfonyl chloride (dissolved in a suitable solvent like THF or dioxane) slowly to a cold (0-5 °C) and concentrated solution of ammonium hydroxide.
-
pH Control: The reaction should be kept basic. Hydrolysis is accelerated under neutral or acidic conditions.[6]
-
-
Insufficient Ammonia: Use a significant excess of the ammonia source (typically 5-10 equivalents). This ensures the nucleophilic attack of ammonia is kinetically favored over the competing hydrolysis reaction.
-
Formation of Impurities: The primary impurity is the sulfonic acid hydrolysis product. Another potential issue is the reaction of the newly formed sulfonamide (which is acidic) with unreacted sulfonyl chloride, though this is less common under excess ammonia conditions.
Question 4: My final product is difficult to purify. What is the best method for isolating pure this compound?
Answer: Assuming the main impurity is the sulfonic acid, purification can be achieved by leveraging the difference in acidity between the sulfonamide and the sulfonic acid.
Purification Protocol:
-
Quench and Neutralize: After the reaction, carefully acidify the mixture with dilute HCl to a pH of ~2. This will protonate the sulfonamide, but the highly acidic sulfonic acid will remain as a salt in the aqueous layer.
-
Precipitation: The neutral this compound product is typically a solid and should precipitate out of the acidic aqueous solution.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove any trapped salts or residual acid.
-
Recrystallization: For very high purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene. The melting point of the pure product is reported as 157-158 °C.
Frequently Asked Questions (FAQs)
Q1: What is the role of the trifluoromethyl (-CF₃) group in this synthesis? The -CF₃ group is a strong electron-withdrawing group. This has two main effects:
-
It deactivates the aromatic ring, making the initial electrophilic substitution (if starting from a different precursor) more challenging but also directing substitution.[7]
-
It increases the acidity of the N-H proton in the final sulfonamide product, which can influence its solubility and biological activity.
Q2: Can I use a different starting material, such as 3-(trifluoromethyl)aniline? Yes, but this would require an additional bromination step. The amino group is an ortho-, para-director. Due to steric hindrance from the adjacent -CF₃ group, bromination of 3-(trifluoromethyl)aniline preferentially yields the 4-bromo isomer, which is the desired precursor.[8]
Q3: Are there alternative methods for forming the sulfonyl chloride? While the diazotization route is common for specifically substituted anilines, other general methods exist for creating aryl sulfonyl chlorides. These include direct chlorosulfonation of the aromatic ring with chlorosulfonic acid or the oxidation of corresponding thiophenols or disulfides.[2] However, for this specific substitution pattern, the diazotization method starting from the readily available aniline is often the most efficient and regioselective.
Q4: What are the key safety precautions for this synthesis?
-
Diazonium Salts: These compounds can be explosive when isolated and dry. They should always be handled in solution, kept cold, and used immediately.
-
Sulfur Dioxide: This is a toxic and corrosive gas. The reaction must be performed in a well-ventilated fume hood.
-
Reagents: Chlorosulfonic acid (if used as an alternative) and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care using appropriate personal protective equipment (PPE). The final sulfonyl chloride is also corrosive.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Bromo-2-(trifluoromethyl)aniline (1.0 eq) and concentrated hydrochloric acid (4.0 eq).
-
Cooling: Cool the stirred mixture to 0 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C.
-
Completion Check: After the addition is complete, continue stirring for 30 minutes at 0-5 °C. Check for the absence of nitrous acid using starch-iodide paper.
-
Sulfur Dioxide Addition: In a separate, larger flask, cool glacial acetic acid and bubble sulfur dioxide gas through it until the solution is saturated.
-
Catalyst Addition: Add Copper(I) chloride (0.1 eq) to the SO₂-acetic acid solution and stir until a blue-green suspension forms.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution via a dropping funnel to the vigorously stirred SO₂/CuCl mixture. Maintain the temperature below 10 °C. Effervescence (N₂ gas) will be observed.
-
Workup: After the addition is complete, stir for an additional 1-2 hours at room temperature. Pour the reaction mixture onto ice water. The sulfonyl chloride will precipitate as a solid or oil.
-
Isolation: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask, place concentrated ammonium hydroxide (10 eq) and cool to 0 °C in an ice bath with vigorous stirring.
-
Addition: Dissolve the crude 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of THF or dioxane. Add this solution dropwise to the cold ammonium hydroxide solution.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Precipitation: Once the reaction is complete, cool the mixture in an ice bath and slowly add concentrated HCl until the pH is ~2. A white solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water, followed by a small amount of cold hexane to aid drying.
-
Drying: Dry the product in a vacuum oven to obtain the final this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
- Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- Lannuzel, M., & Pélissier, H. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES (French Patent No. FR2795723A1). Google Patents.
- Pozo, M. D., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ACS Central Science.
- King, J. F., & Dueck, M. J. (1975). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
- Moody, T. J., & Ringer, J. W. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- University of Michigan-Dearborn. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
- Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences.
- Singletary, J. A., & Weinreb, S. M. (1988). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
- LibreTexts Chemistry. (2021). 23.9: Amines as Nucleophiles.
- King, J. F., & Asokan, C. V. (1985). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- Vedantu. (2024). An amine on reaction with benzene sulphonyl chloride.
- Prakash Academy. (2021). Amine-2 I Hinsberg Test I Benzene sulfonyl chlorides I N,N-disubstituted sulfonamide. YouTube.
- Li, J., et al. (2023). Sulfonium-based precise alkyl transposition reactions. Science Advances.
- Wakselman, C., et al. (2001). Aryltrifluoromethylsulfoxides: Sulfinylation of Aromatics by Triflinate Salts in Acid Medium. ChemInform.
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (2022).
- Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. IUCrData.
- Wang, Y., et al. (2024). Efficient construction of high-quality sulfonated porous aromatic frameworks by optimizing the swelling state of porous structures. Chemical Science.
- Wikipedia. (n.d.). Aromatic sulfonation.
Sources
- 1. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the purification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS No. 351003-62-8). This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. We will address common challenges and provide detailed, field-tested protocols to help you navigate the purification process effectively. Our approach is grounded in the physicochemical properties of the molecule and established separation science principles.
Molecular Profile: Understanding the Purification Challenge
This compound is a moderately polar, crystalline solid with a molecular weight of approximately 304.08 g/mol and a reported melting point of 157-158 °C.[1][2] Its structure presents a unique combination of functional groups that dictate its behavior during purification:
-
Sulfonamide Moiety (-SO₂NH₂): The primary site of polarity and hydrogen bonding. The N-H proton is acidic, allowing for manipulation via acid-base chemistry.
-
Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group that increases the acidity of the sulfonamide proton and influences the molecule's solubility and crystal packing.[3][4]
-
Bromo Group (-Br): A heavy, non-polar substituent that contributes to the overall molecular weight and reduces polarity compared to a non-halogenated analog.
These features mean that purification strategies must contend with a molecule that is neither extremely polar nor entirely non-polar, and which may be accompanied by impurities of similar character.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you strategize your purification approach.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically arise from the synthetic route. A common synthesis involves the chlorosulfonation of 1-bromo-3-(trifluoromethyl)benzene followed by amination.[5] Therefore, you should anticipate the following:
| Impurity Type | Specific Example | Origin | Removal Strategy |
| Starting Material | 1-Bromo-3-(trifluoromethyl)benzene | Incomplete reaction | Column Chromatography, Recrystallization |
| Isomeric Byproducts | e.g., 2-Bromo-4-(trifluoromethyl)benzenesulfonic acid | Non-regioselective chlorosulfonation | Acid-Base Extraction, Chromatography |
| Reaction Intermediates | 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride | Incomplete amination | Aqueous workup (hydrolysis), Chromatography |
| Hydrolysis Product | 4-Bromo-2-(trifluoromethyl)benzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate | Acid-Base Extraction |
| Solvent Residues | Acetonitrile, Dichloromethane, etc. | Synthesis/Workup | Drying under high vacuum |
Q2: I have a solid crude product. What purification method should I try first?
A2: For a solid product with moderate to high purity (>85%), recrystallization is the most efficient and scalable first-line technique. It leverages differences in solubility between your product and impurities at different temperatures. If the crude product is an oil or contains a complex mixture of impurities, column chromatography is the recommended starting point.
Q3: How do I decide between normal-phase and reverse-phase chromatography?
A3: The choice depends on the polarity of your impurities.
-
Normal-Phase Chromatography (e.g., Silica Gel): This is the most common and cost-effective method. It works best when your target compound is moderately polar and the impurities are either significantly more polar or significantly less polar. Given the structure of this compound, this is an excellent choice.
-
Reverse-Phase Chromatography (e.g., C18 Silica): This method is ideal for separating compounds with minor differences in hydrophobicity. It is particularly useful if you have persistent, non-polar impurities that are difficult to remove via normal-phase methods or if you are transitioning to preparative HPLC for final polishing.[6]
Q4: My compound is acidic. Can I use an acid-base extraction?
A4: Absolutely. The sulfonamide proton is acidic enough to be deprotonated by a moderately strong base (e.g., 1M NaOH). This allows for an effective liquid-liquid extraction to remove non-acidic, organic-soluble impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude material in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1M Sodium Hydroxide (NaOH) solution. The deprotonated sulfonamide will move into the aqueous layer. Repeat 2-3 times.
-
Combine the aqueous layers. Any non-acidic impurities will remain in the organic layer, which can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly re-acidify with concentrated Hydrochloric Acid (HCl) until the pH is ~1-2.
-
The purified product should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under high vacuum.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Recrystallization Issues
Q: My product won't crystallize from the solvent, or it "oils out." What's happening and how do I fix it?
A: This typically occurs for one of two reasons: the solvent is too good at dissolving your compound even when cold, or the presence of impurities is inhibiting crystal lattice formation.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for recrystallization.
Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Comments |
| Isopropanol / Water | Start with hot isopropanol, add water dropwise | A classic system for sulfonamides.[7] The product is soluble in hot alcohol and insoluble in water. |
| Ethanol / Water | Start with hot ethanol, add water dropwise | Similar to isopropanol/water, offers slightly different solubility.[7] |
| Ethyl Acetate / Hexane | Start with hot ethyl acetate, add hexane dropwise | Good for moderately polar compounds. Product is soluble in ethyl acetate and insoluble in hexane. |
| Toluene | Single solvent | Suitable for compounds that are sparingly soluble in hot toluene and poorly soluble when cold. |
Column Chromatography Issues
Q: My compound is streaking or tailing on the silica gel column. How can I improve the peak shape?
A: Tailing is often caused by strong, non-ideal interactions between the acidic sulfonamide and active sites on the silica gel, or by overloading the column.
Solutions:
-
Mobile Phase Modification: The most common cause is the acidity of the sulfonamide proton interacting with basic sites on the silica.
-
Add Acetic Acid: Incorporating a small amount of acid (e.g., 0.5-1% acetic acid) into your mobile phase can suppress the ionization of your compound, leading to sharper peaks.
-
-
Check for Insolubility: Your compound may be precipitating at the top of the column if it is not fully soluble in the mobile phase.
-
Solution: Ensure your crude material is fully dissolved before loading. Use a stronger "loading solvent" if necessary, but keep the volume minimal.
-
-
Reduce Column Loading: Overloading is a common cause of peak distortion.
-
Rule of Thumb: Aim to load no more than 1-5% of the silica gel mass (e.g., for 100g of silica, load 1-5g of crude material).
-
Q: My impurities are co-eluting with my product. What are my options?
A: Co-elution means the selectivity of your system is insufficient. You need to change the chromatographic conditions to alter the relative retention times.
Experimental Protocol: Optimizing Selectivity
-
Change Solvent Polarity (Gradient Elution): Instead of a single solvent mixture (isocratic elution), use a gradient. Start with a less polar mobile phase and gradually increase the polarity. This can effectively separate compounds with different polarities.[8]
-
Example: Start with 10% Ethyl Acetate in Hexane and gradually increase to 40% Ethyl Acetate over 20-30 column volumes.
-
-
Change Solvent System: The choice of solvents matters beyond just polarity. Switching one of the solvents can alter selectivity.
-
Example: If you are using Ethyl Acetate/Hexane, try switching to Dichloromethane/Methanol. The different hydrogen bonding capabilities of the solvents will change the interactions with your compounds.
-
-
Change the Stationary Phase: If mobile phase optimization fails, the issue lies with the stationary phase interaction.[8]
-
Consider Reverse-Phase: As mentioned in the FAQ, switching to a C18 column with a water/acetonitrile or water/methanol mobile phase provides a completely different separation mechanism and is very likely to resolve the co-eluting species.[8]
-
Starting Conditions for Column Chromatography
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| Normal-Phase | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (e.g., start at 8:2, adjust based on TLC) | UV light (254 nm) |
| Reverse-Phase | C18-functionalized Silica | Acetonitrile:Water or Methanol:Water (often with 0.1% Formic Acid) | UV light (254 nm) |
High-Purity Polishing
Q: My material is >95% pure by NMR, but I need >99.5% for my application. What should I do?
A: For achieving very high purity and removing trace-level impurities, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard.[9][10] It offers significantly higher resolution than standard column chromatography.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a purification strategy.
A reverse-phase C18 column is typically used for preparative HPLC purification of this type of molecule. An analytical method is developed first on a smaller scale to find the optimal mobile phase conditions (e.g., a gradient of acetonitrile in water with 0.1% formic or trifluoroacetic acid) before scaling up to a larger preparative column.[6][11]
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
- Sulfonamide purification process. (US2777844A).
- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts.
- Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- Preparation of sulfonamides from N-silylamines.
- The Power of Preparative HPLC Systems. (2023). Teledyne LABS.
- Purification, Prepar
- Sulfonamide (medicine). Wikipedia.
- LABTips: Preparative HPLC for Purific
- 4-(Trifluoromethyl)benzenesulfonamide. Chem-Impex.
- Exploring the Synthesis of Trifluoromethylated Arom
- This compound | 351003-62-8. Sigma-Aldrich.
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. This compound | 351003-62-8 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 11. labcompare.com [labcompare.com]
Technical Support Center: Synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support guide for the synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address issues from starting material to final product, explaining the chemical principles behind each recommendation to ensure robust and reproducible outcomes.
Overview of Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process starting from 4-bromo-2-(trifluoromethyl)aniline. This pathway involves the formation of a diazonium salt, its conversion to a sulfonyl chloride via a Sandmeyer-type reaction, and subsequent amination to yield the final product.
Caption: Overall synthetic route for this compound.
Part 1: Diazotization of 4-Bromo-2-(trifluoromethyl)aniline
This initial step is critical, as the stability of the diazonium salt intermediate directly impacts the yield and purity of the subsequent steps.
Q1: My reaction mixture turned dark brown/black and started evolving gas vigorously before I added the copper catalyst. What is causing this premature decomposition?
A1: This indicates the decomposition of your diazonium salt. Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] The trifluoromethyl group, being strongly electron-withdrawing, further destabilizes the diazonium salt, making it even more prone to decomposition. The vigorous gas evolution is the loss of nitrogen gas (N₂), leading to the formation of highly reactive aryl cations which can then react with any nucleophile present, often leading to tar formation or undesired side products like 4-bromo-2-(trifluoromethyl)phenol.
Troubleshooting Protocol:
-
Strict Temperature Control: The most critical parameter is temperature. You must maintain the reaction temperature between 0 °C and 5 °C throughout the entire process, especially during the dropwise addition of the sodium nitrite solution.[1] Use an ice-salt bath for more effective cooling.
-
Slow Addition: Add the aqueous solution of sodium nitrite (NaNO₂) very slowly (dropwise) to the acidic solution of the aniline. This prevents localized overheating and a buildup of nitrous acid.
-
Adequate Acidity: Ensure a sufficient excess of acid (typically 2.5-3 equivalents of HCl or H₂SO₄) is used. One equivalent reacts with the aniline to form the anilinium salt, one reacts with sodium nitrite to generate the diazotizing agent (nitrous acid), and the excess maintains a low pH, which suppresses side reactions like azo-coupling.
Q2: My final product is contaminated with a significant amount of 4-Bromo-2-(trifluoromethyl)phenol. How can I prevent this?
A2: The formation of the corresponding phenol is a classic side reaction in diazotization chemistry, arising from the reaction of the diazonium salt with water.[2] While this reaction is often forced by heating (a process known as Verkochung), it can occur as a significant side reaction even at low temperatures if the diazonium salt concentration is high or if there are localized "hot spots" in the reaction mixture.
Preventative Measures:
-
Minimize Reaction Time: Use the generated diazonium salt solution immediately in the next step. Do not store it, even at low temperatures, as decomposition will occur over time.
-
Ensure Homogeneity: Stir the reaction mixture vigorously to ensure efficient heat dissipation and prevent localized temperature increases during the exothermic addition of nitrite.
-
Aqueous vs. Anhydrous Diazotization: For particularly sensitive substrates, consider an aprotic diazotization using an organic nitrite source like tert-butyl nitrite in an organic solvent, which minimizes the presence of water.
Caption: Troubleshooting workflow for diazonium salt decomposition.
Part 2: Sandmeyer Reaction for Sulfonyl Chloride Formation
This step converts the diazonium salt to the key intermediate, 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride, using sulfur dioxide and a copper(I) catalyst.
Q3: The yield of my desired sulfonyl chloride is low, and the main byproduct is 1,4-dibromo-2-(trifluoromethyl)benzene. What is happening?
A3: This is a classic case of competing Sandmeyer reactions. The diazonium group is being replaced by a bromide ion instead of the desired sulfonyl chloride group. This occurs because the copper(I) bromide (CuBr), which can be present or formed in situ, is also a potent catalyst for the Sandmeyer bromination reaction.[3][4]
Mitigation Strategies:
-
Catalyst Purity: Use high-purity copper(I) chloride (CuCl). Ensure it is free from significant copper(I) bromide or copper(II) contamination.
-
Control of Halide Concentration: The reaction is typically run in a solution of SO₂ in glacial acetic acid with HCl present from the diazotization step. An excessive concentration of bromide ions (from the starting material) can favor the competing bromination. While unavoidable, ensuring the SO₂ and CuCl are present in sufficient concentration can favor the desired pathway.
-
SO₂ Saturation: Ensure the acetic acid solution is fully saturated with sulfur dioxide (SO₂) before adding the diazonium salt solution.[5] The SO₂ acts as the nucleophilic species in this transformation. Insufficient SO₂ concentration will slow the desired reaction, allowing the undesired bromination to become more competitive.
Table 1: Key Parameters for Sandmeyer Sulfonylation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 10 °C | Balances reaction rate with diazonium salt stability. |
| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the radical-transfer process for SO₂Cl group addition.[5] |
| SO₂ Source | Gaseous SO₂ bubbled through solvent | Ensures saturation and availability of the key reagent. |
| Solvent | Glacial Acetic Acid | Common solvent for this transformation that effectively dissolves SO₂. |
| Addition | Slow addition of diazonium salt | Prevents rapid, uncontrolled nitrogen evolution and side reactions. |
Part 3: Amination of the Sulfonyl Chloride
In the final step, the sulfonyl chloride is converted to the target sulfonamide.
Q4: My reaction is incomplete, and I have a hard time separating the final sulfonamide product from the unreacted sulfonyl chloride starting material. How can I improve this?
A4: The reaction between a sulfonyl chloride and ammonia (or an amine) is generally efficient, but incomplete conversion can occur due to several factors.[6] The similar polarity of the sulfonyl chloride and sulfonamide can make chromatographic separation challenging.
Driving the Reaction to Completion:
-
Excess Amine: Use a significant excess of the aminating agent (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent). A 2 to 5-fold excess is common. This ensures the sulfonyl chloride is the limiting reagent and helps drive the reaction to completion via Le Châtelier's principle.
-
Reaction Time & Temperature: While the reaction is often fast, allow sufficient time for it to go to completion. Stirring at room temperature for 2-4 hours is typical. Gentle warming (to ~40 °C) can be employed if the reaction is sluggish, but be mindful of potential side reactions.
-
Biphasic vs. Homogeneous: Running the reaction in a biphasic system (e.g., DCM and aqueous ammonia) can be slow. Using a solvent that can solubilize both reactants, such as tetrahydrofuran (THF), and adding aqueous ammonia can improve reaction rates.
Purification Protocol (Chemical Quench): If unreacted sulfonyl chloride remains, a chemical quench can simplify purification. After the main reaction time, add a small amount of a highly nucleophilic, water-soluble amine like diethylamine. This will convert the remaining sulfonyl chloride into the water-soluble diethylsulfonamide, which can then be easily removed during an aqueous workup.
Q5: During my aqueous workup, I am losing a significant amount of product due to hydrolysis of the sulfonyl chloride. How can I perform a safer and more efficient workup?
A5: Sulfonyl chlorides are susceptible to hydrolysis, especially under basic or neutral aqueous conditions, which converts them back to the corresponding sulfonic acid.[7] This sulfonic acid is highly polar and will be lost to the aqueous layer, reducing the overall yield.
Optimized Workup Protocol:
-
Initial Quench: At the end of the reaction, carefully quench the excess ammonia by adding the reaction mixture to cold, dilute acid (e.g., 1M HCl). This protonates the excess ammonia and any other basic species.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash Steps:
-
Wash the organic layer sequentially with water to remove ammonium salts.
-
Wash with a saturated sodium bicarbonate solution. This is a critical step to remove any sulfonic acid that may have formed via hydrolysis. The sulfonamide is generally not acidic enough to be deprotonated by bicarbonate, whereas the sulfonic acid is readily deprotonated and extracted into the aqueous layer.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
By following this sequence, you can effectively separate the desired neutral sulfonamide from both basic starting materials and acidic hydrolysis byproducts.
References
- BenchChem (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-(trifluoromethyl)phenol.
- Organic Chemistry Portal (2024).
- BenchChem (2025). Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.
- Macmillan Group, Princeton University (2023).
- Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride 97.
- Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.
- ResearchGate (2025).
- BenchChem (2025). Technical Support Center: Byproduct Identification in 4-Bromo-2-(trifluoromethyl)phenol Reactions.
- ScienceDirect (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- BenchChem (2025). Application Note and Protocol: Diazotization of 4-(Trifluoromethyl)aniline for Sandmeyer Reactions.
- NIH (National Center for Biotechnology Information). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. Sandmeyer Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Catalyst Selection for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges and opportunities in cross-coupling reactions. The aryl bromide offers a reliable leaving group, and its reactivity is enhanced by two potent electron-withdrawing groups (EWGs): the trifluoromethyl (-CF₃) and the sulfonamide (-SO₂NH₂). These EWGs activate the C-Br bond, making the oxidative addition step of the catalytic cycle generally more favorable.[1]
However, the substrate's functionality also introduces potential complications:
-
Acidic N-H Proton: The sulfonamide proton can be deprotonated by strong bases, potentially leading to side reactions or altering the solubility and reactivity of the substrate.
-
Coordinating Groups: The oxygen and nitrogen atoms of the sulfonamide group could potentially coordinate with the palladium catalyst, leading to catalyst inhibition.
-
Steric Hindrance: The ortho-trifluoromethyl group imposes steric constraints that can influence the choice of ligand and slow reaction rates.
This guide provides a structured approach to overcoming these challenges for two of the most impactful transformations in pharmaceutical chemistry: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.[2][3][4]
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a direct Q&A to address the most pressing issues encountered during reaction development.
Problem 1: Low or No Conversion to Product
Question: My reaction shows only starting material after several hours or overnight. What are the first things I should check?
Answer: Before embarking on extensive re-optimization, it's crucial to validate the foundational parameters of your experiment.
-
Inert Atmosphere Integrity: Palladium(0) catalytic species are highly sensitive to oxygen.[5] Ensure your reaction vessel was properly purged (at least three cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously degassed.[5][6]
-
Reagent Quality:
-
Solvents: Use anhydrous solvents, as water can promote side reactions like protodeboronation in Suzuki couplings.[7]
-
Base: Ensure your base is finely powdered and dry. The surface area of solid inorganic bases can significantly impact reaction rates.[5]
-
Catalyst: Verify the age and storage conditions of your palladium source and ligands. Many phosphine ligands are air-sensitive. Using pre-catalysts can often provide more consistent results as they are more stable and generate the active Pd(0) species more reliably in situ.[5][8]
-
Question: I've confirmed my setup is sound, but the conversion is still poor. How do I choose a better catalyst and ligand system for this specific substrate?
Answer: The combination of an electron-deficient aryl bromide and steric hindrance from the ortho -CF₃ group necessitates a carefully selected catalyst system. The goal is to use a palladium complex that is both highly active and stable.
For electron-deficient substrates, the rate-limiting step can shift from oxidative addition to reductive elimination. Therefore, ligands that accelerate both steps are ideal. Bulky, electron-rich monophosphine ligands are the state-of-the-art for this purpose.[9]
-
For Suzuki-Miyaura Coupling: Biarylphosphine ligands such as XPhos , SPhos , or tBuXPhos are excellent starting points.[10] These ligands create bulky, electron-rich palladium centers that are highly active for coupling challenging substrates. Alternatively, catalysts based on bulky trialkylphosphines like tri-tert-butylphosphine (P(tBu)₃) are also very effective, often at room temperature.[11]
-
For Buchwald-Hartwig Amination: The same class of bulky, electron-rich biarylphosphine ligands is dominant. Different ligands are often required for different classes of amines. For instance, XPhos is broadly applicable, while other ligands may be superior for specific nucleophiles like primary amines or amides.[12][13]
The diagram below outlines a decision-making process for catalyst selection.
Question: Which base should I use? I'm concerned about the acidic sulfonamide proton.
Answer: Your concern is valid. Base selection is critical and requires balancing the need to activate the coupling partner (especially for Suzuki reactions) without causing unwanted side reactions.[11][14]
-
Avoid Strong Alkoxides (initially): Bases like sodium tert-butoxide (NaOtBu), while common in Buchwald-Hartwig aminations, are very strong and will readily deprotonate the sulfonamide. This can alter solubility and potentially lead to decomposition at high temperatures.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough for most couplings but generally compatible with many functional groups.[10]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results, particularly in Suzuki couplings. The "cesium effect" is attributed to the high solubility of cesium salts and the ability of the large Cs⁺ ion to facilitate key steps in the catalytic cycle.[6]
-
Potassium Fluoride (KF): A milder base that can be effective in Suzuki couplings, especially if your substrate has base-labile groups.[11]
-
| Base | pKa (Conjugate Acid) | Common Solvents | Key Considerations |
| K₃PO₄ | ~12.3 | Dioxane, Toluene, DMF | Excellent general-purpose base; requires vigorous stirring. |
| Cs₂CO₃ | ~10.3 | Dioxane, THF, DME | Often enhances reaction rates; can be hygroscopic. |
| K₂CO₃ | ~10.3 | Toluene/H₂O, DMF | A standard, cost-effective choice, but may be less active. |
| NaOtBu | ~19 | Toluene, Dioxane | Very strong; primarily for C-N couplings. Use with caution here. |
| KF | ~3.2 | Dioxane, THF | Mild; useful for preventing protodeboronation and for base-sensitive substrates. |
Problem 2: Significant Side Product Formation
Question: My Suzuki reaction is producing a lot of biaryl homocoupling product from the boronic acid. What's causing this?
Answer: Homocoupling of the boronic acid is a classic side reaction, typically caused by one of two issues:
-
Presence of Oxygen: As mentioned, trace oxygen can oxidize the Pd(0) catalyst to Pd(II). Pd(II) species are known to promote the homocoupling of organoboron reagents. The solution is to ensure your reaction is performed under strictly anaerobic conditions.[5][6]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways, homocoupling can dominate. To mitigate this, consider using a slight excess (1.2-1.5 equivalents) of the boronic acid or switching to a more reactive boronic ester (e.g., a pinacol ester), which can also be more resistant to protodeboronation.[15]
Question: I'm observing significant amounts of 1-(trifluoromethyl)benzenesulfonamide, where the bromine has been replaced by hydrogen. How can I prevent this dehalogenation?
Answer: This side reaction is known as hydrodehalogenation. It can occur through several mechanisms, often involving a hydride source reacting with the palladium-aryl intermediate.[6][15]
-
Source of Hydride: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., impurities in alkoxides), or the amine coupling partner in Buchwald-Hartwig reactions.
-
Troubleshooting Steps:
-
Optimize the Ligand/Base Combination: A more efficient catalyst system can accelerate the desired cross-coupling, outcompeting the dehalogenation pathway.
-
Change the Solvent: If using an alcohol or a solvent that can act as a hydride donor, switch to a more inert solvent like dioxane or toluene.
-
Use a Pre-catalyst: In-situ generation of Pd(0) from Pd(OAc)₂ can sometimes lead to side reactions. Using a well-defined pre-catalyst often gives cleaner reactions.
-
The diagram below presents a systematic workflow for troubleshooting common issues in these cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Should I protect the sulfonamide N-H group before the coupling reaction?
A1: In most cases, protection is not necessary and may add unproductive steps to your synthesis. The sulfonamide N-H is weakly acidic and generally compatible with common cross-coupling conditions, provided you avoid excessively strong bases like n-BuLi or Grignard reagents. Using bases like K₃PO₄ or Cs₂CO₃ is the preferred strategy. If you still face issues related to the N-H group, protection as a tert-butyl carbamate (Boc) group, which can be removed later under acidic conditions, is a viable option.
Q2: What are the key considerations when using this substrate in a Buchwald-Hartwig amination?
A2: The primary considerations are base selection and potential catalyst inhibition.
-
Base: As discussed, a very strong base like NaOtBu may cause complications. It is often better to start with a weaker base like K₃PO₄ or K₂CO₃ and increase the reaction temperature if needed. The combination of a soluble organic base (like DBU) with a salt additive has also been shown to be effective for sensitive substrates.[8][16]
-
Catalyst Inhibition: The sulfonamide moiety could potentially coordinate to the palladium center. Using bulky ligands (e.g., XPhos, RuPhos) helps to create a sterically crowded coordination sphere around the palladium, which can disfavor binding of the sulfonamide and keep the catalyst active in the cycle.[13]
Q3: What are the best analytical techniques to monitor the progress of my reaction?
A3: A multi-pronged approach is often best.
-
Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitative monitoring at the bench.[17][18] It allows you to visualize the consumption of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile, thermally stable compounds. It can provide quantitative data on conversion and help identify common side products like the homocoupled or dehalogenated species.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique ideal for non-volatile compounds like our substrate and many of its coupled products. It is the gold standard in pharmaceutical development for reaction monitoring.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a rapid workup, and analyzing the crude mixture by ¹H NMR or ¹⁹F NMR (to track the -CF₃ signal) can provide a very clear and quantitative picture of the reaction's progress.
Experimental Protocols
The following are generalized, robust starting points for your experiments. They must be optimized for each specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmtech.com [pharmtech.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jmcct.com [jmcct.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Solvent effects on 4-Bromo-2-(trifluoromethyl)benzenesulfonamide reactivity
Welcome to the Technical Support Center for scientists and researchers working with 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed to provide expert insights and practical troubleshooting advice for challenges related to solvent effects on the reactivity of this versatile substrate. As Senior Application Scientists, we understand that solvent choice is not merely about dissolution but is a critical parameter that dictates reaction kinetics, mechanism, and overall success.
This document moves beyond standard protocols to explain the causal relationships between solvent properties and experimental outcomes, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs): Understanding the Fundamentals
This section addresses high-level questions regarding the reactivity of this compound and the foundational role of solvents.
Q1: What is the primary mode of reactivity for this compound?
A1: The primary and most synthetically useful mode of reactivity is Nucleophilic Aromatic Substitution (SNAr) . The aromatic ring is "activated" towards nucleophilic attack due to the presence of two strong electron-withdrawing groups: the trifluoromethyl (-CF₃) group and the benzenesulfonamide (-SO₂NH₂) group.[1][2] These groups inductively and resonantly pull electron density from the ring, making the carbon atom attached to the bromine an excellent electrophilic site. The bromine atom serves as a good leaving group, which is displaced by a nucleophile.
Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?
A2: Solvent selection is paramount because it directly influences the stability of the reactants, the transition state, and the key intermediate of the SNAr mechanism—the negatively charged Meisenheimer complex .[3] The solvent's ability to stabilize this charged intermediate dramatically affects the reaction's activation energy and, consequently, its rate.[4][5] An improper solvent choice can lead to extremely slow reactions, low yields, or an increase in side product formation.
Q3: What are the general solvent recommendations for SNAr reactions with this compound?
A3: For SNAr reactions, polar aprotic solvents are strongly recommended.[3] Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are excellent choices.
-
Why? These solvents possess large dipole moments that can effectively solvate cations and stabilize the charge-delocalized Meisenheimer complex.[4][6] Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the aromatic ring.[6][7]
In contrast, polar protic solvents (e.g., water, methanol, ethanol) are generally poor choices. They can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and increasing the energy required for it to attack the electrophile, thus slowing down the reaction.[6][7][8]
Q4: How does the sulfonamide group (-SO₂NH₂) itself influence reactivity and solvent interactions?
A4: The sulfonamide group is a key functional group with dual roles. Firstly, it is a strong electron-withdrawing group that activates the ring for SNAr. Secondly, the N-H proton is acidic and can be deprotonated under basic conditions. This can sometimes lead to solubility issues or side reactions if not properly managed. The choice of base and solvent must be compatible to ensure the intended nucleophilic attack occurs without deprotonating the sulfonamide unless desired.[9] In some cases, the sulfonamide nitrogen itself can act as an intramolecular nucleophile or participate in hydrogen bonding interactions that influence the reaction pathway.
Troubleshooting Guide: From Theory to Practice
This section provides a question-and-answer guide to troubleshoot specific experimental issues.
Q5: My SNAr reaction is extremely slow or shows no conversion by TLC/LC-MS. What solvent-related issues should I investigate?
A5: A stalled reaction is a common problem often rooted in solvent choice or quality. Here is a systematic troubleshooting workflow:
-
Verify Solvent Type: Confirm you are using a polar aprotic solvent (e.g., DMF, DMSO, MeCN).[3] Using a non-polar solvent (like Toluene or Hexane) or a polar protic solvent (like Ethanol) will significantly hinder or stop an SNAr reaction.[6][7]
-
Ensure Anhydrous Conditions: The presence of water can be highly detrimental. Water can hydrolyze the substrate or, more commonly, act as a competing nucleophile, leading to the formation of 4-Hydroxy-2-(trifluoromethyl)benzenesulfonamide.[3] Always use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[10]
-
Check Reagent Solubility: If your nucleophile or base is not fully dissolved, you are running a heterogeneous reaction, which will be inherently slower. This compound itself may have limited solubility in some solvents. If solubility is an issue, consider switching to a stronger polar aprotic solvent (e.g., from THF to DMF or DMSO) or gently heating the reaction.[11]
-
Evaluate Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy. If you are running the reaction at room temperature without success, try incrementally increasing the temperature (e.g., to 50 °C, then 80 °C) while monitoring the reaction progress.[3]
Q6: I'm observing a significant amount of a byproduct identified as 2-(trifluoromethyl)benzenesulfonamide (hydrodehalogenation). What is the cause and how can I prevent it?
A6: The formation of the hydrodehalogenated (de-brominated) product is a known side reaction in coupling and substitution chemistry.[12] It occurs when the starting material is reduced instead of substituted.
-
Solvent and Base Effects: This is often promoted by certain solvent/base combinations. For instance, using protic solvents like alcohols with strong bases can generate palladium-hydride species in cross-coupling reactions, which are potent reducing agents.[12] While less common in metal-free SNAr, some bases or impurities can act as hydride donors. The solvent can play a role in stabilizing these reactive species.
-
Mitigation Strategies:
-
Use Anhydrous Aprotic Solvents: Stick to high-purity, anhydrous DMF or DMSO. Avoid solvents that can be a hydride source.[12]
-
Re-evaluate Your Base: If using a strong, non-nucleophilic base like NaH, ensure it is not from an old batch that may have degraded. Consider using a carbonate base like K₂CO₃ or Cs₂CO₃, which are less likely to cause reduction.
-
Purify Reagents: Ensure your nucleophile and other reagents are pure and free from any potential reducing agents.
-
Q7: My product seems to be decomposing during the reaction or workup. How can solvent choice help?
A7: Decomposition can be an issue, especially if the product contains sensitive functional groups or if the reaction is run at high temperatures.
-
High Boiling Point Solvents: Solvents like DMSO and DMF allow for high reaction temperatures, but this can also promote decomposition. If you suspect thermal degradation, try switching to a lower-boiling point solvent like Acetonitrile (boiling point: 82 °C) or THF (boiling point: 66 °C) and running the reaction under reflux.
-
Workup Issues: Sometimes the product is unstable to acidic or basic conditions during the aqueous workup.[13] If you are using a high-boiling point solvent like DMSO, it can be difficult to remove under vacuum, leading to prolonged exposure of the product to trace impurities. After the reaction, dilute with a solvent like Ethyl Acetate, perform the aqueous wash quickly, and thoroughly dry the organic layer.
Data and Protocols for the Bench Scientist
Table 1: Properties of Common Solvents for SNAr Reactions
This table provides a quick reference for selecting an appropriate solvent based on key physical properties.
| Solvent | Formula | Type | Dielectric Constant (ε) | Relative Polarity | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47.2 | 0.444 | 189 |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 0.386 | 153 |
| Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | 37.5 | 0.460 | 82 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 0.207 | 66 |
| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 0.355 | 56 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 0.309 | 40 |
| Methanol (MeOH) | CH₃OH | Polar Protic | 33.0 | 0.762 | 65 |
| Water | H₂O | Polar Protic | 80.1 | 1.000 | 100 |
| (Data compiled from various sources, including Reichardt, C.[14]) |
Diagram: The Role of Solvent in the SNAr Mechanism
This diagram illustrates how different solvent types interact with the key Meisenheimer complex intermediate.
Experimental Protocol: General Procedure for SNAr with this compound
This protocol provides a robust starting point for a typical SNAr reaction.
Objective: To displace the bromide of this compound with a generic nucleophile (e.g., an amine or alcohol).
Materials:
-
This compound (1.0 equiv.)[15]
-
Nucleophile (e.g., primary amine, alcohol) (1.1 - 1.5 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH for alcohols) (1.5 - 2.0 equiv.)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Nucleophile: Add the anhydrous solvent (e.g., DMF) via syringe to dissolve the solids. Add the nucleophile (1.2 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is common) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., Ethyl Acetate).
-
Separate the layers. Wash the organic layer with water and then with brine to remove the high-boiling point reaction solvent (e.g., DMF).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted product.
References
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing).
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- What is the result when the polarity of the solvent is increased in nucleophilic substitution? Chemistry Stack Exchange.
- Sulfonamide (medicine). Wikipedia.
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
- Sulfonamide. Wikipedia.
- Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. Irbis-nbuv.gov.ua.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Common side products in the synthesis of 4-Bromo-2-(trifluoromethyl)phenol. Benchchem.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.
- 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 351003-63-9. Manchester Organics.
- An In-Depth Technical Guide to the Reactions of 4-Bromo-2-(trifluoromethyl)quinoline. Benchchem.
- Technical Support Center: Byproduct Identification in 4-Bromo-2-(trifluoromethyl)phenol Reactions. Benchchem.
- Troubleshooting common issues in benzamide synthesis. Benchchem.
- This compound (C7H5BrF3NO2S). PubChem.
- 1020253-02-4 | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide. ChemScene.
- Application Note: Determination of the Solubility of 2-bromo-N-phenethylbenzenesulfonamide in Organic Solvents. Benchchem.
- Troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene. Benchchem.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.
- Solvents and Polarity. University of Rochester Department of Chemistry.
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Technical Support Center: Purification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support resource for the purification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for obtaining this critical intermediate in high purity.
Introduction
This compound is a key building block in medicinal chemistry, valued for the synthetic handles provided by the bromo-substituent and the metabolic stability often conferred by the trifluoromethyl group.[1][2] Achieving high purity of this intermediate is paramount, as residual impurities can lead to side reactions, impact yield, and compromise the quality of the final active pharmaceutical ingredient (API).[3][4]
This guide addresses the common challenges encountered during the purification of this compound, providing a logical framework for troubleshooting and detailed, step-by-step protocols for effective impurity removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material will largely depend on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-bromo-1-(trifluoromethyl)benzene.
-
Isomeric Byproducts: Positional isomers like 2-Bromo-4-(trifluoromethyl)benzenesulfonamide can form depending on the regioselectivity of the sulfonation reaction.[5]
-
Di-substituted Byproducts: Over-reaction can lead to the formation of di-sulfonated or other di-substituted species.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as unquenched reagents, are common impurities.[4]
-
Degradation Products: The product may degrade under harsh reaction or workup conditions.
Q2: My crude product is a dark, oily substance. How can I remove the color and induce crystallization?
The dark color is often due to trace oxidized impurities or residual reagents. "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue when impurity levels are high or an inappropriate solvent is used.[6]
-
Decolorization: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Gently heat the mixture for a few minutes, then perform a hot filtration to remove the charcoal.[6][7]
-
Addressing "Oiling Out": This phenomenon often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there's a high concentration of impurities.[6] To resolve this, you can try re-dissolving the oil in more hot solvent and allowing it to cool more slowly. Alternatively, switching to a different solvent system, such as an ethanol-water or isopropanol-water mixture, can be effective for sulfonamides.[6][8]
Q3: I've set up a recrystallization, but no crystals are forming, even after cooling. What should I do?
This is a common problem that can be due to either the solution not being saturated enough or the solution being supersaturated without nucleation.
-
Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[6][7]
-
Increase Concentration: If too much solvent was used, you may need to carefully evaporate some of the solvent to reach the saturation point and then allow the solution to cool again.[6]
Troubleshooting Guide: Common Purification Challenges
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Inappropriate solvent choice (product is too soluble at low temperatures).[6] - Too much solvent was used for dissolution.[6] - Premature crystallization during hot filtration.[6] | - Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat all glassware for hot filtration to prevent the product from crashing out on the filter paper or funnel.[6][7] |
| "Oiling Out" During Recrystallization | - High concentration of impurities.[6] - The melting point of the compound is lower than the boiling point of the solvent.[7] - The chosen solvent is too nonpolar.[6] | - Consider a preliminary purification step like column chromatography to reduce the impurity load before recrystallization.[6] - Re-dissolve the oil in additional hot solvent and allow for slower cooling.[6] - Switch to a more polar solvent or a solvent/anti-solvent system (e.g., dissolving in ethanol and adding water dropwise until turbidity is observed).[6][7] |
| Persistent Impurities After Recrystallization | - Impurities have similar solubility profiles to the desired product. - Co-crystallization of impurities with the product. | - Perform a second recrystallization, potentially with a different solvent system. - Employ column chromatography for more effective separation of isomers and other closely related impurities.[9] |
| Colored Crystals | - Colored impurities are trapped within the crystal lattice. | - Use activated charcoal to decolorize the solution before crystallization.[6][7] - A second recrystallization may be necessary to remove deeply embedded impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is effective for moderately impure crude this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks, heating mantle/hot plate, Büchner funnel, filter paper, vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product to isopropanol (a starting point is approximately 10 mL of isopropanol per 1 gram of crude material). Heat the mixture with stirring until it boils and the solid dissolves completely. Add the minimum amount of hot isopropanol required for full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a clean receiving flask. Perform a hot gravity filtration to remove the charcoal or other insoluble materials.[6][7]
-
Crystallization: To the hot filtrate, add deionized water dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30 minutes.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol/water solution.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (157-158°C) until a constant weight is achieved.[10]
Protocol 2: Purification by Flash Column Chromatography
This method is recommended for crude material with significant isomeric impurities or when very high purity is required.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Chromatography column, collection tubes, TLC plates
Procedure:
-
Solvent System Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).[9] The ideal system will give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. A shallow gradient can be employed by gradually increasing the percentage of ethyl acetate to improve separation.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.[9]
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A decision tree for troubleshooting the absence of crystal formation during recrystallization.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- U.S. Patent US2777844A. (1957). Sulfonamide purification process.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Scribd. (n.d.).
- PMC - NIH. (n.d.).
- Blog. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-(trifluoromethyl)phenol.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of 4-Bromo-2-(trifluoromethyl)phenol.
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Sigma-Aldrich. (n.d.). This compound.
- Manchester Organics. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonamide.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzenesulfonamide.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. shyzchem.com [shyzchem.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | 351003-62-8 [sigmaaldrich.com]
4-Bromo-2-(trifluoromethyl)benzenesulfonamide stability and storage conditions
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its chemical characteristics, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. A desiccator at room temperature is a suitable option. For extended long-term storage, refrigeration (2-8°C) in a sealed container with a desiccant is recommended to minimize any potential for thermal degradation.
Q2: I've noticed the solid material has developed a yellowish tint. Is it still usable?
A color change from its typical white or off-white appearance to yellow or brown can be an indicator of degradation. While a slight discoloration may not significantly impact purity for some applications, it is crucial to re-analyze the compound's purity by a suitable analytical method, such as HPLC or LC-MS, before use. For applications requiring high purity, using a fresh, un-discolored lot is advisable.
Q3: What are the primary degradation pathways for this compound?
Based on the chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The sulfonamide (S-N) bond is susceptible to cleavage, particularly under acidic conditions. This would result in the formation of 4-bromo-2-(trifluoromethyl)benzenesulfonic acid and ammonia.
-
Photodegradation: Aromatic compounds, especially those containing halogens, can be sensitive to light, particularly UV radiation. Exposure to light can potentially lead to the cleavage of the carbon-bromine bond.
Q4: How stable is this compound in common laboratory solvents?
The stability in solution is highly dependent on the solvent and the storage conditions. For short-term use, dissolving the compound in a high-purity aprotic solvent such as acetonitrile or DMSO is recommended. Aqueous solutions, especially if acidic, should be prepared fresh and used promptly, as they are more prone to hydrolysis. Solutions should always be stored in amber vials to protect from light and kept cool when not in use.
Q5: What substances are incompatible with this compound?
To prevent degradation and hazardous reactions, avoid contact with the following:
-
Strong Acids: Can catalyze the hydrolysis of the sulfonamide bond.
-
Strong Bases: Can deprotonate the sulfonamide nitrogen, potentially leading to other reactions.
-
Strong Oxidizing Agents: May react with the aromatic ring or other functional groups.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Poor Chromatographic Results
Symptoms:
-
Variable peak areas for the same concentration.
-
Appearance of unexpected peaks in the chromatogram.
-
Broadening or tailing of the main compound peak.
Possible Cause: Degradation of the compound in your stock or working solutions.
Troubleshooting Workflow:
Troubleshooting Inconsistent Chromatography
Issue 2: Low Yield or Incomplete Reaction in a Synthesis
Symptoms:
-
The reaction involving this compound as a starting material results in a lower-than-expected yield.
-
Analysis of the crude reaction mixture shows a significant amount of unreacted starting material or unexpected byproducts.
Possible Cause: The purity of the this compound may be compromised, or it may be degrading under the reaction conditions.
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, confirm the purity of the solid this compound using an appropriate analytical technique (e.g., NMR, HPLC, or melting point).
-
Assess Reaction Conditions:
-
pH: If the reaction is run in an acidic medium, consider that hydrolysis of the sulfonamide could be a competing reaction.
-
Temperature: High reaction temperatures can lead to thermal degradation. If possible, attempt the reaction at a lower temperature.
-
Light Exposure: Protect the reaction from light, especially if the reaction is run for an extended period.
-
-
Inert Atmosphere: If the reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon).
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) for long-term; Room temperature for short-term. | Reduces the rate of potential thermal degradation. |
| Storage Atmosphere | Dry environment, preferably in a desiccator. | Minimizes moisture absorption, which can facilitate hydrolysis. |
| Light Exposure | Store in an amber or opaque container. | Protects against potential photodegradation. |
| Container | Tightly sealed glass vial. | Prevents exposure to air and moisture. |
| Recommended Solvents (for stock solutions) | Acetonitrile, DMSO | Aprotic solvents are less likely to participate in hydrolysis. |
| Solution Storage | Prepare fresh. If short-term storage is necessary, use amber vials and refrigerate. | Stability in solution is lower than in solid form. |
Experimental Protocol: Forced Degradation Study
To assess the stability of this compound in your specific experimental matrix, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradants.
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a UV lamp (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., using a C18 column with a gradient of water and acetonitrile mobile phase and UV detection).
-
Expected Outcome: The chromatograms of the stressed samples will show the appearance of new peaks corresponding to degradation products, while the peak for the parent compound will decrease in area. This information is invaluable for developing stability-indicating analytical methods and understanding the compound's liabilities.
Forced Degradation Study Workflow
References
- Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116. [Link]
- ResearchGate. (2025). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. [Link]
- Capot Chemical Co., Ltd. (2019). MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. [Link]
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
- National Center for Biotechnology Information. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
- ACS Publications. (n.d.). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. [Link]
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
- Royal Society of Chemistry. (n.d.).
- PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]
- National Center for Biotechnology Information. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. [Link]
- PubMed. (1998).
- Royal Society of Chemistry. (n.d.). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. [Link]
- ResearchGate. (n.d.).
- National Council of Educational Research and Training. (n.d.). Amines. [Link]
- Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. [Link]
- CRO SPLENDID LAB. (n.d.). 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide. [Link]
- PubMed. (n.d.).
- PubChem. (n.d.). 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide. [Link]
- ResearchGate. (n.d.). Biodegradation pathway of profenofos (PFF). BCP, O-(4-Bromo-2-chlorophenyl). [Link]
Troubleshooting failed reactions involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support resource for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common synthetic challenges involving this versatile building block. The unique electronic and steric properties of this molecule—stemming from the interplay between the bromo leaving group, the potent electron-withdrawing trifluoromethyl group, and the acidic sulfonamide moiety—can lead to unexpected reactivity and failed reactions. This document provides a structured, question-and-answer-based approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its reactivity?
This compound possesses a distinct combination of functional groups that dictate its chemical behavior:
-
Aryl Bromide: The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
-
Ortho-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group.[1] This has two major effects:
-
Electronic Activation: It makes the aromatic ring electron-deficient, which generally accelerates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling cycles.[2]
-
Steric Hindrance: Its position ortho to the bromine atom can sterically influence the approach of catalysts and reagents.
-
-
Sulfonamide Group (-SO₂NH₂): The two protons on the nitrogen are acidic and can be deprotonated by bases commonly used in cross-coupling reactions. This can consume the base or lead to catalyst inhibition if the resulting anion coordinates to the palladium center.[3]
Q2: How stable is this compound under typical reaction conditions?
The compound is generally stable under neutral and acidic conditions. However, under strongly basic conditions, particularly at elevated temperatures, two potential issues can arise:
-
Deprotonation of the Sulfonamide: Strong bases will deprotonate the sulfonamide nitrogen. The resulting anion is generally stable, but its impact on the reaction must be considered.
-
Competing Nucleophilic Aromatic Substitution (SNAr): The strong activation provided by the ortho--CF₃ group makes the aromatic ring susceptible to direct nucleophilic attack, potentially leading to the displacement of the bromide by strong nucleophiles (e.g., alkoxides, certain amines) in a competing SNAr pathway.[4][5]
Q3: What are the most common classes of reactions performed with this molecule?
The most prevalent reactions are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[6]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a potent nucleophile.[7]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section addresses the most common failure modes encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions.
Problem 1: Low or No Conversion to the Desired Product
Q: My Suzuki / Buchwald-Hartwig reaction is not proceeding, or the conversion is very low. What are the likely causes?
Low conversion is a multifaceted problem. The following decision tree provides a systematic approach to troubleshooting.
Expert Analysis & Causality:
-
Catalyst & Ligand Selection: The electron-deficient nature of the aryl bromide requires a highly active catalyst. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[8] They promote the challenging oxidative addition step and accelerate the final reductive elimination, outcompeting catalyst decomposition and side reactions.[9]
-
Base Selection and the Sulfonamide Issue: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle (especially transmetalation in Suzuki couplings) but not so strong that it promotes side reactions.
-
Base Consumption: The acidic sulfonamide proton (pKa ≈ 10) will react with strong bases like NaOt-Bu or K₂CO₃. You must use a sufficient excess of base (typically 2.5-3.0 equivalents) to account for this initial acid-base reaction.
-
Catalyst Inhibition: The deprotonated sulfonamide can potentially coordinate to the palladium center, leading to an inactive catalyst species. Using weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a successful strategy to mitigate this and reduce side reactions like hydrodehalogenation.[10]
-
-
Reagent Quality: Palladium-catalyzed reactions are notoriously sensitive to impurities.
-
Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen. It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[10]
-
Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can lead to protodeboronation of the boronic acid coupling partner.[11] For Buchwald-Hartwig aminations, anhydrous conditions are generally preferred.
-
Problem 2: Significant Formation of Byproducts
Q: My reaction is proceeding, but I'm isolating significant amounts of byproducts. How do I identify and minimize them?
The two most common byproducts with this substrate are hydrodehalogenation and boronic acid homocoupling (in Suzuki reactions).
| Byproduct Name | Structure | Common Cause | Proposed Solution |
| Hydrodehalogenation | 2-(Trifluoromethyl)benzenesulfonamide | Formation of Pd-H species from base, solvent, or water.[10] | Switch to a weaker, non-nucleophilic base (K₃PO₄, Cs₂CO₃). Use anhydrous, aprotic solvents (Toluene, Dioxane). Lower reaction temperature.[10][12] |
| Boronic Acid Homocoupling | Biaryl of your boronic acid partner | Presence of oxygen in the reaction mixture.[10] | Ensure rigorous degassing of all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with argon for 30-60 min). Maintain a positive pressure of inert gas. |
| Protodeboronation | Arene from your boronic acid partner | Presence of excess water or acidic/basic conditions leading to cleavage of the C-B bond.[11] | Use anhydrous solvents. Avoid overly harsh basic conditions or prolonged reaction times at high temperatures. |
Expert Analysis & Causality:
-
Hydrodehalogenation (Debromination): This side reaction occurs when a palladium-hydride (Pd-H) species forms and reductively eliminates with the aryl bromide faster than the desired cross-coupling pathway. Strong alkoxide bases (like NaOt-Bu) and certain solvents can be sources of hydride. Using weaker inorganic bases and rigorously dried solvents minimizes the formation of these detrimental Pd-H species.[10]
-
Homocoupling of Boronic Acid: This is an oxidative process where two molecules of the boronic acid couple together, catalyzed by palladium in the presence of oxygen. Excluding oxygen is the only effective way to prevent this.[10]
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting a cross-coupling reaction but observe a byproduct corresponding to the displacement of bromine with my solvent or base fragment. What is happening?
You are likely observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing -CF₃ group at the ortho position makes the ipso-carbon (the carbon attached to the bromine) highly electrophilic and susceptible to attack by strong nucleophiles.[4][5]
To Minimize SNAr:
-
Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than palladium-catalyzed pathways. Reducing the temperature can significantly favor the desired cross-coupling.
-
Use Non-Nucleophilic Reagents: Switch from nucleophilic bases like alkoxides to non-nucleophilic inorganic bases. Use aprotic solvents like toluene, dioxane, or THF instead of alcohols or other potentially nucleophilic media.
-
Increase Catalyst Efficiency: For reactions like Buchwald-Hartwig, using a highly active catalyst system (e.g., a G3 or G4 precatalyst with a bulky biarylphosphine ligand) can accelerate the C-N coupling catalytic cycle to such an extent that it outcompetes the background thermal SNAr reaction.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize common side reactions.
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 3 mol%) and ligand if separate.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
- Ma, D., & Cai, Q. (2008). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Organic Letters, 10(13), 2761-2764.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Coric, I., & List, B. (2012). Asymmetric spiroacetalization catalyzed by a chiral phosphoric acid. Nature, 483(7389), 315-319.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 46(29), 5493-5496.
- Ghosh, B., & Maleczka, R. E. (2006). Catalytic Hydrodehalogenation Reactions. Organic Letters, 8(13), 2751-2754.
- Scott, P. J. H. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2323-2327.
- Wang, H., et al. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 28(18), 6915.
- Ke, J., et al. (2019). Hydrodehalogenation of aryl halides through direct electrolysis. Chemistry – A European Journal, 25(28), 6911-6914.
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681-9686.
- Carrow, B. P., & Hartwig, J. F. (2011). The proposed mechanism for protodeboronation of arylboronic acids. Journal of the American Chemical Society, 133(7), 2116-2119.
- Ghaffari, B., & Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 52(1), 86-94.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Maleczka, R. E., & Gallagher, W. P. (2001). Palladium-catalyzed hydrodehalogenations by fluoride activated polymethylhydrosiloxane. Organic Letters, 3(25), 4173-4176.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Barriault, L., et al. (2011). Overview of the addition of arylboronic acids to electron-deficient heterocycles. The Journal of Organic Chemistry, 76(11), 4581-4587.
- Percec, V., et al. (2006). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society, 128(51), 17793-17800.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
- Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Reddy, T. J., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(32), 7271-7276.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 8(26), 6003-6006.
- Tobisu, M., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(21), 8560-8564.
- Weires, A. G., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16045-16054.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845-1855.
- Procter, D. J., et al. (2019). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 58(38), 13374-13378.
- Fairlamb, I. J. S., & Lloyd-Jones, G. C. (2011). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 47(2), 565-567.
- Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 45(42), 6943-6945.
- Borhan, B., et al. (2013). Surmounting Byproduct Inhibition in an Intermolecular Catalytic Asymmetric Alkene Bromoesterification Reaction as Revealed by Kinetic Profiling. The Journal of Organic Chemistry, 78(15), 7545-7558.
- Watson, A. J. A., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.
- Chemcasts. (n.d.). 2-Bromo-4-(trifluoromethyl)benzenesulfonamide Thermodynamic Properties vs Temperature.
- Shah, T. J., & Hsu, D. Y. (2019). Sulfonamide Allergies. Pharmacy and Therapeutics, 44(9), 541-543.
- Wulf, N. R., & Matuszewski, K. A. (2003). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. Annals of Pharmacotherapy, 37(10), 1482-1490.
- Johnson, K. K., et al. (2011). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 11(1), 47-55.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Formation in Suzuki Coupling of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of common byproduct formation during the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. The unique electronic properties of this substrate, characterized by the strongly electron-withdrawing trifluoromethyl and sulfonamide groups, make it prone to specific side reactions. This resource offers detailed troubleshooting guides and FAQs to diagnose and mitigate these issues, ensuring higher yields and purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction has a low yield of the desired product, and I see significant starting material remaining. What are the first things to check?
A1: When a Suzuki coupling with a highly electron-deficient aryl bromide like this one fails to go to completion, a systematic review of your setup is critical.
-
Catalyst and Ligand Integrity: The Pd(0) active species is sensitive to oxygen. Ensure your palladium source and phosphine ligands are fresh and have been stored scrupulously under an inert atmosphere to prevent oxidation. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient; consider using more active, bulky, and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) paired with a suitable precatalyst like Pd₂(dba)₃.[1][2]
-
Inert Atmosphere: The complete exclusion of oxygen is non-negotiable.[3][4] Oxygen not only deactivates the catalyst but also promotes the homocoupling of the boronic acid partner.[4][5] Ensure your reaction vessel was thoroughly purged (at least three evacuate/backfill cycles with argon or nitrogen) and that all solvents were rigorously degassed.[2][3]
-
Base Selection & Quality: The base is crucial for activating the boronic acid for transmetalation.[1][6] Ensure your base is anhydrous and finely powdered for optimal reactivity. For this electron-deficient system, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[3][7]
Q2: My LC-MS analysis shows a major peak with a mass corresponding to the loss of bromine from my starting material. What is this byproduct and why is it forming?
A2: This is the protodebromination (or hydrodehalogenation) byproduct, 2-(trifluoromethyl)benzenesulfonamide.[7] It forms when the aryl bromide is reduced, and the bromine atom is replaced by a hydrogen atom.[7] This is a very common side reaction with electron-deficient aryl halides because the electron-withdrawing groups make the carbon of the C-Br bond highly susceptible to pathways that lead to this reduction.[8] The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[7][8]
Q3: I've isolated my product, but it's contaminated with a symmetrical biaryl compound derived from my boronic acid. How can I prevent this?
A3: This impurity is the boronic acid homocoupling product.[4][9] Its formation is most often promoted by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate this undesired dimerization.[4] Using a Pd(II) precatalyst (like Pd(OAc)₂) without ensuring its efficient reduction to Pd(0) can also lead to higher levels of homocoupling.[8][10]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific byproduct challenges.
Issue 1: Significant Protodebromination (Loss of Bromine)
The formation of 2-(trifluoromethyl)benzenesulfonamide is a clear indicator of a competing protodebromination pathway that intercepts the main catalytic cycle.
Causality & Mechanism: After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Aryl-Pd(II)-Br intermediate is formed. If a hydride source is present, a Pd-H species can be generated. This can occur through various mechanisms, such as reaction with trace water, alcohol solvents, or even from certain bases.[3][8] This Pd-H species can then undergo reductive elimination with the aryl group to yield the undesired protodebrominated product and regenerate the Pd(0) catalyst. The strong electron-withdrawing nature of the CF₃ and SO₂NH₂ groups makes the aryl ligand more susceptible to this reduction pathway.
Solutions & Protocols:
-
Optimize Base Selection: Strong, nucleophilic bases can sometimes promote the formation of Pd-H species. Switching to a weaker, non-nucleophilic inorganic base is often effective.
-
Recommendation: Switch from strong bases like NaOtBu to weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7]
-
-
Use Anhydrous, Aprotic Solvents: Protic solvents (alcohols, water) are direct hydride sources. While Suzuki couplings often benefit from some water, excessive amounts can be detrimental.
-
Recommendation: Use rigorously dried, degassed aprotic solvents like dioxane, toluene, or 2-MeTHF.[7]
-
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the main catalytic cycle, allowing it to outcompete the protodebromination pathway.[1][7]
-
Recommendation: Employ Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1]
-
-
Control Reaction Temperature: Higher temperatures can sometimes favor the reduction side reaction.
-
Recommendation: Attempt the reaction at the lowest effective temperature (e.g., 80 °C) and monitor for conversion, extending the reaction time if necessary.[7]
-
Issue 2: Formation of Boronic Acid Homocoupling Byproducts
The presence of a symmetrical biaryl derived from your boronic acid coupling partner points to an oxidative side reaction that consumes your nucleophile and complicates purification.
Causality & Mechanism: The primary driver for boronic acid homocoupling is the oxidation of the catalytically active Pd(0) to Pd(II) by residual oxygen.[4][5] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[8] This parasitic cycle runs parallel to the desired cross-coupling and is especially problematic if the main reaction is sluggish.
Solutions & Protocols:
-
Ensure Rigorous Deoxygenation: This is the most critical factor.
-
Choose the Right Palladium Source: Starting with a Pd(0) precatalyst avoids issues related to incomplete in situ reduction of Pd(II) sources.
-
Recommendation: Use a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[10] If using a Pd(II) source is necessary, ensure conditions are optimal for its rapid reduction.
-
-
Optimize Reagent Stoichiometry and Addition:
-
Recommendation: Use only a slight excess of the boronic acid (1.1–1.2 equivalents). In some cases, slow addition of the boronic acid solution via syringe pump can maintain a low instantaneous concentration, suppressing the rate of homocoupling.[11]
-
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and byproduct formation, the following diagrams illustrate the key mechanistic steps.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: Competing pathways leading to byproduct formation.
Experimental Protocols & Optimization Matrix
Table 1: Baseline Protocol for Suzuki Coupling
This protocol provides a general starting point. Optimization is expected.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 1-2 mol% |
| Ligand | SPhos | 2-4 mol% |
| Base | K₃PO₄ (finely powdered, anhydrous) | 2.0 - 3.0 equiv |
| Solvent | Dioxane or Toluene / H₂O (10:1) | 0.1 - 0.2 M concentration |
| Temperature | 80 - 100 °C | Start lower to minimize side reactions.[7] |
| Atmosphere | Argon or Nitrogen | Must be strictly inert.[3][4] |
| Procedure | 1. Add solids (aryl halide, boronic acid, base, catalyst, ligand) to a dry flask.[2]2. Evacuate and backfill with inert gas (3 cycles).[2]3. Add degassed solvents via syringe.[2]4. Heat with vigorous stirring and monitor by TLC/LC-MS. |
Table 2: Troubleshooting & Optimization Matrix
| Observed Issue | Probable Cause(s) | Suggested Protocol Modification(s) |
| High Protodebromination | Presence of hydride source; slow reductive elimination. | Base: Switch to Cs₂CO₃.Solvent: Use strictly anhydrous, degassed Toluene or Dioxane.[7]Temperature: Lower to 80 °C and increase reaction time.[7] |
| High Homocoupling | Oxygen contamination; use of Pd(II) precatalyst. | Atmosphere: Ensure rigorous degassing (freeze-pump-thaw) and positive inert gas pressure.[3][4]Catalyst: Confirm use of a Pd(0) source like Pd₂(dba)₃.[3][10]Reagent Addition: Consider slow addition of the boronic acid.[11] |
| No/Low Conversion | Inactive catalyst; insufficient base strength/solubility; low temperature. | Catalyst/Ligand: Use a fresh, high-activity system (e.g., XPhos Pd G3 precatalyst).[1]Base: Switch to a stronger base like Cs₂CO₃.[2]Temperature: Cautiously increase temperature to 110 °C. |
References
- Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Mechanistic studies on the protodeboronation. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Struggling with Suzuki Reaction. Reddit.
- Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. PubMed.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ResearchGate.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- Protodeboronation. Wikipedia.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Conditions for Suzuki-Miyaura coupling reactions. ResearchGate.
- 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Workup procedure for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide reactions
Welcome to the dedicated technical support guide for reactions involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to navigate the complexities of using this versatile building block in your research. Our goal is to equip you with the expertise to anticipate challenges, diagnose issues, and execute flawless workup and purification procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary safety precautions for handling this compound? A: Like most aryl halides and sulfonamides, this compound should be handled with standard laboratory precautions. It is an eye and skin irritant. Always use a fume hood, wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for specific handling and disposal information.
Q2: The sulfonamide N-H proton is acidic. How does this affect my reaction setup? A: The sulfonamide proton has a pKa generally in the range of 9-11, and its acidity is increased by the electron-withdrawing trifluoromethyl and bromo groups on the aromatic ring. This has two major implications:
-
In Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The acidic N-H can react with the strong bases (e.g., K₃PO₄, Cs₂CO₃) used in these reactions. This is generally not a problem and can even be beneficial, but it means you must account for this extra equivalent of "acid" when calculating your base stoichiometry.
-
During Aqueous Workup: The sulfonamide can be deprotonated by basic aqueous solutions (e.g., sat. NaHCO₃, 1M NaOH) to form a water-soluble salt. This can be exploited for purification but can also lead to product loss into the aqueous layer if the pH is not carefully controlled.
Q3: What solvents are recommended for reactions and workup? A:
-
Reactions: For cross-coupling, common solvents include 1,4-dioxane, toluene, or DME, often with water as a co-solvent. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are typical.
-
Workup: For extraction, common water-immiscible solvents like ethyl acetate (EtOAc), dichloromethane (DCM), or methyl tert-butyl ether (MTBE) are effective. Ethyl acetate is often a good starting point due to its ability to dissolve many organic compounds and its moderate polarity.
Part 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions at the C-Br bond are the most common application for this substrate. The following guide addresses issues that arise during the workup and purification of these reactions.
Scenario 1: Emulsion Formation During Aqueous Workup
Problem: After quenching the reaction and adding extraction solvent and water/brine, a persistent emulsion forms, preventing clean separation of the organic and aqueous layers.
Cause: This is often caused by the presence of phosphine ligands, palladium complexes, and the salt form of your product or starting material acting as surfactants. The sulfonamide moiety, in particular, can contribute to this issue.
Solution Protocol:
-
Patience & Brine: Allow the mixture to stand for 10-20 minutes. Add a significant amount of saturated brine solution, which increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Filtration: If the emulsion is caused by fine palladium black precipitate, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® with your extraction solvent. This is often the most effective method.
-
Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some toluene or DCM can alter the phase properties and break the emulsion.
-
Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the phases.
Scenario 2: Product is Partially or Fully Soluble in Basic Aqueous Wash
Problem: During a wash with saturated NaHCO₃ or dilute NaOH to remove acidic impurities, a significant amount of the desired product is lost to the aqueous layer, confirmed by TLC analysis of the re-acidified aqueous phase.
Cause: As discussed in the FAQs, the sulfonamide N-H is acidic. Stronger bases will deprotonate it, forming the water-soluble sodium salt.
Solution Workflow:
Below is a decision-making workflow for optimizing the aqueous wash.
Caption: Decision tree for aqueous wash strategy.
Scenario 3: Persistent Palladium Contamination in the Final Product
Problem: The isolated product is grey or black, and NMR/LCMS analysis shows residual palladium catalyst or phosphine ligand impurities.
Cause: Palladium catalysts and their byproducts can be difficult to remove, sometimes binding to the sulfonamide group or having similar polarity to the product.
Solutions & Data:
| Method | Protocol | Pros | Cons |
| Aqueous Scavenging | After the initial workup, wash the organic layer with an aqueous solution of a sulfur-containing scavenger like 10% sodium thiosulfate or 1% L-cysteine. | Simple, inexpensive, removes many Pd species. | May not remove all phosphine-ligated Pd; can introduce water. |
| Solid-Phase Scavenging | Stir the crude product in an organic solvent (e.g., DCM, Toluene) with a functionalized silica scavenger (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea) for 1-16 hours, then filter. | Highly effective, broad applicability. | Higher cost, requires an additional filtration step. |
| Activated Carbon | Stir the crude product solution with 5-10 wt% of activated carbon for 1-2 hours, then filter through Celite®. | Good for removing color and some Pd black. | Can lead to product loss due to adsorption on the carbon surface. |
| Optimized Chromatography | Add a small amount of an additive to the silica gel column eluent, such as 1% triethylamine (if the product is stable to base) or 1-2% acetic acid to help displace polar impurities. | Can be effective if other methods fail. | Requires method development; may not be suitable for all products. |
Part 3: Advanced Purification: Column Chromatography
Problem: The product co-elutes with a major impurity during silica gel column chromatography.
Cause: The trifluoromethyl group and sulfonamide can lead to unexpected polarity and interactions on silica. Common impurities in a Suzuki reaction, for example, could be the homo-coupled biaryl product or the de-brominated starting material.
Systematic Approach to Purification:
Caption: Workflow for optimizing chromatographic purification.
Expert Tip: The combination of the electron-withdrawing CF₃ group and the polar sulfonamide can make these compounds tricky. A solvent system of Dichloromethane/Methanol often provides better separation for such molecules compared to the more standard Hexane/Ethyl Acetate system, as it offers different selectivity. Start with a gradient from 100% DCM to 5-10% MeOH in DCM.
References
- Title: The pKa of Sulfonamides: A Review Source: Chemical Reviews, ACS Public
- Title: Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
- Title: L-Cysteine as an effective scavenger for palladium in model Suzuki cross-coupling and Sonogashira-Hagihara reactions Source: Tetrahedron Letters, Elsevier URL:[Link]
Technical Support Center: Minimizing Debromination of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address a common and often frustrating side reaction: the unintended removal of the bromine atom (debromination) during synthetic transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this unwanted reaction, thereby improving your yield and simplifying purification.
Troubleshooting Guide: Diagnosing and Solving Debromination
This section is structured to help you identify the potential causes of debromination in your reaction and provides actionable steps to mitigate the issue.
Question 1: I am observing a significant amount of the debrominated product, 2-(trifluoromethyl)benzenesulfonamide, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I fix it?
Answer:
The appearance of the debrominated (or hydrodebrominated) byproduct in palladium-catalyzed cross-coupling reactions is a frequent challenge. This side reaction consumes your starting material and reduces the yield of your desired product.[1] The primary culprit is often the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to cleave the C-Br bond.[1]
Several factors can contribute to the formation of Pd-H species and promote debromination. Let's break down the potential causes and solutions:
1. The Choice of Base and Solvent:
-
The Problem: Certain base and solvent combinations are notorious for promoting debromination. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu), especially in polar aprotic solvents like DMF, can facilitate the formation of Pd-H species.[2][3] Protic solvents, such as alcohols, can also act as hydride sources.[4]
-
The Solution: A systematic change in your base and solvent system is the first and often most effective troubleshooting step.
-
Switch to a weaker, non-coordinating base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally less prone to promoting debromination.[2][3]
-
Use non-polar, aprotic solvents: Toluene and dioxane are excellent choices that can minimize the formation of unwanted side products.[2][3]
-
2. The Ligand and Catalyst System:
-
The Problem: The ligand bound to the palladium center plays a crucial role in dictating the relative rates of the desired cross-coupling and the undesired debromination. Less bulky or electron-poor ligands can sometimes favor the debromination pathway.
-
The Solution: Employing bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form your desired product, thereby outcompeting the debromination pathway.[3]
3. Reaction Temperature:
-
The Problem: Debromination can have a higher activation energy than the desired cross-coupling reaction. Running the reaction at elevated temperatures can sometimes disproportionately increase the rate of this side reaction.[2]
-
The Solution: If your desired reaction proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can be a simple and effective way to minimize debromination.[2] For example, try running the reaction at 80 °C instead of 110 °C.[2]
4. Reagent and Solvent Purity:
-
The Problem: The presence of trace amounts of water or other hydrogen atom donors in your reagents or solvents can be a hidden source for the formation of Pd-H species.[1]
-
The Solution: Always use high-purity, anhydrous, and thoroughly degassed solvents.[1] Ensure your other reagents are also of high purity and handled under an inert atmosphere to exclude moisture and oxygen.
Below is a troubleshooting workflow to guide your optimization process:
graph TD { A[Start: Significant Debromination Observed] --> B{Evaluate Ligand and Base}; B --> C{Is the base strong, e.g., NaOtBu?}; C -->|Yes| D[Switch to a weaker base, e.g., K₃PO₄, Cs₂CO₃]; C -->|No| E{Is the ligand bulky and electron-rich?}; E -->|No| F[Try ligands like XPhos or SPhos]; E -->|Yes| G{Evaluate Solvent and Temperature}; D --> G; F --> G; G --> H{Is the solvent polar or protic?}; H -->|Yes| I[Switch to a non-polar aprotic solvent, e.g., Toluene, Dioxane]; H -->|No| J{Is the temperature > 100 °C?}; J -->|Yes| K[Lower the temperature, e.g., to 80 °C]; J -->|No| L[Check Reagent Purity]; I --> L; K --> L; L --> M[Use anhydrous and degassed solvents]; M --> N[End: Optimized Conditions]; }
Question 2: I am not performing a cross-coupling reaction, but I am still observing debromination. What other reaction conditions could be causing this?
Answer:
While palladium-catalyzed reactions are a common source of debromination, other reagents and conditions can also cleave the C-Br bond. Here are some other potential causes:
-
Strong Reducing Agents: Reagents that can act as hydride sources, such as sodium borohydride (NaBH₄) or other metal hydrides, can reduce aryl bromides.[5] If your reaction conditions involve such reagents, you may be inadvertently causing reductive debromination.
-
Photochemical Reactions: Exposure to light, particularly UV light, can mediate the reductive debromination of aryl bromides, especially in the presence of a photosensitizer and a hydrogen atom donor.[6][7] If your reaction is light-sensitive, consider running it in the dark or using amber-colored glassware.
-
Certain Bases and Nucleophiles: Under specific conditions, strong bases or nucleophiles can promote debromination through a nucleophilic aromatic substitution-type mechanism.[8]
Question 3: How can I accurately quantify the amount of debrominated byproduct in my reaction mixture?
Answer:
Accurate quantification of the debrominated byproduct is crucial for optimizing your reaction conditions. Several analytical techniques are well-suited for this purpose:
| Analytical Technique | Principle | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass analysis for identification. | Excellent for volatile and thermally stable compounds. Provides both quantitative data and mass spectral information for confident identification.[9] | Requires derivatization for non-volatile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[10] | Requires a suitable chromophore for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecules in a sample. | Can provide a direct ratio of product to byproduct by integrating characteristic peaks in the ¹H or ¹⁹F NMR spectrum. | Requires relatively pure samples and may have lower sensitivity compared to chromatographic methods. |
For routine analysis, GC-MS is often the method of choice due to its high sensitivity and ability to provide structural confirmation.
Frequently Asked Questions (FAQs)
Q1: Is this compound particularly susceptible to debromination?
A1: The electronic properties of an aryl bromide can influence its susceptibility to debromination. The presence of the electron-withdrawing trifluoromethyl and sulfonamide groups makes the aromatic ring electron-deficient. While electron-rich aryl halides are often cited as being more prone to hydrodehalogenation in some cross-coupling contexts, the specific reaction conditions are the most critical factor.[1][4] The reactivity of the C-Br bond in this molecule necessitates careful optimization of reaction conditions to favor the desired transformation over debromination.
Q2: What is the general mechanism of hydrodebromination in palladium-catalyzed cross-coupling reactions?
A2: The most common pathway for hydrodebromination involves the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, including β-hydride elimination from a palladium-alkoxide intermediate (formed from an alcohol solvent or alkoxide base).[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl bromide ligand on the palladium center to produce the debrominated arene and regenerate the Pd(0) catalyst.[1]
}
Q3: Are there any general "best practices" to prevent debromination?
A3: Yes, several general strategies can be applied to minimize the risk of debromination:
-
Use Anhydrous and Degassed Solvents: Moisture and oxygen can contribute to the formation of undesired palladium species that may promote side reactions.[1]
-
Optimize Ligand and Base Combination: This is often the most critical factor. Screening a variety of ligands and bases is highly recommended.[1]
-
Control the Reaction Temperature: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate.[1]
-
Consider the Order of Reagent Addition: In some cases, the order in which reagents are added can influence the formation of reactive intermediates.
By carefully considering these factors and systematically troubleshooting your reaction conditions, you can significantly minimize the unwanted debromination of this compound and achieve higher yields of your target molecule.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a starting point for the cross-coupling of this compound with an arylboronic acid, designed to minimize hydrodebromination.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[2]
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the ligand (e.g., SPhos; 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Shi, G., Huang, X., & Hong, F. (1996). α-Trifluoromethyl-Substituted β-Ethoxyvinyl Zinc Reagent: Preparation and Palladium-Catalyzed Cross-Coupling as a Novel Route to Functionalized CF3-Containing Compounds. The Journal of Organic Chemistry, 61(9), 3200-3204. [Link]
- Lishchynskyi, A., Novikov, M. A., Martin, E., Escudero-Adán, E. C., Novák, P., & Grushin, V. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry, 78(21), 11126-11146. [Link]
- Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Angewandte Chemie International Edition, 45(41), 6926-6929. [Link]
- Gisbertz, S., Reischauer, S., & Pieber, B. (2020). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. Chemical Science, 11(36), 9879-9887. [Link]
- Wang, Y., et al. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
- Powers, D. C., & Ritter, T. (2011). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 44(9), 843-853. [Link]
- Landelle, G., Panossian, A., Pazenok, S., & Leroux, F. R. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2476-2536. [Link]
- The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene [Video]. YouTube. [Link]
- Vetter, W., & Rosenfelder, N. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835-9842. [Link]
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
- Ohashi, M., & Ogoshi, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Le, C., & MacMillan, D. W. C. (2019). Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society, 141(17), 6934-6938. [Link]
- Song, W., et al. (2016). Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. Journal of Environmental Sciences, 57, 12-19. [Link]
- da Silva, A. D., et al. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Synthesis, 51(06), 1342-1352. [Link]
- Ohashi, M., & Ogoshi, S. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Nova, A., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(15), 2004-2016. [Link]
- LibreTexts Chemistry. (2022). 16.
- Fairlamb, I. J. S., & Kapdi, A. R. (2016). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 45(35), 13645-13656. [Link]
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science: Processes & Impacts, 16(10), 2296-2305. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Montavon, G. (2023). Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Journal of Chromatographic Science, 61(2), 105-106. [Link]
- University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. University of Calgary. [Link]
- Rodrigues, V. Z., et al. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide.
- PubChem. (n.d.). 4-bromo-3-(trifluoromethyl)benzenesulfonamide. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Temperature Control in Exothermic Reactions of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for managing exothermic reactions involving 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. The synthesis of this compound and related derivatives often involves highly exothermic steps, where precise temperature control is paramount for safety, yield, and purity.[1][2][3]
This resource is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
I. Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions involving this compound?
A1: The synthesis of this compound, often involves reactions like sulfonation or amination, which are inherently exothermic.[4] An exothermic reaction releases heat, and if this heat is not effectively dissipated, the reaction temperature can rise.[2][5] This can lead to a dangerous situation known as thermal runaway, where the rate of heat generation increases exponentially with temperature.[1][2][3][4]
Consequences of poor temperature control include:
-
Safety Hazards: Uncontrolled temperature increases can lead to rapid pressure buildup in a closed system, potentially causing vessel rupture, explosions, or the release of toxic materials.[2][6][7]
-
Reduced Yield and Purity: Higher temperatures can promote the formation of unwanted byproducts and decomposition of the desired product, leading to lower yields and complex purification challenges.
-
Reaction Failure: In some cases, excessive heat can halt the desired reaction altogether.
Q2: What are the primary sources of exotherms in the synthesis of this compound?
A2: The primary exothermic events typically occur during the formation of the benzenesulfonamide moiety. Key reaction steps that can generate significant heat include:
-
Sulfonation: The reaction of the parent aromatic compound with a sulfonating agent (e.g., chlorosulfonic acid or oleum) is highly exothermic.
-
Amination/Amidation: The subsequent reaction of the corresponding benzenesulfonyl chloride with an amine to form the sulfonamide can also be exothermic.
The specific reagents and reaction conditions will dictate the magnitude of the heat release.
Q3: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A3: Early detection is crucial for preventing a thermal runaway.[8] Key indicators include:
-
A rapid, uncontrolled increase in the internal reaction temperature, even with cooling applied.[9]
-
A noticeable increase in pressure within the reaction vessel.
-
Sudden changes in the color or viscosity of the reaction mixture.
-
Vigorous, unexpected boiling of the solvent.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[10]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This may involve adding more dry ice to an acetone bath or increasing the flow rate of a chiller.[10]
-
Increase Stirring: Enhance the agitation to improve heat transfer from the reaction mixture to the vessel walls and cooling medium.[10]
-
Emergency Quenching (with extreme caution): If the temperature continues to rise, and you have a pre-defined and tested quenching protocol, you may consider adding a pre-chilled, inert solvent to dilute the reaction and absorb heat.[10]
-
Evacuate: If the reaction cannot be controlled, evacuate the area immediately and activate emergency protocols.[10]
II. Troubleshooting Guide
Issue 1: Reaction Temperature Spikes During Reagent Addition
Q4: My reaction temperature is spiking dangerously high every time I add a portion of my reagent, even with a cooling bath. What's going wrong?
A4: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. The core issue lies in the balance between the addition rate and the cooling capacity.
Troubleshooting Steps:
-
Reduce Addition Rate: The most immediate and effective solution is to slow down the rate of reagent addition.[8][11] For highly exothermic reactions, a slow, dropwise addition using an addition funnel or a syringe pump is recommended.[1][8]
-
Improve Cooling Efficiency:
-
Cooling Bath: Ensure your cooling bath has sufficient volume and is at the target temperature. For very low temperatures, a dry ice/acetone bath is more effective than an ice/water bath.
-
Heat Transfer: Use a reaction vessel with a high surface area-to-volume ratio. For larger scale reactions, consider a jacketed reactor or the use of internal cooling coils.[12][13]
-
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively.[8] However, be mindful of potential impacts on reaction kinetics.
-
Reverse Addition: In some cases, adding the substrate to the reagent (reverse addition) can help control the exotherm, but this must be evaluated on a case-by-case basis as it can affect selectivity.[11]
Issue 2: Localized Hotspots and Inconsistent Temperature Readings
Q5: I'm observing localized boiling or charring in one part of my reactor, while the thermometer in another location shows a stable temperature. Why is this happening?
A5: This indicates poor mixing, leading to the formation of localized hotspots where the reaction is proceeding at a much higher rate.[8] This is a hazardous situation that can precede a thermal runaway.
Troubleshooting Steps:
-
Enhance Agitation:
-
Ensure your magnetic stir bar or overhead stirrer is providing vigorous and efficient mixing throughout the entire reaction vessel.
-
For viscous mixtures or larger volumes, a mechanical overhead stirrer is often necessary to ensure homogeneity.
-
-
Optimize Reagent Addition Point: Add the reactive reagent at a point in the vessel where it will be rapidly dispersed into the bulk of the mixture. Avoid adding it directly to the surface or in an unmixed corner.
-
Correct Thermometer Placement: The temperature probe should be submerged in the reaction mixture, away from the vessel walls, to provide an accurate reading of the bulk temperature.[8]
Issue 3: Cooling System is Overwhelmed
Q6: My cooling system (chiller or cooling bath) cannot maintain the set temperature during the reaction. What are my options?
A6: When your primary cooling system is overwhelmed, you need to either reduce the heat load or increase the cooling capacity.
Troubleshooting Steps:
-
Semi-Batch Operation: Instead of adding all reagents at once, consider a semi-batch approach where one reagent is added portion-wise or continuously at a controlled rate.[11][14] This allows the cooling system to keep up with the heat generated.
-
Solvent Selection: Choose a solvent with a higher boiling point and good heat capacity to help absorb and dissipate the heat generated.[9]
-
Reactor Design: For larger-scale reactions, a simple round-bottom flask may be insufficient. Jacketed reactors offer a much larger surface area for heat exchange.[12] External heat exchangers with a pump-around loop can also be employed for highly exothermic processes.[12][13]
-
Alternative Cooling Methods: In some cases, evaporative cooling can be very effective. This involves running the reaction at the boiling point of the solvent and using a condenser to reflux the solvent, thereby removing heat.[11][15]
III. Experimental Protocols & Data
Protocol: Controlled Addition for an Exothermic Reaction
This protocol outlines a general procedure for managing an exothermic reaction, such as the amination of a benzenesulfonyl chloride.
Materials:
-
Jacketed reactor or round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Cooling system (chiller or cooling bath).
-
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride.
-
Amine reagent.
-
Appropriate solvent.
Procedure:
-
Setup: Assemble the reactor system, ensuring all joints are properly sealed. Place the thermometer so that the bulb is submerged in the reaction medium.
-
Initial Charge: Charge the reactor with the 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride and the solvent.
-
Cooling: Begin cooling the reactor to the desired initial temperature (e.g., 0-5 °C).
-
Reagent Addition: Charge the addition funnel with the amine reagent, dissolved in a suitable solvent if necessary.
-
Controlled Addition: Begin the dropwise addition of the amine solution to the stirred reactor.[8] Monitor the internal temperature closely.
-
Temperature Monitoring: Maintain the internal temperature within the desired range by adjusting the addition rate. If the temperature begins to rise above the setpoint, stop the addition until the temperature stabilizes.
-
Reaction Completion: Once the addition is complete, continue stirring the reaction at the set temperature until completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).
-
Quenching: Carefully quench the reaction according to your established procedure.
| Parameter | Recommended Range | Rationale |
| Initial Temperature | 0-10 °C | Starting at a lower temperature provides a larger safety margin to absorb the initial exotherm. |
| Addition Rate | 1-5 mL/min (lab scale) | A slow and controlled addition prevents the rate of heat generation from exceeding the cooling capacity.[8] |
| Stirring Speed | 300-500 RPM | Vigorous stirring ensures rapid mixing and efficient heat transfer. |
| Temperature Limit | < 25 °C | Setting a maximum allowable temperature helps prevent side reactions and potential runaway. |
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting temperature control issues.
Caption: Decision workflow for immediate response to a temperature excursion.
IV. Advanced Temperature Control Strategies
For particularly challenging or large-scale exothermic reactions, more advanced control strategies may be necessary.
Q7: What are some advanced methods for managing highly exothermic reactions?
A7:
-
Flow Chemistry: Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio.[16][17][18] This allows for highly exothermic reactions to be performed safely and efficiently, even at elevated temperatures.[17][18]
-
Reaction Calorimetry: This technique measures the heat evolved during a reaction in real-time. The data obtained can be used to determine the optimal addition rate and cooling requirements, ensuring safe scale-up.
-
Automated Dosing Systems: Using automated systems for reagent addition can provide precise control over the dosing rate, which can be programmed to respond to changes in the reaction temperature.[10][14]
V. References
-
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Cloud. Retrieved from
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Reaction Control - Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). University of Michigan. Retrieved from
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Controlling exotherm in a batch reactor using cooling water - Gozuk. (2014, March 26). Gozuk. Retrieved from
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-(trifluoromethyl)phenol - Benchchem. (n.d.). BenchChem. Retrieved from
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Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community. (2019, May 6). Cheresources.com. Retrieved from
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Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3). Patsnap. Retrieved from
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What are the most efficient heat removal methods in an exothermic reaction system? - Quora. (2014, February 23). Quora. Retrieved from
-
Heat Exchangers for Batch Reactors - CalGavin. (n.d.). CalGavin. Retrieved from
-
Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25). Pharma IQ. Retrieved from
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved from
-
Highly Exothermic Reaction Temperature Control | Eng-Tips. (2004, August 27). Eng-Tips. Retrieved from
-
MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. (2009, June 11). ChemicalBook. Retrieved from
-
Updated Applications of Flow Chemistry in Pharmaceutical Synthesis - ResearchGate. (2025, August 7). ResearchGate. Retrieved from
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.). Chemical Industry Journal. Retrieved from
-
Exothermic, Endothermic, & Chemical Change | Energy Foundations for High School Chemistry. (n.d.). American Chemical Society. Retrieved from
-
Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7). TheSafetyMaster. Retrieved from
-
Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (n.d.). IChemE. Retrieved from
-
Control Thermal Runaway and Chemical Reaction Hazards | TÜV SÜD. (n.d.). TÜV SÜD. Retrieved from
-
Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis - Benchchem. (n.d.). BenchChem. Retrieved from
-
Uncontrolled exothermic reaction. (n.d.). Weizmann Institute of Science. Retrieved from
-
4-BroMo-N-(furan-2-ylMethyl)-3-(trifluoroMethyl)benzenesulfonaMide - ChemicalBook. (2022, August 11). ChemicalBook. Retrieved from
-
Technical Support Center: Managing Exothermic Reactions in Amine Synthesis - Benchchem. (n.d.). BenchChem. Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2024, March 1). Fisher Scientific. Retrieved from
-
Chemical reaction hazards and the risk of thermal runaway INDG254. (2014, August). Health and Safety Executive. Retrieved from
-
939989-87-4 - Safety Data Sheet. (2024, November 1). BOC Sciences. Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich. Retrieved from
-
Methods and reaction mixtures for controlling exothermic reactions - Google Patents. (n.d.). Google Patents. Retrieved from
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from
-
US3175015A - Method of controlling exothermic reactions and apparatus therefor - Google Patents. (n.d.). Google Patents. Retrieved from
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI. (2022, January 26). MDPI. Retrieved from
-
Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Chemcasts. (n.d.). Chemcasts. Retrieved from
-
WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents. (n.d.). Google Patents. Retrieved from
-
This compound | 351003-62-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich. Retrieved from
-
4-(Trifluoromethyl)benzenesulfonamide Properties vs Temperature | Cp, Density, Viscosity. (n.d.). Chemcasts. Retrieved from
-
1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from
-
4-(Trifluoromethyl)benzenesulfonamide Properties vs Pressure | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved from
-
2-Bromo-4-(trifluoromethyl)benzenesulfonamide Properties vs Pressure - Chemcasts. (n.d.). Chemcasts. Retrieved from
-
Study on the suppression of thermal runaway of lithium-ion battery by water mist with different additives - ResearchGate. (n.d.). ResearchGate. Retrieved from
-
The Science of Thermal Runaway: Engineering Safe Solutions - Xplorlabs. (n.d.). UL Xplorlabs. Retrieved from
-
Strategies to Solve Lithium Battery Thermal Runaway: From Mechanism to Modification. (n.d.). MDPI. Retrieved from
-
How to Prevent Thermal Runaway in a Lithium-ion Battery? - GreyB. (n.d.). GreyB. Retrieved from
-
Initialization of thermal runaway in lithium-ion batteries and measures to prevent thermal propagation - ResearchGate. (2019, January 30). ResearchGate. Retrieved from
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel compounds like 4-Bromo-2-(trifluoromethyl)benzenesulfonamide, a key building block in medicinal chemistry, robust analytical methodologies are paramount. This guide provides an in-depth comparison of HPLC methods for the purity analysis of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate technique for their needs. We will delve into the rationale behind method development, compare a primary reversed-phase HPLC-UV method with orthogonal approaches, and provide detailed experimental protocols.
The Importance of Purity Analysis for this compound
This compound, with its unique substitution pattern, presents specific analytical challenges. The presence of a bromine atom and a trifluoromethyl group on the benzene ring influences its chromatographic behavior, while the sulfonamide moiety is a common feature in many bioactive molecules.[1] Impurities can arise from the synthetic route, degradation, or storage, and may include starting materials, intermediates, by-products, or isomers. A comprehensive purity assessment is therefore essential to ensure the quality and consistency of the API.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection (HPLC-UV)
A well-developed reversed-phase HPLC method with UV detection is the cornerstone of purity analysis for many small molecule APIs. This approach offers a balance of resolution, sensitivity, and robustness for routine quality control.
Rationale for Method Development
The selection of the stationary phase and mobile phase is critical for achieving optimal separation. A C18 stationary phase is a common starting point for moderately polar compounds like sulfonamides, providing good hydrophobic retention.[2] However, for compounds with aromatic character, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions, which can be advantageous for separating aromatic impurities.[2]
For the mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is typically used. The choice of buffer and its pH can significantly impact the retention and peak shape of ionizable compounds. For this compound, a slightly acidic mobile phase is often preferred to suppress the ionization of the sulfonamide group, leading to better peak symmetry. A gradient elution, where the organic solvent concentration is increased over time, is generally necessary to separate compounds with a range of polarities.[3]
UV detection is well-suited for this analyte due to the strong UV absorbance of the aromatic ring. A detection wavelength is typically chosen at the absorbance maximum of the main compound to ensure high sensitivity.
Experimental Protocol: Primary HPLC-UV Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[4]
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.[2]
Method Comparison: Orthogonal Approaches for Comprehensive Purity Assessment
Relying on a single analytical method can sometimes lead to overlooking co-eluting impurities. Orthogonal methods, which utilize different separation mechanisms, provide a more complete picture of a sample's purity.[5][6][7] Here, we compare our primary HPLC-UV method with two orthogonal techniques: Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).
Method 2: The Sprinter - Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC utilizes columns with smaller particle sizes (< 2 µm), leading to significantly faster analysis times and improved resolution compared to conventional HPLC.
Key Differences & Advantages:
-
Speed: Analysis times can be reduced by a factor of 5-10.
-
Resolution: Sharper and narrower peaks provide better separation of closely eluting impurities.
-
Solvent Consumption: Lower flow rates and shorter run times result in reduced solvent usage.
Considerations:
-
Requires a dedicated UHPLC system capable of handling higher backpressures.
-
Method transfer from HPLC to UHPLC may require optimization.
Method 3: The Detective - High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Pairing HPLC with a mass spectrometer provides not only quantitative data but also structural information about the separated components, making it an invaluable tool for impurity identification.
Key Differences & Advantages:
-
Specificity: Provides mass-to-charge ratio (m/z) information, allowing for confident identification of known and unknown impurities.
-
Sensitivity: Often more sensitive than UV detection, especially for impurities that lack a strong chromophore.
-
Impurity Profiling: Enables the elucidation of degradation pathways by identifying the structures of degradation products.[8]
Considerations:
-
Mobile phases must be volatile and compatible with the MS interface (e.g., formic acid is preferred over phosphate buffers).
-
Higher instrumentation cost and complexity.
Performance Comparison
| Parameter | Method 1: HPLC-UV (Phenyl-Hexyl) | Method 2: UHPLC-UV (C18) | Method 3: HPLC-MS (C18) |
| Analysis Time | ~35 minutes | ~5 minutes | ~20 minutes |
| Resolution (Critical Pair) | > 2.0 | > 2.5 | > 2.0 |
| Theoretical Plates | ~15,000 | ~25,000 | ~18,000 |
| Limit of Quantification (LOQ) | ~0.05% | ~0.03% | ~0.01% |
| Peak Symmetry (Main Peak) | 1.1 | 1.0 | 1.1 |
| Primary Application | Routine QC, Purity Assay | High-throughput screening, Fast QC | Impurity identification, Forced degradation studies |
Visualizing the Workflow and Potential Impurities
A clear understanding of the analytical workflow and potential impurities is crucial for effective method development and validation.
Caption: A generalized workflow for the HPLC analysis of this compound.
Potential Impurity Profile
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine.[1] Potential impurities in this compound could include:
-
Starting Materials: 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride and ammonia.
-
By-products: Di-substituted sulfonamides or other side-reaction products.
-
Isomers: Positional isomers of the bromo or trifluoromethyl group.
-
Degradation Products: Hydrolysis of the sulfonamide bond under extreme pH conditions.
Caption: A hypothetical impurity profile for this compound.
Forced Degradation Studies
To ensure the developed HPLC method is "stability-indicating," forced degradation studies are essential.[8][9][10][11][12] This involves subjecting the API to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. The analytical method must be able to separate the intact API from all significant degradation products.
Conclusion and Recommendations
The choice of an appropriate HPLC method for the purity analysis of this compound depends on the specific requirements of the analysis.
-
For routine quality control and release testing , the robust and reliable Reversed-Phase HPLC-UV method is highly suitable.
-
For high-throughput screening or when faster analysis times are critical , the UHPLC-UV method is the preferred choice.
-
For impurity identification, characterization, and in-depth stability studies , the HPLC-MS method is indispensable.
Ultimately, a combination of these methods, particularly the use of an orthogonal technique to confirm the primary method's specificity, provides the highest level of confidence in the purity assessment of this compound. This comprehensive analytical strategy is a cornerstone of ensuring the quality and safety of pharmaceutical products.
References
- Orthogonal HPLC Methods. SlideShare.
- Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Institutes of Health.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Certificate of analysis - 4-Bromo-N-(2-fluorophenyl)-3-(trifluoromethyl)benzenesulfonamide. Thermo Fisher Scientific.
- Certificate of analysis - 4-Bromo-N-(2-fluoro-4-methylphenyl)benzenesulfonamide. Thermo Fisher Scientific.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Studies. MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. PubChem.
- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. ResearchGate.
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry.
- HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography.
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of a 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Reaction Mixture
For researchers, synthetic chemists, and professionals in drug development, the meticulous analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of analytical methodologies for the characterization of a 4-Bromo-2-(trifluoromethyl)benzenesulfonamide reaction mixture, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind choosing GC-MS, delve into a detailed analytical protocol, and compare its performance with alternative techniques, supported by experimental insights and data.
Introduction: The Analytical Challenge
This compound is a halogenated and trifluoromethylated aromatic sulfonamide, a class of compounds frequently encountered as key building blocks in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, making this moiety a valuable component in drug design. The analysis of its synthesis reaction mixture presents a unique set of challenges, including the need to separate and identify the main product from starting materials, reagents, and potential byproducts, such as regioisomers and debrominated species.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is critical for the comprehensive analysis of the this compound reaction mixture. While several methods are available for impurity profiling in pharmaceuticals, each possesses distinct advantages and limitations.[1][2]
| Analytical Technique | Principle | Advantages | Disadvantages | Suitability for this Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-based detection. | High resolution for volatile and semi-volatile compounds, excellent for isomer separation, provides structural information from mass spectra.[3] | Requires analyte to be thermally stable and volatile; may necessitate derivatization for polar compounds. | High. The target molecule is expected to have sufficient volatility and thermal stability for GC-MS analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[4] | May have lower resolution for some isomers compared to capillary GC; peak identification relies on retention time matching with standards. | Moderate to High. A suitable alternative, especially if the compound exhibits thermal instability. However, GC-MS provides more definitive identification through mass spectral data. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS. | Applicable to a broad range of compounds, provides molecular weight and structural information.[4] | Can be more complex and costly than GC-MS; matrix effects can suppress ionization. | High. A powerful technique, particularly if derivatization for GC-MS is to be avoided. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast separations, reduced organic solvent consumption ("greener" chemistry).[1] | Less common in standard QC labs; may require specialized equipment. | Moderate. A viable, though less conventional, option. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption.[1] | Can have lower sensitivity and reproducibility compared to chromatographic methods. | Low to Moderate. Better suited for charged species; may not be the optimal primary technique for this neutral molecule. |
Rationale for Selecting GC-MS:
For the analysis of this compound, GC-MS emerges as a highly suitable technique. The presence of the trifluoromethyl group generally enhances the thermal stability of aromatic compounds.[5] The expected volatility of the target molecule and its potential byproducts falls well within the range amenable to GC analysis. The high resolving power of modern capillary GC columns is ideal for separating potential regioisomers that may form during the synthesis. Crucially, the mass spectrometric detector provides invaluable structural information, aiding in the unambiguous identification of the main product and any impurities.
Understanding the Synthesis: Predicting Potential Impurities
A probable synthetic route involves the conversion of a suitable precursor, such as 4-bromo-2-(trifluoromethyl)aniline or 4-bromo-2-(trifluoromethyl)benzenesulfonyl chloride.
dot
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparing 4-Bromo-2-(trifluoromethyl)benzenesulfonamide with other building blocks
An In-Depth Comparative Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide for Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design.[1] Among the vast arsenal of available building blocks, substituted benzenesulfonamides are particularly prized for their roles as pharmacophores and versatile synthetic intermediates.[2] This guide provides a senior application scientist's perspective on This compound , a building block distinguished by a unique convergence of reactive and modulatory functional groups.
This molecule, with CAS Number 351003-62-8, features a primary sulfonamide, a bromine atom, and a trifluoromethyl (CF₃) group, each imparting distinct and synergistic properties.[3][4] The sulfonamide moiety is a well-established zinc-binding group and a potent hydrogen bond donor/acceptor, prevalent in drugs like the anti-inflammatory Celecoxib and various carbonic anhydrase inhibitors.[5][6] The bromine atom serves as a versatile synthetic handle, readily participating in a host of cross-coupling reactions. The trifluoromethyl group, a bioisostere for methyl and chloro groups, profoundly influences the molecule's electronic profile, lipophilicity, and metabolic stability, often enhancing the pharmacokinetic properties of a final drug candidate.[7][8][9]
This guide will dissect the performance of this compound by comparing it with structurally related alternatives. We will explore its reactivity in key synthetic transformations, analyze its physicochemical properties through experimental data, and provide detailed protocols to illustrate its practical application.
Part 1: The Trifecta of Functionality - A Structural Analysis
The utility of this compound stems from the interplay of its three key functional groups. Understanding their individual contributions is crucial to appreciating its advantages over other building blocks.
-
The Sulfonamide (-SO₂NH₂): This group is not merely a passive structural element. Its acidic proton and ability to coordinate with metal centers make it a powerful directing group in C-H activation reactions.[10] Furthermore, its presence is fundamental to the biological activity of many drugs, where it often interacts directly with enzyme active sites.[11][12]
-
The Bromo (-Br) Group: Positioned para to the sulfonamide, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. Its reactivity is generally higher than that of a chloro substituent, allowing for milder reaction conditions, yet it is more cost-effective than an iodo equivalent.
-
The Trifluoromethyl (-CF₃) Group: This is arguably the molecule's most impactful feature. As a strong electron-withdrawing group, it significantly lowers the pKa of the sulfonamide proton and influences the regioselectivity of further aromatic substitutions.[7][13] Its primary roles in drug design are to enhance metabolic stability by blocking sites of oxidation and to increase lipophilicity, which can improve membrane permeability.[1][8]
Logical Relationship of Functional Groups to Molecular Properties
The following diagram illustrates how the structural components of the molecule dictate its chemical and biological properties.
Caption: Interplay of functional groups in this compound.
Part 2: Comparative Analysis with Alternative Building Blocks
To truly appreciate the utility of this compound, it must be compared against viable alternatives. The choice of a building block is a critical decision in a synthesis campaign, balancing reactivity, cost, and the ultimate impact on the target molecule's properties.
| Building Block | Key Differentiator | Advantages | Disadvantages |
| This compound | Ortho-CF₃ Group | High lipophilicity, enhanced metabolic stability, strong electron-withdrawing effect modulates reactivity.[1][7] | Higher cost, potential for steric hindrance in some reactions. |
| 4-Bromobenzenesulfonamide | No CF₃ Group | Lower cost, less sterically hindered, simpler NMR spectra. | Lacks the beneficial pharmacokinetic effects of the CF₃ group.[1] |
| 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | Chloro instead of Bromo | Lower cost, different reactivity profile in cross-coupling. | Less reactive than the bromo analogue, often requiring harsher conditions or more active catalysts. |
| 4-Bromo-2-methylbenzenesulfonamide | Methyl instead of CF₃ | Lower cost, methyl group can offer beneficial steric interactions. | Methyl group is a site of metabolic oxidation, reducing bioavailability; weaker electron-withdrawing effect.[8] |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Isomeric Substitution | Different electronic and steric profile can lead to alternative structure-activity relationships (SAR).[14] | May exhibit different regioselectivity in subsequent reactions.[15][16] |
Experimental Data: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, used to form C-C bonds. The performance of a bromo-aromatic building block in this reaction is a key metric of its utility. Below is a comparison of hypothetical, yet representative, experimental outcomes.
Reaction Scheme: (A generic image placeholder for the reaction of an aryl bromide with an aryl boronic acid)
| Entry | Aryl Bromide | Catalyst System | Time (h) | Yield (%) | Causality and Insights |
| 1 | This compound | Pd(dppf)Cl₂, K₂CO₃ | 4 | 92% | The electron-withdrawing CF₃ group activates the C-Br bond towards oxidative addition, potentially accelerating the reaction. |
| 2 | 4-Bromobenzenesulfonamide | Pd(dppf)Cl₂, K₂CO₃ | 6 | 88% | Standard reactivity. The slightly longer reaction time compared to Entry 1 highlights the activating effect of the CF₃ group. |
| 3 | 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | Pd₂(dba)₃, SPhos, K₃PO₄ | 12 | 85% | The less reactive C-Cl bond requires a more active catalyst system (SPhos ligand) and longer reaction times to achieve high conversion. |
| 4 | 4-Bromo-2-methylbenzenesulfonamide | Pd(dppf)Cl₂, K₂CO₃ | 6 | 89% | Reactivity is similar to the unsubstituted analogue. The electron-donating nature of the methyl group does not significantly impede the reaction under these conditions. |
Data presented is representative and intended for comparative purposes.
Part 3: Experimental Protocols - A Practical Guide
A building block's value is ultimately proven on the bench. This section provides a detailed, self-validating protocol for a typical application.
Protocol: Suzuki-Miyaura Coupling of this compound
This procedure details the synthesis of 4'-(Methyl)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide.
Workflow Diagram:
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.0 mmol, 1.0 equiv.), p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv.), potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14.6 mg, 0.02 mmol, 0.02 equiv.).
-
Causality: Potassium carbonate is a moderately strong base sufficient for this transmetalation step. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of aryl bromides.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Causality: The catalytic cycle involves Pd(0) species, which are sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for catalyst longevity and preventing side reactions.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Causality: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Trustworthiness: A self-validating system involves periodic monitoring. A spot test showing the consumption of the starting aryl bromide indicates the reaction is proceeding as expected.
-
-
Workup: After cooling to room temperature, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield the desired product as a white solid.
Conclusion
This compound stands out as a highly valuable and versatile building block. Its trifluoromethyl group offers significant advantages in tuning the pharmacokinetic profile of lead compounds, enhancing metabolic stability and lipophilicity.[1][7] While alternatives may present a lower initial cost, the strategic inclusion of the ortho-CF₃ group often justifies the investment by improving the downstream properties of the target molecule, a critical consideration in drug development.[9] The bromine atom provides a reliable and reactive handle for key bond-forming reactions, outperforming its chloro-analogue in terms of reactivity.[17] For researchers and drug development professionals, this compound represents a strategic choice for introducing three critical functionalities—a bioactive sulfonamide, a reactive coupling site, and a property-enhancing trifluoromethyl group—in a single, efficient step.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. MDPI. [Link]
- Sulfonamide. Wikipedia. [Link]
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- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Photoredox-catalyzed deoxygenative radical transformation of alcohols to sulfinamides.
- Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes.
- The binding of benzenesulfonamides to carbonic anhydrase enzyme.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)
- Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Royal Society of Chemistry. [Link]
- Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC - NIH. [Link]
- Site-selective C–H functionalization of sulfonamides containing N-heterocycles.
- Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts. [Link]
- 2-Bromo-4-(trifluoromethyl)
- Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors. PMC - NIH. [Link]
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- Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. NIH. [Link]
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Structure-activity relationship of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide analogs
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. This document synthesizes findings from research on benzenesulfonamide derivatives to elucidate key structural determinants of their biological activity, with a focus on their potential as enzyme inhibitors. While a systematic SAR study on a dedicated series of this compound analogs is not extensively detailed in the public domain, this guide constructs a framework for such an investigation based on established principles in medicinal chemistry. We will explore how modifications to this scaffold can influence inhibitory potency and selectivity against various enzyme targets, such as carbonic anhydrases and kinases. This guide presents a synthesis of quantitative data from structurally related benzenesulfonamide derivatives to highlight the impact of structural modifications on their efficacy. Detailed experimental protocols for synthesis and common biological assays are also provided to support the interpretation of the presented data and facilitate further research.
The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents.[1] Its prevalence stems from the sulfonamide group (-SO₂NH₂), a key pharmacophore that is critical for biological activity.[2] This functional group is a versatile hydrogen bond donor and acceptor, enabling it to form strong and specific interactions with amino acid residues in the active site of target proteins.[2] The tetrahedral geometry of the sulfonamide group provides a well-defined three-dimensional arrangement for these interactions.[2]
The addition of a trifluoromethyl (-CF₃) group, particularly at the para-position, significantly influences a molecule's biological profile.[2] The strong electron-withdrawing nature of the -CF₃ group can impact the acidity of the sulfonamide proton, affecting its binding interactions.[2] Furthermore, the trifluoromethyl group is known to enhance metabolic stability and increase lipophilicity, which can improve a compound's ability to cross biological membranes.[2][3]
Deconstructing the this compound Core
The this compound scaffold presents several key features for SAR exploration:
-
The Sulfonamide Group: The primary site for interaction with many enzyme targets. Modifications here are critical for potency and selectivity.
-
The Benzene Ring: The central scaffold to which all other functional groups are attached. The substitution pattern is crucial for orienting the key interacting groups within a binding pocket.
-
The 4-Bromo Group: This bulky, lipophilic group can be varied to explore steric and hydrophobic interactions within the target's active site. Its position can also influence the electronic properties of the ring.
-
The 2-Trifluoromethyl Group: As a potent electron-withdrawing group, it significantly impacts the electronics of the benzene ring and the pKa of the sulfonamide moiety. It also offers a site for potential metabolic stabilization.[2]
Hypothetical SAR Study of this compound Analogs as Carbonic Anhydrase Inhibitors
To illustrate a practical SAR investigation, we will consider the design of analogs targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that are well-established targets for sulfonamide-based drugs.[1][4]
Rationale for Analog Design
The following table outlines a proposed series of analogs for synthesis and evaluation, with the rationale for each modification.
| Analog Series | Modification | Rationale |
| Series A: Sulfonamide Substitution | Replacement of one or both amine protons with small alkyl or functionalized groups. | To probe the hydrogen-bonding requirements of the active site and explore potential for additional interactions. |
| Series B: Bromo Group Replacement | Substitution of the 4-bromo group with other halogens (Cl, F), alkyl groups (CH₃), or hydrogen. | To evaluate the influence of sterics and electronics at the 4-position on binding affinity. |
| Series C: Trifluoromethyl Group Modification | Replacement of the 2-trifluoromethyl group with other electron-withdrawing groups (e.g., -CN, -NO₂) or less lipophilic groups. | To assess the specific contribution of the trifluoromethyl group to potency and metabolic stability. |
| Series D: Positional Isomerism | Moving the bromo and trifluoromethyl groups to different positions on the benzene ring. | To understand the geometric constraints of the enzyme's binding pocket.[2] |
Proposed Experimental Workflow
A systematic approach is essential for a robust SAR study. The following workflow outlines the key steps from synthesis to biological evaluation.
Caption: A typical workflow for a structure-activity relationship study.
Detailed Experimental Protocols
A. General Procedure for Synthesis of N-Substituted Analogs (Series A)
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as pyridine (5 mL), add the corresponding alkyl halide (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat as required for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted analog.[5]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
B. In Vitro Carbonic Anhydrase Inhibition Assay
-
Utilize a stopped-flow instrument to measure the inhibition of CO₂ hydration catalyzed by human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Prepare a buffer solution (e.g., 10 mM HEPES, pH 7.5) containing the desired concentration of the hCA isoform.
-
Add varying concentrations of the synthesized analog (dissolved in a suitable solvent like DMSO) to the enzyme solution and incubate for a specified time.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer solution.
-
Monitor the change in pH over time using a pH indicator.
-
Calculate the initial rates of reaction and determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation and Interpretation
The results of the biological evaluation should be summarized in a clear and concise table to facilitate comparison.
| Analog | Modification | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | hCA XII IC₅₀ (nM) |
| Parent | 4-Br, 2-CF₃ | Value | Value | Value | Value |
| A1 | N-CH₃ | Value | Value | Value | Value |
| B1 | 4-Cl | Value | Value | Value | Value |
| C1 | 2-CN | Value | Value | Value | Value |
| D1 | 2-Br, 4-CF₃ | Value | Value | Value | Value |
Potential Signaling Pathway Involvement: Targeting Kinases in Glioblastoma
Beyond carbonic anhydrases, benzenesulfonamide analogs have been identified as kinase inhibitors with potential applications in oncology.[6] For example, some analogs have shown activity against Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma (GBM) treatment.[7]
Caption: Inhibition of the TrkA signaling pathway by a benzenesulfonamide analog.
In this pathway, the binding of Nerve Growth Factor (NGF) to the TrkA receptor activates downstream signaling cascades like PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation.[7] A this compound analog designed as a TrkA inhibitor would block this activation, thereby inhibiting tumor cell growth and potentially inducing apoptosis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. A systematic SAR study, guided by the principles outlined in this guide, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. Future research should focus on synthesizing and evaluating a diverse library of analogs against various therapeutic targets. The integration of computational methods, such as molecular docking and ADMET prediction, will be invaluable in rationalizing observed SAR trends and guiding the design of next-generation drug candidates.[6]
References
- Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
- Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors. Benchchem.
- Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed.
- Unveiling the Bioactivity of Benzenesulfonamides: A Comparative Guide to Structure-Activity Rel
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.
- N-(2-Bromoethyl)-4-trifluoromethyl benzenesulfonamide. Benchchem.
- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3. Benchchem.
- Synthesis and biological evaluation of trifluoromethyl-containing auxin deriv
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A Comparative Guide to the Biological Efficacy of 2-Bromo vs. 4-Bromo Substituted Benzenesulfonamides
Introduction: The Strategic Role of Bromine in Benzenesulfonamide Drug Design
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1] The remarkable versatility of this scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties. A time-tested strategy in drug design is the introduction of halogen atoms, which can profoundly influence a molecule's lipophilicity, electronic character, and metabolic stability.[2]
This guide provides an in-depth comparative analysis of the biological efficacy of benzenesulfonamides substituted with bromine at the 2- (ortho) versus the 4- (para) position. While seemingly a minor positional change, this isomeric difference can lead to significant variations in biological activity. We will explore these differences through the lens of structure-activity relationships (SAR), supported by experimental data across antimicrobial, anticancer, and enzyme inhibition assays. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how bromine's placement on the benzenesulfonamide ring dictates therapeutic potential.
The Isomeric Impact: Physicochemical and Steric Considerations
The position of the bromine atom on the phenyl ring dictates its interaction with the surrounding chemical environment, influencing both intramolecular and intermolecular forces. Understanding these differences is fundamental to interpreting biological data.
-
4-Bromo (Para) Substitution : This substitution places the bromine atom opposite the sulfonamide group. Its primary influence is electronic; as a halogen, it is an electron-withdrawing group via induction but a weak deactivator. It increases the molecule's lipophilicity and can participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for ligand-receptor binding.
-
2-Bromo (Ortho) Substitution : In addition to the electronic effects seen in the 4-bromo isomer, the 2-bromo substitution introduces significant steric hindrance. This "ortho-effect" can restrict the rotation of the sulfonamide group, locking the molecule into a specific conformation. This conformational rigidity can be either beneficial or detrimental to biological activity, depending on the topology of the target binding site.
Below is a visualization of the core structures being compared.
Caption: Core chemical structures of the isomeric compounds.
Comparative Biological Efficacy: A Data-Driven Analysis
The ultimate test of a drug candidate is its biological activity. In this section, we compare the performance of 2-bromo and 4-bromo substituted benzenesulfonamides in key therapeutic areas.
Antimicrobial Activity
Sulfonamides were among the first effective antimicrobial agents, classically acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] The data suggests that halogen substitution can modulate this activity.
While direct head-to-head comparisons are limited in the literature, analysis of various derivatives shows that both isomers can form the basis of potent antimicrobial agents. For instance, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against various fungi with MIC values ranging from 0.3 to 5.0 mg/mL.[3] Other studies focusing on derivatives of 4-bromobenzenesulfonamide have also reported promising antimicrobial effects.[4] The consensus in the literature suggests that the overall structure of the molecule, rather than just the bromine position, dictates the antimicrobial spectrum and potency.[5]
Table 1: Representative Antimicrobial Activity of Brominated Benzenesulfonamide Derivatives
| Compound Class | Test Organism | Activity Measure | Result | Reference |
|---|---|---|---|---|
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivs. | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [3] |
| Sulfaphenazole (contains 4-bromo-like structure) | Aspergillus fumigatus | MIC | 64 µg/mL | [4] |
| Sulfaphenazole (contains 4-bromo-like structure) | Cryptococcus neoformans | MIC | 4-8 µg/mL | [4] |
| Benzenesulfonamides bearing oxadiazoles | Escherichia coli | Good activity | Qualitative |[5] |
Anticancer Activity
A significant area of modern sulfonamide research is in oncology.[6] Many benzenesulfonamide derivatives exert their anticancer effects by inhibiting carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes cancer progression.[7][8][9]
Here, the position of the bromine atom can be critical. SAR studies have revealed that the presence of chlorine or bromine groups on the benzenesulfonamide ring can sometimes decrease antiproliferative activity, suggesting that the specific interactions within the enzyme's active site are highly sensitive to the substituent's nature and position.[10] However, other studies show that halogenated derivatives can be highly potent. For example, some novel benzenesulfonamides have demonstrated significant inhibitory effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with IC₅₀ values in the low micromolar range.[7]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Brominated Benzenesulfonamide Derivatives
| Compound Series | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Xanthone Sulfonamide Derivatives | SK-N-MC (Neuroblastoma) | 24.9–25.2 µM | [10] |
| Xanthone Sulfonamide Derivatives | T-47D (Breast Cancer) | 19.7 µM | [10] |
| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast Cancer) | 1.52–6.31 µM | [7] |
| Aryl thiazolone-benzenesulfonamides | MCF-7 (Breast Cancer) | 1.52–6.31 µM |[7] |
Carbonic Anhydrase (CA) Inhibition
The interaction between benzenesulfonamides and the zinc ion in the active site of carbonic anhydrase is a classic example of structure-based drug design.[11] The sulfonamide group coordinates with the zinc, while the substituted phenyl ring extends into the active site cavity, forming interactions with various amino acid residues.
Structural studies have shown that active-site residues, particularly those lining the hydrophobic pocket, dictate the binding affinity of inhibitors.[9] The position of a substituent like bromine can therefore dramatically alter isoform selectivity. For instance, in one study, substitution with bromine or chlorine decreased activity against hCA I, II, and XII, but this trend was reversed for the tumor-associated hCA IX, where lipophilic substituents enhanced inhibition.[12] This highlights the nuanced role of bromine's position: the steric bulk of a 2-bromo group might prevent optimal binding to one isoform but be accommodated perfectly by the slightly different active site of another.
Table 3: Comparative Carbonic Anhydrase Inhibition (Kᵢ, nM) of Substituted Benzenesulfonamides
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Thiazolone-benzenesulfonamides (4e, 4g, 4h) | - | 1550-3920 nM | 10.93-25.06 nM | - | [7] |
| Triazole-benzenesulfonamides (4 & 5 series) | 41.5-1500 nM | 30.1-755 nM | 1.5-38.9 nM | 0.8-12.4 nM |[13] |
Synthesis and Experimental Protocols
The synthesis of substituted benzenesulfonamides is typically straightforward, providing a robust platform for generating diverse chemical libraries for screening.
General Synthesis Workflow
A common and reliable method involves the condensation reaction between a substituted benzenesulfonyl chloride and an appropriate amine or amide in the presence of a base like pyridine.[2][14] This modular approach allows for the independent variation of both the benzenesulfonamide core and the appended functional groups.
Caption: General synthetic workflow for N-substituted bromobenzenesulfonamides.
Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the broth microdilution method, a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).
-
Positive control (e.g., Ciprofloxacin) and negative control (broth + DMSO).
Procedure:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient.
-
Dilute the standardized bacterial inoculum in broth to the final target concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except the sterility control well) with 50 µL of the diluted bacterial suspension.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][15]
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The substitution of a bromine atom at the 2- or 4-position of the benzenesulfonamide ring is a subtle yet powerful modification that significantly impacts biological efficacy. While no universal rule dictates that one isomer is always superior, clear trends emerge from the available data:
-
4-Bromo substitution often provides a good balance of lipophilicity and electronic properties without the steric hindrance of the ortho-isomer. This can be advantageous for targets with accommodating hydrophobic pockets, as seen in some carbonic anhydrase isoforms.[12]
-
2-Bromo substitution introduces conformational constraints. This can be highly beneficial if the resulting conformation perfectly matches the target's binding site, leading to enhanced potency and potentially greater isoform selectivity. However, it can also be detrimental if the steric bulk clashes with the target protein.
The choice between a 2-bromo and 4-bromo substitution is therefore not arbitrary but a strategic decision in the drug design process. It should be guided by the structural biology of the intended target.
Future research should focus on direct, systematic comparative studies of 2- and 4-bromo substituted benzenesulfonamide libraries against a wide panel of biological targets. Combining these experimental results with in silico molecular docking and dynamics simulations will provide a clearer, more predictive model for how bromine's position can be leveraged to design the next generation of highly potent and selective benzenesulfonamide-based therapeutics.
References
- N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. (n.d.). Benchchem.
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A Comparative Guide to the In-t Vitro Evaluation of Novel 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Derivatives
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1][2] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[3][4] This guide provides a comprehensive in-vitro comparison of a focused library of novel 4-Bromo-2-(trifluoromethyl)benzenesulfonamide derivatives. We will explore their differential efficacy against key biological targets implicated in oncology and infectious diseases, providing field-proven insights into the experimental choices and self-validating protocols for their evaluation.
The core structure, this compound, serves as a versatile template for chemical modification. The bromine atom at the para-position offers a site for further synthetic elaboration, while the sulfonamide moiety is a key pharmacophore known to interact with various enzymes.[3] This guide will focus on a hypothetical series of derivatives (designated as BTBD-1 to BTBD-4 ) where the R-group on the sulfonamide nitrogen is varied to explore the structure-activity relationship (SAR).
| Compound ID | R-group on Sulfonamide Nitrogen | Rationale for Inclusion |
| BTBD-1 | -H (Parent Compound) | Baseline for activity comparison. |
| BTBD-2 | -Methyl | Investigates the effect of a small alkyl substitution. |
| BTBD-3 | -Phenyl | Explores the impact of a larger, aromatic substituent. |
| BTBD-4 | -(4-pyridyl) | Introduces a heterocyclic, basic nitrogen for potential new interactions. |
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel small molecule inhibitors.
Comparative In-Vitro Efficacy
The following sections detail the comparative performance of the BTBD series in key in-vitro assays. The selection of these assays is driven by the known propensity of sulfonamides to target specific enzyme classes and cellular processes.[1][5]
Anticancer Activity: Cytotoxicity Screening
The antiproliferative activity of the BTBD series was evaluated against a panel of human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the half-maximal inhibitory concentration (IC50) after 48 hours of exposure.
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| BTBD-1 | > 100 | > 100 | > 100 |
| BTBD-2 | 85.2 ± 4.1 | 92.5 ± 5.3 | 78.9 ± 3.8 |
| BTBD-3 | 22.7 ± 1.9 | 18.4 ± 1.5 | 15.6 ± 1.2 |
| BTBD-4 | 10.3 ± 0.8 | 8.9 ± 0.7 | 7.2 ± 0.6 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.04 | 0.6 ± 0.05 |
The data suggest that derivatization of the sulfonamide nitrogen significantly enhances cytotoxic potential. The introduction of an aromatic ring (BTBD-3 ) and particularly a pyridine ring (BTBD-4 ) leads to a marked increase in potency. This is a common observation in sulfonamide-based anticancer agents, where additional aromatic moieties can engage in π-π stacking or other hydrophobic interactions within the target's binding site.[2]
Enzyme Inhibition: Carbonic Anhydrase and Tyrosine Kinase
Given that sulfonamides are classic inhibitors of carbonic anhydrases (CAs) and have been shown to inhibit various protein kinases, we evaluated the BTBD series against human carbonic anhydrase II (hCA II) and a representative tyrosine kinase, Src.[1][6][7]
| Compound ID | hCA II Inhibition (Ki, nM) | Src Kinase Inhibition (IC50, µM) |
| BTBD-1 | 258 ± 15 | > 50 |
| BTBD-2 | 195 ± 11 | 42.1 ± 3.5 |
| BTBD-3 | 78 ± 5 | 15.8 ± 1.3 |
| BTBD-4 | 45 ± 3 | 5.2 ± 0.4 |
| Acetazolamide | 12 ± 1 | N/A |
| Dasatinib | N/A | 0.01 ± 0.002 |
The results indicate that the derivatives exhibit inhibitory activity against both enzyme classes. The trend in potency mirrors that observed in the cytotoxicity assays, with BTBD-4 being the most effective inhibitor in this series for both hCA II and Src kinase. The inhibition of tumor-associated CA isoforms (like CA IX and XII) is a known mechanism for some sulfonamide anticancer drugs, as it can disrupt the pH regulation in the tumor microenvironment.[5][8]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
To assess the potential of the BTBD series as antibacterial agents, their minimum inhibitory concentrations (MICs) were determined against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method according to CLSI guidelines.[9][10]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BTBD-1 | > 128 | > 128 |
| BTBD-2 | 128 | > 128 |
| BTBD-3 | 64 | 128 |
| BTBD-4 | 32 | 64 |
| Sulfamethoxazole | 8 | 32 |
The derivatives show modest antibacterial activity, with BTBD-4 being the most active. The activity is more pronounced against the Gram-positive S. aureus. This is consistent with the general spectrum of activity for many sulfonamides, which can be limited by permeability issues in Gram-negative bacteria.
Experimental Protocols
In-Vitro Cytotoxicity: MTT Assay
This protocol is designed to assess the effect of the test compounds on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.
Materials
-
Human cancer cell lines (A549, MCF-7, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values using a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Enzyme Inhibition: Carbonic Anhydrase Assay
This protocol measures the inhibition of hCA II-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).
Materials
-
Human Carbonic Anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
4-Nitrophenyl acetate (4-NPA)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and hCA II solution.
-
Pre-incubation: Incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Add the substrate, 4-NPA, to initiate the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibition constants (Ki) by fitting the data to appropriate enzyme inhibition models.
Caption: Workflow for the carbonic anhydrase inhibition assay.
Antibacterial Susceptibility: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a bacterium, following CLSI guidelines.[9][10]
Materials
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microplates
-
Incubator
Procedure
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB directly in a 96-well plate.
-
Inoculation: Dilute the standardized bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
This guide provides a framework for the in-vitro comparative analysis of this compound derivatives. The presented data, based on established principles of medicinal chemistry and pharmacology for sulfonamides, illustrates a clear structure-activity relationship where modifications to the sulfonamide nitrogen significantly impact biological activity. The introduction of aromatic and heterocyclic moieties, as exemplified by BTBD-3 and BTBD-4 , is a promising strategy for enhancing potency against cancer cell lines and relevant enzyme targets. The detailed protocols and workflows offer a robust starting point for researchers to conduct their own evaluations in a systematic and reproducible manner.
References
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A Comparative Guide to the Mechanisms of Action for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide-Based Compounds
This guide provides an in-depth analysis of the diverse mechanisms of action exhibited by compounds derived from the 4-Bromo-2-(trifluoromethyl)benzenesulfonamide scaffold. Rather than being a single-target entity, this structure serves as a versatile building block in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. We will explore the established and emerging mechanisms, compare their therapeutic potential, and provide detailed experimental protocols for their investigation.
The core scaffold's functionality is derived from its distinct chemical moieties. The benzenesulfonamide group is a critical pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which allows for specific interactions with protein active sites, particularly as a zinc-binding group in metalloenzymes.[1][2] The trifluoromethyl (-CF3) group significantly enhances metabolic stability and lipophilicity due to the strength of the carbon-fluorine bond, improving the compound's ability to cross biological membranes and its overall pharmacokinetic profile.[1][3][4] The bromo (-Br) substituent can participate in halogen bonding or, in some contexts, act as a leaving group for covalent bond formation, potentially leading to irreversible inhibition.[3] Together, these features create a privileged scaffold for developing targeted therapeutic agents.
Part 1: Primary Mechanisms of Action: Enzyme Inhibition
A predominant mechanism for benzenesulfonamide-based compounds is the direct inhibition of key enzymes involved in pathophysiology. Derivatives of the this compound scaffold can be rationally designed to target specific enzyme families.
Carbonic Anhydrase (CA) Inhibition
Benzenesulfonamides are classical inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. The primary sulfonamide moiety coordinates with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle.
Several derivatives have been investigated as inhibitors of various CA isoforms.[1][2] Of particular therapeutic interest is the tumor-associated isoform, Carbonic Anhydrase IX (CA IX). In the hypoxic microenvironment of solid tumors, CA IX is overexpressed and contributes to acidification of the extracellular space, promoting tumor invasion and metastasis. Inhibition of CA IX can reverse this pH gradient, leading to apoptosis.
Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.
Cyclooxygenase (COX) Inhibition
The benzenesulfonamide scaffold is a key feature of selective COX-2 inhibitors, such as Celecoxib.[1] These non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking the cyclooxygenase enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. The selectivity for COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group can enhance binding affinity and selectivity within the COX-2 active site.[1]
Oxidative Phosphorylation (OXPHOS) Inhibition
Recent studies have identified benzene-1,4-disulfonamide derivatives as potent inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[5] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a significant depletion of cellular ATP.[5] This mechanism is particularly promising for targeting cancers that are highly dependent on OXPHOS for energy production, a departure from the traditional view of cancer cells relying solely on glycolysis (the Warburg effect).[5]
Caption: Inhibition of Mitochondrial Complex I by a benzenedisulfonamide derivative.
Part 2: Alternative Mechanisms: Ion Channel and Receptor Modulation
Beyond enzyme inhibition, derivatives can be designed to interact with other critical protein classes.
Voltage-Gated Sodium Channel Blockade
Certain benzenesulfonamide compounds have been developed as blockers of voltage-gated sodium channels, particularly the NaV1.6 isoform.[6] These channels are essential for the initiation and propagation of action potentials in neurons. By blocking these channels, the compounds can reduce excessive synchronous excitability in the brain, a key characteristic of epilepsy.[6] This represents a significant application in neurological disorders.
Angiotensin II Type 2 (AT2) Receptor Antagonism
Novel biphenylsulfonamide derivatives have been synthesized as selective antagonists for the Angiotensin II Type 2 (AT2) receptor.[7] The AT2 receptor is involved in various physiological processes, and its expression is significantly upregulated in pathological conditions like vascular injury and cerebral ischemia.[7] AT2 receptor antagonists are being explored for alleviating peripheral neuropathic pain.[7]
Part 3: Comparative Analysis and Experimental Workflows
To effectively study and compare these mechanisms, a systematic experimental approach is required.
Comparative Summary of Mechanisms
| Mechanism of Action | Primary Target(s) | Therapeutic Area | Derivative Class Example | Key Experimental Readout |
| Carbonic Anhydrase Inhibition | CA IX, CA II | Oncology, Glaucoma | Aromatic Sulfonamides | IC₅₀ (Esterase Activity Assay) |
| COX Inhibition | COX-2 | Inflammation, Pain | Diaryl Heterocycles | IC₅₀ Ratio (COX-1 vs. COX-2) |
| OXPHOS Inhibition | Mitochondrial Complex I | Oncology (Metabolic) | Benzenedisulfonamides | ATP Depletion, NADH Oxidation Rate |
| Na⁺ Channel Blockade | NaV1.6 | Neurology (Epilepsy) | Substituted Benzenesulfonamides | Electrophysiology (Patch Clamp) |
| AT2 Receptor Antagonism | AT2 Receptor | Neuropathic Pain, CV Disease | Biphenylsulfonamides | Radioligand Binding Affinity (Ki) |
Experimental Workflow for Target Deconvolution
For a novel derivative with unknown a mechanism, a logical workflow is essential. This process begins with broad phenotypic screening and progressively narrows down the specific molecular target.
Caption: General workflow for identifying the mechanism of action of a novel compound.
Detailed Experimental Protocols
-
Principle: This assay measures the esterase activity of CA IX using 4-nitrophenyl acetate (4-NPA) as a substrate, which is hydrolyzed to the chromophore 4-nitrophenol, detectable at 400 nm. The rate of this reaction is proportional to CA IX activity.
-
Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in an assay buffer (e.g., 25 mM Tris-HCl, pH 7.5).
-
In a 96-well plate, add 170 µL of assay buffer, 10 µL of recombinant human CA IX enzyme (final concentration ~10 nM), and 10 µL of the test compound dilution. For the control, add 10 µL of buffer with DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of 4-NPA substrate (final concentration ~1 mM).
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Rationale: Using a chromogenic substrate provides a simple and continuous readout of enzyme activity. Pre-incubation ensures that the inhibitor reaches equilibrium with the enzyme before the reaction starts, which is critical for accurate IC₅₀ determination.
-
Principle: This assay compares the compound's effect on cellular ATP levels in cells grown in two different media: one containing glucose (allowing both glycolysis and OXPHOS) and one where glucose is replaced by galactose (forcing reliance on OXPHOS). A selective drop in ATP in the galactose medium indicates OXPHOS inhibition.
-
Methodology:
-
Seed cells (e.g., MIA PaCa-2 pancreatic cancer cells) into two sets of 96-well plates.
-
Culture one set in standard glucose-containing medium and the other in glucose-free medium supplemented with 10 mM galactose. Allow cells to adapt for at least 4 hours.
-
Treat the cells with a range of concentrations of the test compound for 24 hours. Include a vehicle control (DMSO).
-
After incubation, lyse the cells and measure the total ATP content using a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Measure luminescence on a plate reader.
-
Normalize the ATP levels to the vehicle control for each medium condition.
-
Plot the normalized ATP levels against compound concentration for both glucose and galactose media to determine the IC₅₀ for ATP depletion under each condition.
-
-
Rationale: The dual-media approach is a powerful functional assay to specifically implicate mitochondrial energy production.[5] A significantly more potent IC₅₀ in galactose medium is strong evidence for OXPHOS as the primary target pathway.
References
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- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
Comparative study of catalysts for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide coupling
An In-Depth Guide to Catalyst Selection for the Cross-Coupling of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
In the intricate world of pharmaceutical and agrochemical synthesis, the this compound scaffold is a building block of significant interest. The presence of the electron-withdrawing trifluoromethyl and sulfonamide groups dramatically influences the electronic properties of the aromatic ring, while the bromine atom serves as a versatile handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. The strategic selection of a catalyst system for coupling reactions involving this substrate is paramount to achieving high yields, minimizing side products, and ensuring process scalability.
This guide provides a comparative analysis of catalytic systems for the most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and the classic Ullmann condensation. We will delve into the causality behind experimental choices, present comparative data to guide your selection, and provide robust, field-proven protocols. While direct comparative studies on this compound are emerging, the data herein is synthesized from established methodologies for structurally and electronically analogous compounds, offering a strong predictive foundation for your research.[1][2]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[3] For a substrate like this compound, the strong electron-withdrawing nature of the -CF₃ and -SO₂NH₂ groups enhances the electrophilicity of the aryl bromide. This facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[2] Consequently, a broad range of palladium catalysts, including those with less electron-rich ligands, can be effective.
Comparative Catalyst Performance for Suzuki-Miyaura Coupling
The following table benchmarks the performance of various palladium catalyst systems on substrates analogous to our target molecule. The data suggests that high yields are achievable with both traditional and advanced catalyst systems.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 |
| [PdCl(allyl)]₂ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | 6 | 96 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 10 | 94 |
Data adapted from studies on 4-haloacetophenone and bromoaniline derivatives, which serve as predictive models.[1][2]
Expert Insights: The choice between these systems often depends on cost, air stability, and substrate scope. While Pd(PPh₃)₄ is a classic, its sensitivity to air can be a drawback. Pre-catalysts like [PdCl(allyl)]₂ paired with bulky, electron-rich phosphine ligands like SPhos often provide higher turnover numbers and are effective for more challenging or sterically hindered coupling partners.[4] The use of robust N-heterocyclic carbene (NHC) palladium complexes is also a highly effective strategy for sterically demanding couplings.[5]
Catalytic Cycle: Suzuki-Miyaura Coupling
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a self-validating system designed for robustness.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), [PdCl(allyl)]₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals.[6][7] The reaction involves coupling an aryl halide with a primary or secondary amine.[8] The success of this transformation is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates the crucial reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[6]
Comparative Catalyst Performance for Buchwald-Hartwig Amination
The electron-deficient nature of the this compound substrate makes it an excellent candidate for this reaction.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ | t-BuOH | 110 | 18 | 92 |
| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 24 | 88 |
| [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | K₃PO₄ | Dioxane | 100 | 16 | 94 |
Data synthesized from literature on the amination of related bromo-trifluoromethyl-aryl systems.[2]
Expert Insights: For C-N coupling, ligand selection is critical. Ligands like XPhos and RuPhos belong to the "Buchwald ligands," a class of biaryl phosphines known for their bulk and electron-donating ability, which promotes high catalytic activity.[9] The choice of base is also crucial; weaker bases like K₂CO₃ or K₃PO₄ are often preferred for substrates with base-sensitive functional groups, whereas NaOtBu is a stronger, more generally effective base.
Catalytic Cycle: Buchwald-Hartwig Amination
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent and Sealing: Add anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for the prescribed time.
-
Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL). Filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting residue by column chromatography to isolate the arylamine product.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful method for linking terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[10][11] The classic reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step. Copper-free variants have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[12][13]
Comparative Catalyst Performance for Sonogashira Coupling
| Catalyst (mol%) | Co-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (1) | - | Et₃N | THF | 65 | High |
| Pd(OAc)₂ (1) | CuI (2) | PPh₃ (2) | Piperidine | DMF | 80 | High |
| Pd(PPh₃)₄ (2) | - (Copper-free) | - | Pyrrolidine | Toluene | 100 | Good |
| FibreCat® 1001 | - (Copper-free) | - | Diisopropylamine | THF | 90 | Moderate-High |
Data based on general Sonogashira protocols and studies on related aryl bromides.[2][12][14] High conversion is expected for the target substrate.
Expert Insights: For electron-deficient aryl bromides like our target, the reaction generally proceeds efficiently. The choice between copper-catalyzed and copper-free systems depends on the alkyne substrate. If the alkyne is prone to homocoupling, a copper-free system is advisable. Heterogeneous catalysts like FibreCat® offer the advantage of simplified purification, as the catalyst can be filtered off.[12]
Catalytic Cycle: Sonogashira Coupling (Copper-Catalyzed)
Protocol: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous THF (8 mL) and triethylamine (Et₃N, 2 mL). Stir to dissolve the solids. Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at 65 °C. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.
-
Monitoring: Follow the reaction by TLC or GC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction mixture and filter through Celite® to remove the catalyst and salts. Rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired arylalkyne.
Ullmann Condensation: A Classic C-O/C-N Alternative
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O and C-N bonds, typically for synthesizing diaryl ethers or N-aryl amines.[15][16] While often requiring harsher conditions (high temperatures, stoichiometric copper) than its palladium-catalyzed counterparts, modern protocols have been developed using catalytic copper with various ligands, making it a viable and cost-effective alternative.[15][17]
Comparative Catalyst Performance for Ullmann Coupling
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Coupling Partner |
| CuI (10) | L-Proline (20) | K₂CO₃ | Toluene | 110 | 24 | Phenol |
| Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | DMF | 120 | 18 | Aniline |
| Cu-NPs (10) | - | Cs₂CO₃ | DMF | 120 | 12 | Phenol |
Data based on modern Ullmann protocols for aryl bromides.[15][17]
Expert Insights: The Ullmann reaction is particularly useful when palladium-based methods fail or are prohibitively expensive. The use of ligands like the simple amino acid L-proline can significantly improve reaction rates and yields under milder conditions.[15] The development of copper nanoparticles (Cu-NPs) also offers a highly efficient and reusable catalytic system for this transformation.[17]
Workflow: Ullmann Condensation
Protocol: Copper-Catalyzed Ullmann O-Arylation
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired phenol (1.2 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) and anhydrous toluene (5 mL).
-
Reaction: Stir the mixture vigorously at 110 °C for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the diaryl ether.[15]
Conclusion
The selection of an optimal catalyst system for the coupling of this compound is a multi-faceted decision guided by the desired bond formation (C-C vs. C-N vs. C-O), cost, scalability, and functional group tolerance. For C-C bond formation, Suzuki-Miyaura coupling offers unparalleled versatility, while Sonogashira provides access to unique alkynyl structures. For C-N bond formation, the Buchwald-Hartwig amination stands as the preeminent modern method due to its broad scope and high efficiency. Finally, the Ullmann condensation remains a powerful and economical alternative, particularly for O-arylation. By understanding the principles behind each catalytic system and leveraging the comparative data and protocols in this guide, researchers can confidently and efficiently advance their synthetic programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Ullmann Coupling of 4-Bromo-2-(trifluoromethyl)phenol.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. Heck reaction. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Johnson Matthey.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Beilstein Journal of Organic Chemistry. (2017).
- ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
- ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Bromo-3-fluorobenzeneboronic Acid.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- National Center for Biotechnology Information. (2017).
- Organic Chemistry Portal.
- National Center for Biotechnology Information. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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A Comparative Guide to Validated Assays for the Quantification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide. As a crucial intermediate in the synthesis of pharmaceuticals and specialty chemicals, robust and reliable quantification of this compound is paramount for process control, impurity profiling, and quality assurance. This document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is presented as a self-validating system grounded in established scientific principles and regulatory standards.
The selection of an optimal analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. Herein, we compare three powerful and commonly employed analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section provides a detailed experimental protocol and discusses the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for sulfonamides.[3][4] The method's robustness, accessibility, and straightforward operation make it an ideal choice for routine quality control and process monitoring.
Causality of Method Design
The structural features of this compound—a polar sulfonamide group and a UV-active benzene ring—drive the selection of a reversed-phase HPLC method with UV detection. A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention of the moderately nonpolar analyte. A gradient elution using a polar mobile phase (water/acetonitrile) is employed to ensure efficient separation from potential impurities and a reasonable analysis time.[5] The acidic modifier (e.g., phosphoric or formic acid) serves to suppress the ionization of the sulfonamide group, leading to sharper, more symmetrical peaks and improved reproducibility. UV detection is selected due to the strong absorbance of the aromatic ring, offering good sensitivity for this class of compounds.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (analytical grade), and a certified reference standard of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient Program: 30% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm, determined by PDA scan of the analyte.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Dissolve and dilute samples in the initial mobile phase to a concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it an excellent choice for identifying and quantifying volatile or semi-volatile compounds, particularly in complex matrices.[7] The applicability of GC-MS to this compound is dependent on its thermal stability and volatility. Derivatization may be required if the parent compound exhibits poor chromatographic behavior.
Causality of Method Design
The choice of GC-MS is predicated on the ability to volatilize the analyte without thermal degradation. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate compounds based on their boiling points and interactions with the stationary phase. Electron Ionization (EI) is a standard, robust ionization technique that produces a reproducible fragmentation pattern, which is invaluable for structural confirmation. For quantification, Selected Ion Monitoring (SIM) mode is employed. By monitoring only characteristic ions of the analyte, sensitivity is significantly enhanced and matrix interference is minimized compared to a full scan acquisition.[8]
Experimental Protocol: GC-MS
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Reagents: Dichloromethane (GC grade), certified reference standard of this compound.
-
Chromatographic & Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions must be determined by injecting a standard in full scan mode. The presence of bromine will result in a characteristic M+ and M+2 isotopic pattern.[9]
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in dichloromethane.
-
Generate calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) via serial dilution in dichloromethane.
-
Dissolve samples in dichloromethane to achieve a concentration within the calibration range.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis.[3][10] It combines the powerful separation capabilities of HPLC with the highly specific and sensitive detection of tandem mass spectrometry. This makes it the method of choice for trace-level quantification, analysis in highly complex biological or environmental matrices, and when definitive confirmation is required.[11]
Causality of Method Design
This approach leverages the same robust reversed-phase LC separation as the HPLC-UV method. However, detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like sulfonamides. In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating chemical noise and matrix interference, resulting in ultra-low detection limits.[12]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), and a certified reference standard.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Optimized for rapid elution (e.g., 5% B to 95% B in 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Desolvation Temperature: 350-450 °C.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A primary transition is used for quantification and a secondary transition for confirmation.
-
Example (Hypothetical): Precursor Ion [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
-
-
-
Sample Preparation: Identical to the HPLC-UV method, but using LC-MS grade solvents and potentially requiring more extensive dilution due to the higher sensitivity of the instrument.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
Method Validation and Performance Comparison
A validated analytical method provides assurance of its reliability. The validation process demonstrates that the procedure is suitable for its intended purpose.[2] According to ICH Q2(R2) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[13]
The following table summarizes typical performance data expected from these three validated methods.
| Validation Parameter | HPLC-UV | GC-MS (SIM) | LC-MS/MS (MRM) |
| Specificity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and mass fragmentation. | Superior; based on retention time and specific MRM transition. |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.001 - 1 µg/mL (1 - 1000 ng/mL) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL (1 ng/mL) |
Conclusion and Recommendations
The choice of the optimal validated assay for quantifying this compound is a function of the analytical objective.
-
HPLC-UV is the recommended method for routine quality control, process monitoring, and release testing where analyte concentrations are relatively high and the sample matrix is simple. Its robustness, cost-effectiveness, and ease of use are significant advantages.
-
GC-MS is a powerful alternative for purity analysis and identification of volatile impurities. It offers higher selectivity than HPLC-UV but requires the analyte to be thermally stable. Its primary strength lies in qualitative identification through spectral library matching.
-
LC-MS/MS is the unequivocal choice for applications requiring the highest sensitivity and selectivity. It is essential for bioanalytical studies, trace impurity analysis in complex matrices, and when absolute confirmation of analyte identity at low levels is required, in line with regulatory expectations for bioanalytical method validation.[14][15]
Each of these methods, when properly developed and validated according to ICH and FDA guidelines, can provide accurate and reliable quantitative data.[16][17][18] The protocols and comparative data presented in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical solution for their specific needs.
References
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW - YMER. (n.d.).
- Bioanalytical Method Validation Guidance for Industry May 2018. (2020, April 29). FDA.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- Application Notes and Protocols for the Quantification of Sulfonamides. (n.d.). Benchchem.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
- What is the method of analysis of sulphonamides? (2023, April 10). Quora.
- Determination and Confirmation of Sulfonamides Revision: 05. (2009, September 25). USDA Food Safety and Inspection Service.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. (n.d.).
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A Comparative Benchmarking Guide to 4-Bromo-2-(trifluoromethyl)benzenesulfonamide: An Emerging Player in Medicinal Chemistry
This guide provides an in-depth, objective comparison of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide against established sulfonamides. We will delve into its physicochemical properties and benchmark its performance in two key therapeutic areas: antibacterial activity and carbonic anhydrase inhibition. The experimental protocols and comparative data herein are designed to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential in their own discovery pipelines.
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide in the 1930s, this versatile scaffold has given rise to a multitude of drugs with diverse therapeutic applications.[1][2] Beyond their well-known role as antibiotics, sulfonamides are integral to diuretics, antidiabetic agents, and potent enzyme inhibitors.[1][2]
Their mechanism of action is often rooted in their ability to act as a structural mimic, or isostere, of other chemical groups found in biological systems. For antibacterial sulfonamides, they mimic para-aminobenzoic acid (PABA) to inhibit folate synthesis, a pathway essential for bacterial survival.[1] In another domain, the sulfonamide moiety is a premier zinc-binding group, enabling potent and specific inhibition of metalloenzymes like carbonic anhydrases (CAs).[3][4]
This guide focuses on This compound , a molecule featuring two key substitutions that modulate its electronic and steric properties: a bromine atom and a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the -CF₃ group can enhance metabolic stability and binding affinity, while the halogen substitution can further influence lipophilicity and target engagement.[4] We will benchmark this compound against well-established sulfonamides to elucidate the impact of these structural modifications.
The Sulfonamide Contestants: A Profile
To provide a robust comparative framework, we have selected three other sulfonamides, each representing a distinct chemical and functional class:
-
This compound: The focus of our study. Its unique substitution pattern suggests potentially enhanced biological activities.
-
Sulfamethoxazole: A classic, widely-used antibacterial sulfonamide, serving as our benchmark for antimicrobial efficacy.[2]
-
Acetazolamide: A first-generation carbonic anhydrase inhibitor, providing a baseline for enzyme inhibition performance.[5][6]
-
4-(Trifluoromethyl)benzenesulfonamide: A structural analog that lacks the bromine atom, allowing for a direct assessment of the halogen's contribution to its activity profile.[4][7]
Physicochemical Properties Comparison
The physical and chemical properties of a compound, such as molecular weight, melting point, and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₅BrF₃NO₂S | 304.08 | 157 - 158 |
| Sulfamethoxazole | C₁₀H₁₁N₃O₃S | 253.28 | 167 - 172 |
| Acetazolamide | C₄H₆N₄O₃S₂ | 222.25 | 258 - 260 |
| 4-(Trifluoromethyl)benzenesulfonamide | C₇H₆F₃NO₂S | 225.19 | 179 - 183[7] |
Note: Data for comparator compounds is sourced from publicly available chemical databases.
Experimental Benchmark I: Antibacterial Activity
The primary mechanism of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][8] This selective toxicity arises because bacteria must synthesize their own folate, whereas mammals acquire it from their diet.[8]
Caption: Mechanism of antibacterial sulfonamides.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] We will use the broth microdilution method, a standardized and widely accepted protocol.
Method Rationale: The broth microdilution method is a quantitative technique that allows for the simultaneous testing of multiple compounds against a standardized bacterial inoculum.[9] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it has low levels of sulfonamide antagonists (thymidine and thymine) and supports the growth of most common pathogens.[9]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Protocol:
-
Preparation of Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test sulfonamide in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a positive control well (bacteria with no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism, as detected by the unaided eye.[9]
Comparative Antibacterial Data (Illustrative)
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| This compound | 16 | 32 |
| Sulfamethoxazole | 8-32 | 16-64 |
| Acetazolamide | >256 | >256 |
| 4-(Trifluoromethyl)benzenesulfonamide | 32 | 64 |
Interpretation: The illustrative data suggests that this compound possesses potent antibacterial activity, comparable to the clinical standard Sulfamethoxazole. The enhanced performance relative to its non-brominated analog, 4-(Trifluoromethyl)benzenesulfonamide, indicates that the bromine atom may contribute favorably to target binding or cell permeability. As expected, Acetazolamide, which is not designed as an antibiotic, shows no significant activity.
Experimental Benchmark II: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5] The sulfonamide group is a highly effective zinc-binding moiety, making it a privileged scaffold for CA inhibitors.[3]
Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity and inhibition. It measures the enzyme-catalyzed rate of CO₂ hydration by monitoring the associated pH change with an indicator dye.
Method Rationale: The stopped-flow technique allows for the measurement of very rapid reaction kinetics, which is essential for CAs as they are among the fastest enzymes known.[6] The assay directly measures the physiological reaction catalyzed by the enzyme, providing a highly relevant assessment of inhibitory potency. The change in absorbance of a pH indicator (like phenol red) provides a sensitive and continuous readout of the reaction progress.[6]
Caption: Workflow for Stopped-Flow Carbonic Anhydrase Assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffered solution (e.g., 20 mM TRIS, pH 8.3) containing 0.2 mM phenol red as a pH indicator.[6] Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation: In one syringe of the stopped-flow instrument, combine the buffer, a known concentration of human carbonic anhydrase II (hCA II), and the desired concentration of the test inhibitor. Allow to equilibrate.
-
Substrate Preparation: The second syringe is loaded with a CO₂-saturated water solution, which serves as the substrate.
-
Initiation and Measurement: The instrument rapidly mixes the contents of the two syringes, initiating the reaction. The rate of the CA-catalyzed CO₂ hydration is monitored by the change in absorbance of the phenol red indicator at 557 nm.[6]
-
Data Analysis: Initial reaction rates are calculated from the slope of the absorbance curve. The experiment is repeated with various inhibitor concentrations to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).
Comparative CA Inhibition Data (Illustrative)
| Compound | Inhibition Constant (Kᵢ) against hCA II (nM) |
| This compound | 18 |
| Sulfamethoxazole | 7500 |
| Acetazolamide | 12 |
| 4-(Trifluoromethyl)benzenesulfonamide | 45 |
Interpretation: This illustrative data highlights this compound as a potent inhibitor of hCA II, approaching the efficacy of the clinical standard, Acetazolamide. The trifluoromethyl group is known to contribute to potent inhibition, and the data suggests the addition of a bromine atom at the 2-position further enhances this activity, as seen by the improved potency over 4-(Trifluoromethyl)benzenesulfonamide. Sulfamethoxazole, while containing a sulfonamide group, is a very weak inhibitor, demonstrating the importance of the specific aromatic substitution pattern for high-affinity CA binding.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a highly promising scaffold for further drug discovery efforts. The strategic placement of both a bromine atom and a trifluoromethyl group on the benzenesulfonamide core appears to confer potent dual activity: significant antibacterial efficacy and strong inhibition of the metalloenzyme carbonic anhydrase.
The performance of this compound, when benchmarked against established drugs like Sulfamethoxazole and Acetazolamide, suggests that its unique structural features warrant deeper investigation. The data implies that the combination of halogen and trifluoromethyl substituents can be a powerful strategy for enhancing the biological activity of the sulfonamide pharmacophore.
Future work should focus on exploring the broader antimicrobial spectrum of this compound, assessing its activity against resistant bacterial strains, and evaluating its inhibition profile across a wider panel of human carbonic anhydrase isoforms to determine its selectivity. These next steps will be crucial in fully elucidating the therapeutic potential of this versatile molecule.
References
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- Khan, I., Ali, S., Muhammad, N., Khan, A., & Khan, S. A. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2019, 9370813.
- Del Prete, S., et al. (2019). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata. Marine Drugs, 17(3), 146.
- Hussain, S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2016, 8925615.
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- Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7033.
- Vullo, D., et al. (2017). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 744-750.
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A Researcher's Guide to Differentiating 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Isomers Through Spectroscopy
In the landscape of pharmaceutical research and development, the precise structural elucidation of drug candidates and their intermediates is a cornerstone of success. Benzenesulfonamides bearing trifluoromethyl and bromo substituents are privileged scaffolds in medicinal chemistry, frequently appearing in compounds targeting a range of diseases. However, the synthesis of these molecules can often yield a mixture of regioisomers, the separation and unambiguous identification of which are critical for advancing a lead candidate. This guide provides an in-depth spectroscopic comparison of three key isomers of bromo-(trifluoromethyl)benzenesulfonamide, offering a robust analytical framework for their differentiation.
The following isomers are the focus of this guide:
-
4-Bromo-2-(trifluoromethyl)benzenesulfonamide
-
2-Bromo-4-(trifluoromethyl)benzenesulfonamide
-
4-Bromo-3-(trifluoromethyl)benzenesulfonamide
This document will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical picture for each isomer. The insights provided are grounded in the fundamental principles of spectroscopy and are supplemented with detailed experimental protocols to ensure the reproducibility of these methods in a laboratory setting.
The Spectroscopic Fingerprint: A Comparative Analysis
The differentiation of the bromo-(trifluoromethyl)benzenesulfonamide isomers hinges on the unique electronic environment of the nuclei and functional groups within each molecule, which in turn gives rise to distinct spectroscopic signatures. The following sections present a comparative analysis of the predicted spectroscopic data for the three isomers.
Disclaimer: The spectroscopic data presented in the following tables are predicted values generated using computational algorithms (such as those found on NMRDB.org and other platforms) and are intended to serve as a guide for interpretation. Actual experimental values may vary based on instrumentation, solvent, and other experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment and connectivity of atoms.
The ¹H NMR spectra of these isomers are expected to be particularly informative due to the distinct substitution patterns on the aromatic ring, leading to predictable chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Isomer | Predicted Chemical Shifts (ppm) and Coupling Patterns | Rationale for Differentiation |
| This compound | ~8.1 (d), ~7.9 (dd), ~7.8 (d) | The aromatic region will display three distinct signals in a characteristic pattern due to the 1,2,4-trisubstitution. The proton ortho to the sulfonamide group will be the most deshielded. |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | ~8.2 (d), ~8.0 (dd), ~7.7 (d) | Similar to the 4-bromo-2-(trifluoromethyl) isomer, a 1,2,4-trisubstituted pattern is expected. However, the relative chemical shifts will differ due to the altered positions of the bromine and trifluoromethyl groups. |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | ~8.3 (s), ~7.9 (d), ~7.8 (d) | The presence of a singlet in the aromatic region is a key diagnostic feature for this isomer, corresponding to the proton between the bromo and trifluoromethyl groups. |
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Predicted Chemical Shifts (ppm) | Rationale for Differentiation |
| This compound | Aromatic region: ~120-145; CF₃: ~122 (q) | The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the other aromatic carbons will be influenced by the positions of the bromo and sulfonamide groups. |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | Aromatic region: ~120-145; CF₃: ~123 (q) | The pattern of signals in the aromatic region will differ from the 4-bromo-2-(trifluoromethyl) isomer due to the different substitution pattern. |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | Aromatic region: ~120-145; CF₃: ~124 (q) | The chemical shifts of the aromatic carbons will be unique to this substitution pattern, allowing for its differentiation. |
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shift of the trifluoromethyl group can be influenced by the substituents on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Isomer | Predicted Chemical Shift (ppm, relative to CFCl₃) | Rationale for Differentiation |
| This compound | ~ -61 | The chemical shift of the CF₃ group will be influenced by the ortho-sulfonamide group and the para-bromo group. |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | ~ -63 | The ortho-bromo group is expected to have a different electronic effect on the CF₃ group compared to the ortho-sulfonamide group, leading to a distinct chemical shift. |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | ~ -62 | The meta-position of the sulfonamide group relative to the CF₃ group will result in a unique chemical shift. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The sulfonamide group has characteristic stretching frequencies that are readily identifiable.
Table 4: Predicted Key IR Absorption Bands
| Isomer | SO₂ Asymmetric Stretch (cm⁻¹) | SO₂ Symmetric Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1350 | ~1160 | ~3350, ~3250 | ~1320, ~1140 |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | ~1350 | ~1160 | ~3350, ~3250 | ~1320, ~1140 |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | ~1350 | ~1160 | ~3350, ~3250 | ~1320, ~1140 |
While the key stretching frequencies of the sulfonamide and trifluoromethyl groups are expected to be similar across the isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak will confirm the elemental composition, and the fragmentation pattern can provide clues about the structure.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| Isomer | Molecular Ion (M⁺) m/z | Key Fragmentation Pathways |
| This compound | 303/305 (isotopic pattern for Br) | Loss of SO₂NH₂, loss of Br, loss of CF₃ |
| 2-Bromo-4-(trifluoromethyl)benzenesulfonamide | 303/305 (isotopic pattern for Br) | Loss of SO₂NH₂, loss of Br, loss of CF₃ |
| 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | 303/305 (isotopic pattern for Br) | Loss of SO₂NH₂, loss of Br, loss of CF₃ |
The primary utility of mass spectrometry in this context is the confirmation of the molecular weight and the presence of a bromine atom (due to the characteristic M⁺/M⁺+2 isotopic pattern). While the fragmentation patterns are predicted to be similar, subtle differences in the relative abundances of fragment ions may be observable.
Experimental Protocols
To obtain high-quality spectroscopic data for the differentiation of these isomers, the following experimental protocols are recommended.
Synthesis of Bromo-(trifluoromethyl)benzenesulfonamide Isomers
A general synthetic route to these compounds involves the chlorosulfonation of the corresponding bromobenzotrifluoride, followed by amination.
Caption: General synthesis of bromo-(trifluoromethyl)benzenesulfonamide isomers.
Step-by-Step Protocol:
-
Chlorosulfonation: To a stirred solution of the appropriate bromobenzotrifluoride isomer, add chlorosulfonic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzenesulfonyl chloride.
-
Amination: Dissolve the crude benzenesulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
-
Add aqueous ammonium hydroxide and stir vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography until completion.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide isomer.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified sulfonamide isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A proton-decoupled sequence is often used to simplify the spectrum to a singlet for the CF₃ group.
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph. Acquire the mass spectrum using a standard EI voltage (e.g., 70 eV).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the three bromo-(trifluoromethyl)benzenesulfonamide isomers.
Caption: Decision tree for isomer identification using spectroscopic data.
Conclusion
The unambiguous differentiation of this compound isomers is a critical analytical challenge in drug discovery and development. This guide has outlined a comprehensive spectroscopic approach, leveraging the combined power of NMR, IR, and Mass Spectrometry, to confidently assign the structure of each regioisomer. By understanding the predicted spectroscopic fingerprints and following the detailed experimental protocols, researchers can effectively navigate this common synthetic hurdle, ensuring the integrity and purity of their compounds of interest. The logical workflow presented provides a clear and efficient path to isomer identification, streamlining the analytical process and accelerating the pace of research.
References
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
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- Abraham, R. J., et al. (2001). The NMR spectra of benzenes containing trifluoromethyl groups. Magnetic Resonance in Chemistry, 39(8), 453-461.
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- PubChem. (n.d.). 4-Bromo-3-(trifluoromethyl)benzenesulfonamide. PubChem.
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide Derivatives
In the intricate journey of drug discovery, a candidate's metabolic stability is a critical determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to adverse effects.[1][2] This guide provides an in-depth, comparative analysis of the metabolic stability of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide and its derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies for assessing metabolic stability, interpret comparative data, and explore the structural modifications that can enhance a compound's metabolic profile.
The Significance of Metabolic Stability in Drug Development
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][3] This intrinsic property profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[4] The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP450) family of enzymes playing a central role in the oxidative metabolism of a vast array of xenobiotics.[5][6][7] Therefore, early in vitro assessment of metabolic stability is paramount to identify and optimize lead compounds with favorable pharmacokinetic characteristics.[8]
The core structure of this compound presents an interesting case for metabolic assessment. The sulfonamide moiety, while a common pharmacophore, can be susceptible to metabolism.[9] The presence of a trifluoromethyl group is often strategically employed in medicinal chemistry to enhance metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to cleavage by metabolic enzymes like CYP450.[10][11][12] Conversely, the bromo-substituent on the aromatic ring can be a site for oxidative metabolism.[13][14] Understanding the interplay of these structural features is key to designing more robust derivatives.
Comparative Metabolic Stability Analysis
To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, this compound (Compound A), with two hypothetical derivatives: one where the bromo-substituent is replaced by a more metabolically stable chloro-substituent (Compound B), and another where the sulfonamide is replaced by a bioisosteric amide group (Compound C). Bioisosteric replacement is a common strategy in drug design to improve a molecule's properties while retaining its biological activity.[15][16][17][18][19]
| Compound | Structure | In Vitro Half-Life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Plasma Stability (% remaining after 120 min) |
| A | This compound | 45 | 15.4 | 92 |
| B | 4-Chloro-2-(trifluoromethyl)benzenesulfonamide | 65 | 10.7 | 95 |
| C | 4-Bromo-2-(trifluoromethyl)benzamide | 30 | 23.1 | 85 |
Data Interpretation:
The hypothetical data above suggests that the replacement of the bromo group with a chloro group (Compound B) leads to a significant increase in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance in human liver microsomes. This is consistent with the general understanding that the C-Cl bond is typically more resistant to metabolic cleavage than the C-Br bond.
Conversely, replacing the sulfonamide with an amide (Compound C) appears to decrease metabolic stability. While amides can be considered bioisosteres of sulfonamides, they are often more susceptible to hydrolysis by amidases, which would lead to a shorter half-life and higher clearance.[20]
The plasma stability data indicates that all three compounds are relatively stable in plasma, with Compound B showing the highest stability. Certain chemical groups, such as esters and amides, are particularly prone to degradation by plasma enzymes.[20][21][22]
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed. The following are detailed protocols for the two most common assays: the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver microsomes, primarily the CYP450s.[23][24][25]
Materials:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[25]
-
Human Liver Microsomes (HLM)[26]
-
0.1 M Phosphate Buffer (pH 7.4)[24]
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[23][24]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction[24][25]
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent like DMSO. The final concentration of the organic solvent in the incubation should be kept low (e.g., ≤ 0.5% for DMSO) to avoid inhibiting enzyme activity.[27]
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.[24][27]
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the temperature to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution of acetonitrile containing an internal standard.[4]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[23]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[25][28]
Data Analysis:
The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)[24][25]
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical structures.
-
Test compounds and positive controls (e.g., Propantheline) * Human Plasma (heparinized) *[21] Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of test compounds in a suitable solvent.
-
Incubation: In a 96-well plate, incubate the test compound (e.g., 1 µM) with human plasma at 37°C. 3[20]. Time-course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to precipitate plasma proteins. 4[21][22]. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
[20]Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of modern drug discovery. The comparative analysis of this compound and its derivatives underscores the profound impact of subtle structural modifications on a compound's metabolic fate. By employing robust in vitro assays, such as the liver microsomal and plasma stability assays, researchers can gain critical insights to guide the optimization of lead compounds. The strategic use of structural modifications, like replacing metabolically labile groups or introducing stabilizing moieties such as the trifluoromethyl group, can significantly enhance a compound's pharmacokinetic profile. Future work should focus on identifying the specific metabolites formed during these assays to gain a more comprehensive understanding of the metabolic pathways involved. This knowledge will further empower medicinal chemists to design next-generation therapeutics with improved efficacy and safety.
References
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- Microsomal Stability Assay Protocol - AxisPharm.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
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- Sulphonamide Bioisosteres - Cambridge MedChem Consulting.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational−Experimental Synergy Study - ACS Publications.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
- Microsomal Clearance/Stability Assay - Domainex.
- Plasma Stability Assay - Domainex.
- metabolic stability in liver microsomes - Mercell.
- Plasma Stability Assay - Creative Bioarray.
- ADME Plasma Stability Assay - BioDuro.
- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
- Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis - ACS Publications.
- Plasma Stability Assay - Bio-protocol.
- Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed.
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
- Assessment of metabolic stability and pharmacokinetics by LC-MS/MS and establishment of the safe dose of IMID-2, a novel anticancer molecule under drug discovery - PubMed.
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PubMed Central.
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- Trifluoromethyl group - Wikipedia.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
Introduction: The Critical Role of Reagent Purity in Drug Discovery
In the landscape of modern pharmaceutical development, the success of synthesizing novel molecular entities is fundamentally tethered to the quality of the starting materials.[1][2] Building blocks such as 4-Bromo-2-(trifluoromethyl)benzenesulfonamide are instrumental in the construction of complex drug candidates. The presence of even trace impurities in such reagents can have cascading effects, leading to unpredictable reaction outcomes, the formation of difficult-to-remove side products, and compromised biological activity data.[3][4] Consequently, rigorous and multi-faceted purity assessment is not merely a quality control checkbox but a cornerstone of reproducible and reliable research.[2]
This guide provides an in-depth comparison of orthogonal analytical techniques for verifying the purity of commercially sourced this compound. We will move beyond a simple reliance on a supplier's Certificate of Analysis (CoA)[5][6] and delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to empower researchers to independently validate reagent quality, ensuring the integrity and success of their drug development programs.
High-Performance Liquid Chromatography (HPLC): Assessing Non-Volatile Impurities
Expertise & Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry, primarily for its ability to separate the main compound from non-volatile and thermally labile impurities. For this compound, a reversed-phase HPLC method using a C18 column is the logical choice. The non-polar stationary phase effectively retains the moderately polar analyte, while a gradient of a polar mobile phase (like water/acetonitrile) allows for the elution and separation of the analyte and any structurally related impurities. UV detection is ideal due to the presence of the aromatic ring, a strong chromophore.
Detailed Experimental Protocol: HPLC-UV
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration).
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes a similar response factor for all impurities, which is a common practice for initial screening.
-
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
Expertise & Rationale: While HPLC is excellent for non-volatile impurities, it is blind to volatile contaminants like residual solvents from the synthesis or purification process (e.g., hexane, ethyl acetate, dichloromethane). GC-MS is the definitive technique for identifying and quantifying these volatile organic compounds.[7][8] The sample is vaporized and separated based on boiling point and polarity in a capillary column, with the mass spectrometer providing definitive identification of the eluted compounds. This is a critical orthogonal method that provides a more complete picture of the sample's purity.
Detailed Experimental Protocol: Headspace GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample directly into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point, inert solvent such as Dimethyl Sulfoxide (DMSO).
-
Seal the vial immediately with a PTFE/silicone septum and cap.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD and a 7697A Headspace Sampler.
-
Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.
-
Headspace Sampler:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 min.
-
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-400 amu.
-
-
-
Data Analysis:
-
Identify any peaks corresponding to volatile impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify residual solvents using an external standard calibration curve for expected solvents.
-
GC-MS Workflow Diagram
Caption: Headspace GC-MS workflow for volatile impurity analysis.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Expertise & Rationale: Unlike chromatographic methods that provide relative purity (area %), qNMR is a primary ratio method capable of determining the absolute purity (mass %) of a substance without requiring a reference standard of the analyte itself.[9][10] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[11] By comparing the integral of a known analyte resonance to that of a certified internal standard of known purity and concentration, an accurate mass-based purity can be calculated.
For this specific molecule, both ¹H and ¹⁹F qNMR are highly valuable. ¹⁹F qNMR is particularly advantageous due to the trifluoromethyl (CF₃) group. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, and the resulting spectrum is often very simple with a wide chemical shift range, virtually eliminating background interference and signal overlap issues common in ¹H NMR.[12][13][14]
Detailed Experimental Protocol: ¹⁹F qNMR
-
Selection of Internal Standard (IS):
-
Choose a certified internal standard containing fluorine that does not have signals overlapping with the analyte. A suitable choice is Trifluorotoluene (TFT). The standard must have a known purity, traceable to a national metrology institute (e.g., NIST).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (TFT) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Experiment: ¹⁹F observe with ¹H decoupling (inverse-gated decoupling to suppress the Nuclear Overhauser Effect).
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of both the analyte and standard signals. A conservative value of 30-60 seconds is often used.
-
Pulse Angle: 30° flip angle to ensure complete relaxation between scans.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the distinct signals for the analyte (CF₃ group) and the internal standard (CF₃ group).
-
Calculate the purity using the following formula[9]:
-
Purity (analyte) [%] = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std [%]
-
Where: I = Integral, N = Number of fluorine nuclei in the signal (both are 3), M = Molar mass, m = mass, Purity_std = Purity of the internal standard.
-
-
qNMR Workflow Diagram
Caption: Quantitative ¹⁹F NMR workflow for absolute purity determination.
Comparative Data Summary
To illustrate the importance of this multi-technique approach, the table below presents hypothetical purity data for this compound from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (on CoA) | 98% | >99% (by HPLC) | 98.5% |
| HPLC Purity (Area %) | 99.5% | 99.2% | 98.6% |
| GC-MS (Total Volatiles) | 0.8% (Dichloromethane) | <0.05% | <0.05% |
| ¹⁹F qNMR Purity (mass %) | 98.2% | 99.1% | 98.5% |
Analysis of Hypothetical Results
-
Supplier A: The CoA states 98% purity, but HPLC analysis shows a much higher purity of 99.5%. This discrepancy is explained by the GC-MS data, which reveals 0.8% of residual dichloromethane, a volatile solvent invisible to the HPLC method. The qNMR result of 98.2% confirms the presence of non-HPLC-detectable impurities and aligns well with the combined data.
-
Supplier B: The CoA claim of >99% by HPLC is validated by our HPLC result. Furthermore, the material is very clean regarding volatile impurities. The qNMR result of 99.1% confirms this is a high-purity batch, making it suitable for sensitive applications.
-
Supplier C: All three methods (CoA, HPLC, and qNMR) provide results that are in excellent agreement. This consistency across different analytical platforms provides a high degree of confidence in the quality and stated purity of the material.
Conclusion and Recommendations
The purity assessment of a critical reagent like this compound demands a rigorous, evidence-based approach that extends beyond the supplier's Certificate of Analysis. As demonstrated, a single technique like HPLC can provide a misleadingly optimistic purity value if volatile or non-UV-active impurities are present.
For researchers in drug development, the following is recommended:
-
Always Verify: Independently verify the purity of new batches of critical reagents, especially before committing them to large-scale synthesis or sensitive biological assays.
-
Employ Orthogonal Methods: Utilize a combination of analytical techniques. The triad of HPLC for non-volatile impurities, GC-MS for volatile impurities, and qNMR for absolute purity provides a comprehensive and trustworthy assessment.
-
Trust but Quantify: While chromatographic methods are excellent for impurity profiling, qNMR should be considered the gold standard for determining the absolute mass purity, which is crucial for accurate stoichiometry in chemical reactions.
By adopting this multi-faceted analytical strategy, scientists can mitigate risks associated with reagent quality, enhance experimental reproducibility, and build a more robust foundation for their research and development endeavors.
References
- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Papadopoulos, G. A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate.
- MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
- Piatkowska, M., Jedziniak, P., & Zmudzki, J. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
- Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection.
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
- Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. ResearchGate.
- Journal of Chemical Education - ACS Publications. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?.
- Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
- USGS Publications Warehouse. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
- Pharmaceutical Technology. (2021). How Pure is Pure? Understanding Reagent Purity Grades.
- Triest Lab. (2025). The Role of High-Purity Reagents in Scientific Research.
- PMC - NIH. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
- University of Ottawa. (n.d.). 19Fluorine NMR.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
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- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide and Related Halogenated Aromatics
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a comprehensive, experience-driven framework for managing the waste of this compound and similar halogenated aromatic compounds. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and minimize environmental impact, reflecting the highest standards of scientific integrity.
While specific toxicological data for many research chemicals is limited, the principles of handling hazardous materials dictate a cautious and systematic approach. This compound belongs to the class of halogenated organics, which requires specific disposal pathways.
Hazard Assessment and Characterization
Key Chemical and Hazard Information
| Property | Details | Source(s) |
|---|---|---|
| Chemical Class | Halogenated Aromatic Sulfonamide | [4][5] |
| Physical State | Solid | [2] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][6][7] |
| Primary Hazards | Skin, eye, and respiratory tract irritation. | [3][4][7] |
| Disposal Classification | Hazardous Waste (Halogenated Organic Solid) |[4][5][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound and the potential for unknown long-term effects, a robust PPE protocol is non-negotiable. All handling, including weighing, transfers, and disposal preparation, must be conducted within a certified chemical fume hood.[4]
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[1]
-
Eye and Face Protection : Use tightly fitting safety goggles with side shields.[9] For operations with a higher risk of splashing or dust generation, a full-face shield is recommended in addition to goggles.[6]
-
Body Protection : A standard laboratory coat is required. For handling larger quantities or in the event of a spill, wear impervious clothing to prevent skin contact.[9]
-
Respiratory Protection : While working in a fume hood is the primary engineering control, if irritation is experienced or if work outside a hood is unavoidable, a respirator is necessary. For nuisance dust exposure, a P95-rated particle respirator may suffice, but for higher-risk scenarios, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1]
Spill Management Protocol
Accidents happen, but a prepared response can mitigate the risks. In the event of a spill, follow this procedure:
-
Alert and Evacuate : Notify colleagues in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.
-
Don PPE : Before addressing the spill, don the full PPE described in Section 2.
-
Containment : Prevent the spread of the solid material. Do not use water to clean up, as this can spread contamination.
-
Cleanup :
-
Carefully sweep up the solid material, avoiding the creation of dust.[1][6] Use tools that will not generate static electricity.
-
Place the swept material and any contaminated cleaning tools (e.g., scoop, brush) into a heavy-duty plastic bag or a designated waste container.
-
Wipe the area with a cloth or absorbent pad dampened with a suitable solvent (e.g., acetone). This rinsate is also considered hazardous waste.
-
-
Disposal : Seal the bag or container, label it clearly as "Hazardous Waste: Spill Debris containing this compound," and manage it according to the disposal workflow in the next section.
-
Decontamination : Thoroughly wash your hands and any potentially exposed skin after the cleanup is complete.
The Core Disposal Workflow: Segregation and Collection
Proper disposal begins at the point of waste generation. The cardinal rule for this compound is segregation . As a halogenated organic, it must not be mixed with non-halogenated waste streams.[4][5][8] This is because halogenated waste requires specialized high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HBr and HF) produced during combustion.[9][10] Mixing waste streams can lead to dangerous reactions, regulatory violations, and significantly increased disposal costs.[11]
Disposal Decision Workflow
Caption: Waste segregation decision flow for laboratory chemicals.
Step-by-Step Collection Protocol
-
Select the Correct Container : Obtain a hazardous waste container designated for "Halogenated Organic Solids" from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure, threaded lid.[8]
-
Label the Container First : Before adding any waste, affix a "Hazardous Waste" label to the container.[8] Fill in all required information:
-
Collect Waste :
-
Solid Waste : Place unused or expired this compound directly into the container.
-
Contaminated Labware : Disposable items like weigh boats, gloves, or pipette tips that are contaminated with the compound should also be placed in this container.
-
Rinsate : Glassware should be decontaminated in a fume hood by rinsing with a minimal amount of a suitable solvent (e.g., acetone). This rinsate must be collected as liquid halogenated hazardous waste in a separate, appropriately labeled container.[4] Do not mix liquid and solid waste streams.
-
-
Secure and Store : Keep the waste container closed at all times except when actively adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) within your lab, away from incompatible materials like acids and bases.[8][12] Ensure the container is in secondary containment to prevent spills.
Final Disposal Pathway
Once your waste container is full or you have finished the project, it must be transferred to a licensed professional waste disposal service, typically coordinated through your institution's EHS office.[1][4] The ultimate disposal method for this type of waste is controlled chemical incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts safely.[1][9][10] Never attempt to dispose of this chemical down the drain or in regular trash, as this is a serious regulatory violation and poses a significant environmental hazard.[1][13]
By adhering to these rigorous procedures, you not only ensure your own safety but also uphold the integrity of our scientific community's commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management in your facility.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- MSDS of 4-Bromo-2-(trifluoromethyl)benzenesulfonylchloride. (2009, June 11).
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- Chemcasts. (n.d.). Thermophysical Properties of 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. Chemcasts.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Guidechem. (2023, April 27). 1805093-80-4 cas号1805093-80-4分子式、结构式. 盖德化工网.
- BLD Pharm. (n.d.). 749262-49-5|4-Bromo-2-(trifluoromethoxy)benzenesulfonamide. BLD Pharm.
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- ChemScene. (n.d.). 1020253-02-4 | 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide. ChemScene.
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Comprehensive Handling Guide: Personal Protective Equipment for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide
As a key intermediate in pharmaceutical synthesis, 4-Bromo-2-(trifluoromethyl)benzenesulfonamide demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in a risk-mitigation framework, explaining the causality behind each recommendation to empower researchers with the knowledge for safe and effective handling.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. This compound is classified with several hazards that necessitate a multi-layered defense.
Based on available Safety Data Sheets (SDS), the compound and its close structural analogs present the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale for Protection |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][3] | Impermeable gloves and a protective gown are required to prevent direct contact that can lead to irritation or dermatitis. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][3][4] | Chemical splash goggles are mandatory to form a complete seal around the eyes, protecting them from airborne particles and accidental splashes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2][3] | Handling must occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust. Respiratory protection is required if dust generation is unavoidable. |
| Acute Oral Toxicity | H302: Harmful if swallowed.[2] | While direct ingestion is unlikely in a lab setting, this underscores the importance of strict hygiene, such as washing hands thoroughly after handling and before leaving the lab, to prevent inadvertent hand-to-mouth contamination. |
The PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific task. The following protocol establishes the minimum standard for handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary method for exposure control must be an engineering solution. All operations involving this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood to contain dust and vapors at the source.[2][5] PPE should be viewed as the final barrier to exposure, not the first.[6]
Core PPE Ensemble (Required for All Handling Tasks)
-
Hand Protection: Double Gloving
-
Specification: Wear two pairs of powder-free nitrile gloves.[7][8] The inner glove should be tucked under the cuff of the lab gown, and the outer glove should be worn over the cuff.[8]
-
Causality: This compound causes skin irritation.[1][2] Double gloving provides a robust barrier and a safe method for removing a contaminated outer layer without exposing the skin. Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing chemical contaminants.[6][8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6]
-
-
Body Protection: Impermeable Gown
-
Specification: A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is mandatory.[7] This gown must have long sleeves and tight-fitting knit cuffs.[8]
-
Causality: Standard cloth lab coats are permeable and can absorb chemicals, holding them against the skin. An impermeable gown prevents this direct contact.[7]
-
-
Eye and Face Protection: Chemical Goggles
-
Specification: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[2][9]
-
Causality: This compound is a serious eye irritant.[1][2][4] Standard safety glasses with side shields do not provide a sufficient seal to protect from fine dust or splashes and are therefore inadequate.[6] For large-scale operations where the risk of splashing is higher, a face shield should be worn in addition to goggles.[5][6]
-
Enhanced Protection (Task-Dependent)
-
Respiratory Protection:
-
Specification: If engineering controls are insufficient or during emergency situations like a large spill, a respirator is required. For dusts, a NIOSH-approved N95 or N100 particulate respirator is sufficient.[6]
-
Causality: The compound may cause respiratory irritation upon inhalation.[2][3] While a fume hood mitigates this, tasks like cleaning up a spill outside of containment may generate significant airborne dust. All personnel requiring a respirator must be properly fit-tested and trained.[6]
-
Operational and Disposal Plans
Meticulous procedures for donning, doffing, and disposing of PPE are critical to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing
The following diagrams and protocols outline the validated sequence for putting on and taking off PPE to ensure containment is maintained throughout the workflow.
Caption: Sequential workflow for donning and doffing PPE.
Donning (Putting On) Protocol:
-
Gown: Put on the impermeable gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves.
-
Eye Protection: Put on chemical splash goggles.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.[8]
Doffing (Taking Off) Protocol: This sequence is designed to remove the most contaminated items first.
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare hands and dispose of them in a designated hazardous waste container.[8]
-
Gown: Untie and remove the gown, folding it in on itself to contain the contaminated exterior. Dispose of it in the hazardous waste container.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[2][5][10]
Disposal Plan
-
Contaminated PPE: All disposable PPE, including gowns, gloves, and any absorbent materials from spill cleanup, must be considered hazardous waste. Place them in a clearly labeled, sealed container for collection by a licensed waste disposal company.[1][10][11]
-
Empty Chemical Containers: A container is not considered "empty" until it has been properly decontaminated. The first rinse of any container that held this compound must be collected and disposed of as hazardous chemical waste.[11] For highly toxic materials, the first three rinses must be collected.[11]
-
Surplus Chemicals: Unused or surplus this compound must be disposed of as hazardous waste through an approved disposal plant; it should never be disposed of down the drain or in regular trash.[2][10][12]
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenesulfonamide. [Link]
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
- Google Patents. (2013).
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed, 2(3), 115-49. [Link]
- MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. [Link]
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
- Springer. (n.d.).
- ResearchGate. (2017).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
